Phomarin
描述
This compound has been reported in Boeremia foveata, Digitalis viridiflora, and other organisms with data available.
属性
CAS 编号 |
6866-87-1 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
1,6-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-4-11-13(12(17)5-7)15(19)9-3-2-8(16)6-10(9)14(11)18/h2-6,16-17H,1H3 |
InChI 键 |
CABAPJGWBVFEQH-UHFFFAOYSA-N |
熔点 |
258 - 260 °C |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Phomarin: Acknowledging a Gap in Current Scientific Knowledge
For Immediate Release
[City, State] – [Date] – Despite significant interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for Phomarin, a member of the hydroxyanthraquinones, remains elusive. A thorough review of publicly available scientific literature reveals a notable absence of detailed experimental data elucidating its molecular targets and signaling pathways.
This compound, also known as digitoemodin, has been identified in various natural sources.[1] While its chemical structure and basic physical properties are documented, in-depth studies on its biological activity at the molecular level are not present in the current body of scientific literature accessible through broad searches.[1] Consequently, for researchers, scientists, and drug development professionals seeking to understand and potentially exploit its mechanism, there is a clear and significant gap in the available information.
The initial investigation into the mechanism of action of this compound did not yield specific details regarding its interaction with cellular components or its influence on signaling cascades. There is no quantitative data from biochemical or cellular assays to summarize, nor are there published experimental protocols detailing how such investigations might have been conducted. This lack of foundational research prevents the construction of signaling pathway diagrams, experimental workflow visualizations, and structured data tables as would be expected in a technical guide for a well-characterized compound.
While the broader class of hydroxyanthraquinones, to which this compound belongs, has been noted for various biological activities, this general information cannot be specifically attributed to this compound without direct experimental evidence. The scientific community has extensively studied other natural products for their therapeutic potential, including their effects on signaling pathways like STAT3, PI3K/Akt, and MAPK, which are critical in cancer and other diseases.[2][3][4][5][6] However, this compound has not been a specific subject of such detailed mechanistic studies in the available literature.
This report must therefore conclude that the mechanism of action of this compound is not currently established in the public scientific domain. The absence of primary research articles and reviews specifically focused on this compound's molecular interactions underscores a need for foundational research in this area. Future investigations would need to focus on identifying its direct molecular targets and characterizing its effects on cellular signaling pathways to unlock its potential therapeutic applications. For the scientific community, this compound represents an unexplored frontier with the potential for new discoveries.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Phomarin: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomarin is a naturally occurring hydroxyanthraquinone that has been identified in fungal and plant species. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its isolation and characterization. The document also summarizes the current, albeit limited, understanding of its biological activities and furnishes protocols for its evaluation. While research into the specific signaling pathways modulated by this compound is not yet available, this guide presents a generalized pathway for a structurally related compound to illustrate potential mechanisms of action. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.
Introduction
This compound, also known by the synonym digitoemodin, is a member of the hydroxyanthraquinone class of organic compounds[1]. Its chemical structure is 1,6-dihydroxy-3-methyl-9,10-anthracenedione, with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol [1]. Anthraquinones are a large and diverse group of aromatic compounds found in various natural sources, including fungi, plants, and lichens. They are known to exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer effects, often attributed to their ability to intercalate with DNA and inhibit enzymes. This guide aims to consolidate the available scientific information on this compound to serve as a foundational resource for researchers interested in its potential for drug discovery and development.
Discovery and Structure Elucidation
This compound was first discovered and named in 1966 by Bick and Rhee during their investigation of the pigments produced by the fungus Phoma foveata[2]. The structure of this novel pigment was determined to be 1,6-dihydroxy-3-methylanthraquinone based on comprehensive spectroscopic analysis, including ultraviolet, visible, infrared, nuclear magnetic resonance (NMR), and mass spectrometry[2].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H10O4 | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Physical Description | Solid | |
| Melting Point | 258 - 260 °C | |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione | [1] |
| Synonyms | Digitoemodin, Digitemodin, 6866-87-1 | [1] |
Spectroscopic Data
While the original discovery paper by Bick and Rhee established the structure of this compound using spectroscopic methods, detailed public access to the raw NMR and mass spectrometry data remains limited. PubChem indicates the availability of 13C NMR spectra from the Institute of Organic Chemistry, University of Vienna[1]. Researchers requiring this data for comparative purposes are advised to consult this source directly.
Natural Sources
This compound has been isolated from both fungal and plant sources. The initial discovery was from a fungus, and it has since been identified in the plant kingdom as well.
| Kingdom | Species | Common Name | Reference |
| Fungi | Boeremia foveata (syn. Phoma foveata) | Gangrene fungus | [2] |
| Plantae | Digitalis purpurea | Purple Foxglove | [3] |
| Plantae | Digitalis viridiflora | Green Foxglove | [1] |
Quantitative data on the yield of this compound from these sources is not well-documented in the available literature.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on the original discovery literature and general methods for the analysis of anthraquinones.
Isolation and Purification of this compound from Phoma foveata
This protocol is adapted from the work of Bick and Rhee (1966)[2].
4.1.1. Fungal Cultivation and Pigment Production
-
Culture Conditions: Phoma foveata is cultured in a suitable liquid medium to achieve optimal production of its pigments[2].
-
Incubation: The culture is incubated under appropriate conditions of temperature and aeration to promote fungal growth and secondary metabolite production.
4.1.2. Extraction and Fractionation
-
Extraction: The fungal mycelium and culture filtrate are extracted with a suitable organic solvent, such as chloroform, to isolate the pigments.
-
Fractionation: The crude extract is then fractionated based on the solubility of the pigments in aqueous solutions of sodium bicarbonate, sodium carbonate, and sodium hydroxide[2]. This compound, along with emodin, is found in the carbonate-soluble fraction[2].
4.1.3. Chromatographic Purification
-
Column Chromatography: The carbonate-soluble fraction is subjected to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or alumina) to separate the individual anthraquinone (B42736) derivatives.
-
Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column.
-
Crystallization: The fractions containing this compound are collected, the solvent is evaporated, and the compound is purified by recrystallization from a suitable solvent system.
References
A Technical Guide to the Biosynthesis of Phomarin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomarin, a hydroxyanthraquinone found in various plant species, holds significant interest for its potential pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of the structurally related anthraquinone (B42736), emodin (B1671224). It is proposed that this compound is synthesized via the polyketide pathway, initiated by the condensation of acetyl-CoA and malonyl-CoA, and catalyzed by a type III polyketide synthase. This document details the proposed enzymatic reactions, key intermediates, and relevant quantitative data from related pathways. Furthermore, it furnishes detailed experimental protocols for the elucidation and characterization of this biosynthetic route, alongside diagrammatic representations of the proposed pathway and experimental workflows.
Introduction
This compound, chemically known as 1,6-dihydroxy-3-methyl-9,10-anthracenedione, is a member of the hydroxyanthraquinone class of secondary metabolites[1]. These compounds are known for their diverse biological activities. While the biosynthetic pathway of this compound in plants has not been fully elucidated, its structural similarity to other plant anthraquinones, such as emodin, strongly suggests a common biosynthetic origin via the polyketide pathway[2][3]. This pathway is a major route for the synthesis of a wide array of natural products in plants and fungi[2].
This guide synthesizes the current understanding of anthraquinone biosynthesis to propose a detailed pathway for this compound. It is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism, natural product chemistry, and drug discovery.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the polyketide pathway, which involves the sequential condensation of small carboxylic acid units to form a long poly-β-keto chain. This chain then undergoes cyclization and aromatization to yield the characteristic tricyclic anthraquinone core.
Precursor Molecules
The biosynthesis is initiated with the following precursor molecules:
-
Starter Unit: One molecule of Acetyl-CoA
-
Extender Units: Seven molecules of Malonyl-CoA
Key Enzymatic Steps and Intermediates
The proposed pathway involves several key enzymatic reactions:
-
Polyketide Chain Formation: The central enzyme, a putative Octaketide Synthase (OKS) , a type III polyketide synthase (PKS), catalyzes the iterative condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules. This results in the formation of a linear octaketide chain[4][5].
-
Cyclization and Aromatization: The highly unstable octaketide intermediate undergoes a series of intramolecular aldol (B89426) condensations and cyclizations to form the tricyclic aromatic ring system. A key intermediate in this process is believed to be atrochrysone carboxylic acid [2][6].
-
Post-PKS Modifications: Following the formation of the initial anthraquinone scaffold, a series of tailoring reactions, including decarboxylation, hydroxylation, and potentially methylation, are required to produce the final structure of this compound. The specific order and enzymes for these modifications in this compound biosynthesis are yet to be identified.
Proposed Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
As the biosynthesis of this compound has not been extensively studied, direct quantitative data is scarce. However, data from studies on the related compound emodin can provide valuable benchmarks for production levels and enzyme kinetics.
| Parameter | Organism/System | Value | Reference |
| Emodin Yield | Polygonum cuspidatum (transgenic Arabidopsis thaliana) | Detected in roots | [5] |
| Aloe-emodin Yield | Aloe vera (in vitro culture) | Variable, dependent on culture conditions | [4] |
| Violacein Inhibition by Emodin (IC50) | Chromobacterium violaceum | ~200 µM | [7] |
| Emodin Extraction Yield | Rumex acetosa (Soxhlet, ethanol) | 8.32% | [8] |
| Emodin Extraction Yield | Rheum palmatum (80% ethanol) | 0.97 mg/g | [8] |
Experimental Protocols
The following protocols are designed to facilitate the investigation and elucidation of the this compound biosynthetic pathway in plants.
Protocol 1: Isolation and Functional Characterization of a Candidate Octaketide Synthase (OKS) Gene
Objective: To identify and functionally characterize the OKS gene responsible for the synthesis of the this compound backbone.
Methodology:
-
Homology-Based Gene Cloning:
-
Design degenerate primers based on conserved regions of known plant OKS genes (e.g., from Polygonum cuspidatum)[5].
-
Perform PCR on cDNA synthesized from a this compound-producing plant species.
-
Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.
-
-
Heterologous Expression and Enzyme Assay:
-
Clone the full-length candidate OKS cDNA into an E. coli expression vector (e.g., pET vector series).
-
Express and purify the recombinant OKS protein.
-
Conduct in vitro enzyme assays with acetyl-CoA and malonyl-CoA as substrates.
-
Analyze the reaction products using HPLC and LC-MS to identify the formation of polyketide intermediates.
-
-
In Planta Functional Validation:
-
Generate transgenic plants (e.g., Arabidopsis thaliana) overexpressing the candidate OKS gene.
-
Analyze extracts from the transgenic plants for the production of this compound or related anthraquinones using HPLC and LC-MS.
-
Workflow Diagram:
Protocol 2: Precursor Feeding Studies with Labeled Substrates
Objective: To confirm the precursors of the this compound biosynthetic pathway.
Methodology:
-
Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as 13C-labeled acetyl-CoA and malonyl-CoA.
-
Administration to Plant Tissue:
-
Use plant cell suspension cultures, hairy root cultures, or excised plant tissues from a this compound-producing species.
-
Feed the labeled precursors to the plant material and incubate for a defined period.
-
-
Extraction and Analysis:
-
Extract the secondary metabolites from the plant tissue.
-
Purify this compound using chromatographic techniques (e.g., preparative HPLC).
-
Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.
-
Logical Relationship Diagram:
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways in response to developmental cues and environmental stresses. While specific regulatory networks for this compound are unknown, it is likely influenced by pathways that control other polyketide-derived compounds.
-
Jasmonate Signaling: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite production, including anthraquinones.
-
Transcriptional Regulation: The expression of biosynthetic genes, such as OKS, is likely controlled by specific transcription factors (e.g., MYB, bHLH families) that are activated in response to signaling molecules.
Further research using transcriptomic and metabolomic approaches will be crucial to unravel the specific regulatory networks governing this compound biosynthesis.
Conclusion
This technical guide provides a foundational framework for understanding and investigating the biosynthesis of this compound in plants. By leveraging the knowledge of the well-established emodin pathway, a putative route for this compound synthesis via the polyketide pathway has been proposed. The detailed experimental protocols and diagrams presented herein offer a practical roadmap for researchers to identify the key genes and enzymes involved, and to ultimately elucidate the complete biosynthetic pathway. Such knowledge will be instrumental for the biotechnological production of this compound and the exploration of its therapeutic potential.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. api.fspublishers.org [api.fspublishers.org]
Phomarin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomarin, also known as Digitoemodin, is a naturally occurring hydroxyanthraquinone found in various fungal and plant species.[1] Its chemical structure, centered on a 1,6-dihydroxy-3-methylanthracene-9,10-dione core, has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known biological target, and representative experimental protocols for its study. While this compound has been identified as an inhibitor of dihydrofolate reductase (DHFR) with potential antimalarial activity, a notable gap exists in the public domain regarding specific quantitative biological data, such as IC50 values. This document aims to consolidate the available information and provide a framework for future research and development efforts.
Chemical Structure and Identification
This compound is classified as a hydroxyanthraquinone.[1] Its fundamental structure consists of an anthraquinone (B42736) scaffold with hydroxyl groups at positions 1 and 6, and a methyl group at position 3.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione | [1] |
| Synonyms | Digitoemodin, Digitemodin | [1] |
| CAS Number | 6866-87-1 | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [2] |
| SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O | [2] |
| InChIKey | CABAPJGWBVFEQH-UHFFFAOYSA-N | [2] |
Physicochemical Properties
This compound is a solid compound with limited aqueous solubility.[1] The following table summarizes its key physicochemical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 254.24 g/mol | [2] |
| Physical Description | Solid | [1] |
| Melting Point | 258 - 260 °C | [1] |
| Water Solubility (estimated) | 4.5 mg/L at 25 °C | |
| Predicted Water Solubility (ALOGPS) | 0.12 g/L |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound can disrupt DNA synthesis and cell proliferation, which underlies its potential as an antimalarial and anticancer agent.
The Dihydrofolate Reductase (DHFR) Pathway
The following diagram illustrates the central role of DHFR in cellular metabolism and the inhibitory action of compounds like this compound.
Caption: Inhibition of DHFR by this compound blocks the synthesis of THF, a crucial cofactor for nucleotide production.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols and may require optimization for specific laboratory conditions.
Isolation of this compound from Natural Sources
This compound has been reported to be isolated from fungal species such as Boeremia foveata and plants like Digitalis viridiflora.[1] A general workflow for the isolation of anthraquinones from natural sources is presented below.
Caption: A typical workflow for the isolation and purification of this compound from a natural source.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay is used to screen for DHFR inhibitors.[3][4][5]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DHFR.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. Inhibitors of DHFR will slow down this reaction.
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.5)
-
This compound (test compound)
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Methotrexate in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test and control inhibitors in the assay buffer.
-
Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to each well.
-
Add the DHFR enzyme solution.
-
Add the inhibitor solutions at various concentrations. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the DHF and NADPH solutions to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Antimalarial Activity Assay (Plasmodium falciparum)
The SYBR Green I-based fluorescence assay is a common method for determining the antiplasmodial activity of compounds.[6]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the blood stages of P. falciparum.
Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The increase in fluorescence intensity is proportional to the parasite's growth.
Materials:
-
Synchronized P. falciparum culture (ring-stage)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
This compound (test compound)
-
Chloroquine or Artemisinin (control drugs)
-
SYBR Green I lysis buffer
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control drugs in the culture medium and add them to the wells of a 96-well plate.
-
-
Parasite Culture:
-
Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by freezing the plates.
-
Add SYBR Green I lysis buffer to each well and incubate in the dark.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the log of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Spectroscopic Data
While detailed, specific spectral data for this compound were not available in the reviewed literature snippets, PubChem indicates the existence of a 13C NMR spectrum.[1] The following table outlines the expected spectroscopic techniques used for the characterization of this compound and the type of information they provide.
Table 3: Spectroscopic Characterization of this compound
| Technique | Information Provided | Expected Key Signals/Features |
| ¹H NMR | Number and environment of protons | Signals for aromatic protons, a methyl group singlet, and hydroxyl protons. |
| ¹³C NMR | Number and type of carbon atoms | Signals for carbonyl carbons, aromatic carbons (some oxygenated), and a methyl carbon. |
| FT-IR | Functional groups present | Stretching vibrations for O-H (hydroxyl), C=O (quinone), and C=C (aromatic) bonds. |
| UV-Vis | Electronic transitions (conjugation) | Absorption maxima characteristic of the anthraquinone chromophore. |
Conclusion and Future Directions
This compound presents a chemical scaffold with recognized potential as a DHFR inhibitor. However, the lack of publicly available, quantitative biological data significantly hinders its development as a therapeutic lead. Future research should prioritize the systematic evaluation of this compound's inhibitory activity against DHFR from various species, including P. falciparum and human, to establish its potency and selectivity. Furthermore, comprehensive screening against a panel of cancer cell lines would clarify its potential as an anticancer agent. Elucidation of its effects on cellular signaling pathways beyond DHFR inhibition will be crucial for understanding its full mechanism of action and potential off-target effects. The generation and publication of this fundamental dataset are essential next steps for the scientific community to fully assess the therapeutic potential of this compound.
References
Phomarin (Digitoemodin): An In-Depth Technical Guide on its Biological Activity
Introduction
Phomarin, also known as Digitoemodin, is a naturally occurring hydroxyanthraquinone found in organisms such as Boeremia foveata and Digitalis viridiflora.[1] As a member of the anthraquinone (B42736) class of compounds, it shares a structural similarity with emodin (B1671224), a widely studied natural product with diverse biological activities. While specific research on the biological activities of this compound is limited in publicly available literature, its structural relationship to emodin suggests a potential for similar pharmacological properties. This guide provides a comprehensive overview of the known information on this compound and extrapolates its potential biological activities based on the extensive research conducted on the closely related compound, emodin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Core Biological Activities
Based on the activities of the structurally similar compound emodin and the broader class of anthraquinones, the potential biological activities of this compound are predicted to include anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Emodin, a close structural analog of this compound, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. It is known to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. For instance, emodin has been shown to induce growth inhibition and apoptosis in human breast carcinoma MCF-7 cells by modulating the expression of apoptosis-related genes. The anticancer effects of emodin are thought to involve both intrinsic and extrinsic apoptotic pathways, as well as cell cycle arrest. Furthermore, emodin can enhance the cytotoxicity of conventional chemotherapeutic agents like cisplatin, particularly in resistant cancer cells, by increasing the production of reactive oxygen species (ROS).
Anti-inflammatory Activity
Anthraquinones and coumarins are well-documented for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. For example, certain coumarins have been shown to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2] The anti-inflammatory effects are often linked to the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Antimicrobial Activity
The anthraquinone scaffold is present in many compounds with antimicrobial properties. Emodin has been reported to exhibit inhibitory effects against various bacteria. For instance, it has shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by potentially interfering with biofilm formation. The antimicrobial mechanism of anthraquinones can involve the disruption of bacterial cell membranes, inhibition of bacterial enzymes, or interference with bacterial DNA.
Quantitative Data
Table 1: Cytotoxicity of Emodin against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
|---|---|---|---|
| RPMI8226 | Multiple Myeloma | ~50 | 24 |
| IM-9 | Multiple Myeloma | ~50 | 48 |
| U266 | Multiple Myeloma | ~50 | 48 |
Note: The IC50 values are approximate and derived from graphical representations in the cited literature.[3] Actual values may vary based on experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of Emodin against Bacteria
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|
| Staphylococcus aureus (MRSA) | Gram-positive | 16-32 |
Note: This data is for emodin and serves as an indicator of potential antimicrobial activity for this compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by this compound.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC Determination)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9][10]
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth alone). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the activities of emodin provide insights into potential mechanisms. Emodin is known to interact with multiple signaling pathways involved in cell survival, proliferation, and inflammation.
A key pathway implicated in the anti-inflammatory and anticancer effects of emodin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Caption: Inferred NF-κB signaling pathway inhibition by this compound.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell proliferation. Emodin has been shown to inhibit this pathway, and it is plausible that this compound exerts similar effects.
Caption: General workflow for assessing this compound's biological activity.
Conclusion
This compound (Digitoemodin) is a natural anthraquinone with a chemical structure that suggests a range of promising biological activities. While direct experimental evidence for its efficacy is currently sparse in the scientific literature, the extensive research on its close analog, emodin, points towards potential anticancer, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide, largely inferred from related compounds, provide a solid foundation for initiating research into the specific biological functions of this compound. Further investigation is warranted to isolate and characterize the precise mechanisms of action and to determine the therapeutic potential of this compound. The provided experimental workflows offer a clear path for future studies to elucidate the biological activity profile of this compound.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. idexx.dk [idexx.dk]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Phomarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phomarin (1,6-dihydroxy-3-methylanthracene-9,10-dione), a naturally occurring anthraquinone (B42736) derivative with potential biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product chemistry, and drug discovery.
Molecular Structure
This compound possesses a tricyclic anthraquinone core with hydroxyl groups at positions 1 and 6, and a methyl group at position 3. Its molecular formula is C₁₅H₁₀O₄, with a monoisotopic mass of 254.0579 g/mol .[1]
Chemical Structure of this compound:
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.0 - 7.2 | d | ~2.0 |
| H-4 | 7.5 - 7.7 | d | ~2.0 |
| H-5 | 7.2 - 7.4 | d | ~8.5 |
| H-7 | 7.6 - 7.8 | dd | ~8.5, ~2.5 |
| H-8 | 7.9 - 8.1 | d | ~2.5 |
| 1-OH | 12.0 - 13.0 | s | - |
| 6-OH | 11.0 - 12.0 | s | - |
| 3-CH₃ | 2.3 - 2.5 | s | - |
Note: These are predicted values and may vary from experimental data. The downfield shifts for the hydroxyl protons are due to intramolecular hydrogen bonding with the adjacent carbonyl groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 161 - 163 |
| C-2 | 123 - 125 |
| C-3 | 148 - 150 |
| C-4 | 120 - 122 |
| C-4a | 132 - 134 |
| C-5 | 118 - 120 |
| C-6 | 164 - 166 |
| C-7 | 124 - 126 |
| C-8 | 115 - 117 |
| C-8a | 135 - 137 |
| C-9 | 181 - 183 |
| C-10 | 188 - 190 |
| C-10a | 113 - 115 |
| C-9a | 115 - 117 |
| 3-CH₃ | 20 - 22 |
Note: These are predicted values and may vary from experimental data.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns in Electron Ionization (EI-MS) of anthraquinones typically involve the loss of CO molecules.[11][12][13][14][15]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular Ion) |
| 226 | [M - CO]⁺ |
| 198 | [M - 2CO]⁺ |
| 197 | [M - 2CO - H]⁺ |
| 169 | [M - 3CO - H]⁺ |
Note: The fragmentation pattern can provide valuable structural information.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, general procedures for the analysis of anthraquinone derivatives are well-established.[7][16]
General NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay optimized for quantitative analysis if required. For ¹³C NMR, a proton-decoupled experiment would be performed.
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phased, and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Mass Spectrometry Protocol
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for anthraquinones, typically performed at 70 eV.
-
Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.
Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and further research, it is highly recommended to obtain experimental data under well-defined conditions. The provided information serves as a valuable resource for researchers in the field of natural products and drug development.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uab.edu [uab.edu]
- 16. benchchem.com [benchchem.com]
Phomarin: A Dihydrofolate Reductase Inhibitor on the Horizon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phomarin, a natural product identified as an inhibitor of dihydrofolate reductase (DHFR), presents a potential avenue for the development of novel therapeutics, particularly in the realm of antimalarial agents. This technical guide provides a comprehensive overview of this compound in the context of DHFR inhibition, detailing the underlying biochemical pathways, established experimental protocols for inhibitor characterization, and the current state of knowledge regarding this compound itself. While quantitative inhibitory data for this compound against DHFR is not publicly available at present, this document serves as a foundational resource for researchers poised to investigate its therapeutic potential.
Introduction to Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins. Consequently, the inhibition of DHFR disrupts cellular replication and survival, making it a well-established and highly valuable target for a range of therapeutic agents, including anticancer and antimicrobial drugs.[1][2]
The folate pathway is of particular interest in the development of antimalarial drugs. The malaria parasite, Plasmodium falciparum, relies on the de novo synthesis of folates, making its DHFR enzyme a critical vulnerability.[3] Inhibitors that selectively target P. falciparum DHFR (PfDHFR) over human DHFR (hDHFR) can effectively halt parasite proliferation with minimal host toxicity.
This compound: A Natural Product with DHFR Inhibitory Potential
This compound is a natural product that has been identified as an inhibitor of dihydrofolate reductase.[4] Its chemical structure and properties are available through public chemical databases.[5] The compound has garnered interest for its potential antimalarial activity, presumably through the inhibition of PfDHFR.[4]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [5] |
| Molecular Weight | 254.24 g/mol | [5] |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione | [5] |
| Synonyms | Digitoemodin | [5] |
Note: At present, specific quantitative data on the inhibitory activity of this compound against DHFR (e.g., IC₅₀, Kᵢ values) are not available in the public domain. The characterization of this compound as a DHFR inhibitor is based on initial findings that suggest its potential in this regard.[4] Further research is required to quantify its potency and selectivity against various DHFR enzymes, including those from P. falciparum and human sources.
Signaling Pathways and Experimental Workflows
The inhibition of DHFR by compounds like this compound has a direct impact on the folate metabolic pathway, leading to the depletion of essential downstream products.
Caption: Inhibition of DHFR by this compound disrupts the folate pathway.
The following workflow outlines the general steps involved in characterizing a potential DHFR inhibitor like this compound.
Caption: A typical workflow for evaluating a DHFR inhibitor.
Experimental Protocols
While specific protocols for this compound are not available, this section provides detailed methodologies for key experiments that would be essential for its characterization as a DHFR inhibitor.
Isolation and Characterization of this compound
This compound has been reported to be isolated from natural sources such as the endophytic fungus Phoma sorghina.[6] The general procedure for isolating natural products involves extraction, fractionation, and purification.
Protocol: General Isolation of a Natural Product
-
Extraction: The source material (e.g., fungal culture) is extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents of increasing polarity to separate the components into fractions.
-
Purification: Fractions showing activity in a preliminary screen are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).[7][8][9][10]
DHFR Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified recombinant DHFR (e.g., from P. falciparum or human)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
This compound (or other test inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in appropriate solvents.
-
Assay Setup: In a 96-well plate, add assay buffer, DHFR enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding DHF and NADPH to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be determined through further kinetic studies, such as by varying the substrate concentration.[11][12]
Antimalarial Activity Assay (P. falciparum Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells
-
Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)
-
This compound (or other test compound)
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound to the parasite culture (typically at the ring stage). Include a drug-free control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Measurement: Measure the fluorescence intensity, which is proportional to the parasite density.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that reduces parasite growth by 50% compared to the drug-free control.[3][13][14]
Future Directions
The identification of this compound as a potential DHFR inhibitor opens up several avenues for future research. The immediate priority is the quantitative characterization of its inhibitory activity against PfDHFR and hDHFR to determine its potency and selectivity. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of this compound analogs, could lead to the development of more potent and selective inhibitors. Furthermore, in vivo studies using animal models of malaria will be crucial to assess the therapeutic potential of this compound and its derivatives.
Conclusion
This compound represents a promising starting point for the development of new DHFR inhibitors, particularly for the treatment of malaria. While the current body of public knowledge lacks specific quantitative data on its inhibitory efficacy, the established role of DHFR as a therapeutic target and the known antimalarial potential of its inhibitors provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive evaluation of this compound and its analogs, which could ultimately lead to the discovery of novel and effective therapeutic agents.
References
- 1. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Isolation, structure elucidation, antioxidative and immunomodulatory properties of two novel dihydrocoumarins from Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Phomarin: A Technical Guide to Its Potential Therapeutic Applications
Disclaimer: Scientific literature explicitly detailing the therapeutic uses of Phomarin is scarce. This guide summarizes the known properties of this compound and extrapolates its potential therapeutic applications based on the well-documented biological activities of its chemical class, the hydroxyanthraquinones. The experimental protocols, quantitative data, and signaling pathways described herein are based on studies of structurally related hydroxyanthraquinones and should be considered as a predictive framework for future research on this compound.
Introduction to this compound
This compound, also known as Digitoemodin or 1,6-Dihydroxy-3-methyl-9,10-anthracenedione, is a naturally occurring hydroxyanthraquinone. It has been identified in various organisms, including the fungus Boeremia foveata and the plant Digitalis viridiflora. As a member of the hydroxyanthraquinone class, this compound shares a core chemical scaffold with compounds known for a wide array of biological activities.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione |
| Synonyms | Digitoemodin, Digitemodin, 1,6-Dihydroxy-3-methylanthraquinone |
| Physical Description | Solid |
| Melting Point | 258 - 260 °C |
Potential Therapeutic Uses of this compound (Inferred from Hydroxyanthraquinones)
Based on the activities of related hydroxyanthraquinones like emodin, aloe-emodin, and rhein, this compound could potentially be investigated for the following therapeutic applications:
-
Anticancer Activity: Many hydroxyanthraquinones exhibit potent cytotoxic effects against various cancer cell lines.[1] They can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth.[2][3]
-
Antimicrobial Activity: Hydroxyanthraquinones have shown activity against a range of microorganisms, including bacteria and fungi.[4][5]
-
Anti-inflammatory Activity: Some hydroxyanthraquinones possess anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.[6]
-
Antioxidant Activity: These compounds can act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS).[7][8]
Quantitative Data: In Vitro Cytotoxicity of Related Hydroxyanthraquinones
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various hydroxyanthraquinones against different human cancer cell lines, providing a benchmark for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Emodin | HCT 116 | Colon Carcinoma | 5.7 ± 0.9 | [1] |
| Aloe-emodin | HCT 116 | Colon Carcinoma | 13.0 ± 0.7 | [1] |
| Rhein | HCT 116 | Colon Carcinoma | 12.3 ± 0.9 | [1] |
| 1-Hydroxyanthraquinone | DU-145 | Prostate Cancer | 1.1 | [9] |
| 1-Hydroxy-4-phenyl-anthraquinone | DU-145 | Prostate Cancer | 1.1 | [9] |
| PCON6 | H520 | Non-small cell lung carcinoma | < 20 | [3] |
Key Signaling Pathways in Hydroxyanthraquinone Activity
Several signaling pathways are implicated in the biological effects of hydroxyanthraquinones. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: p53 signaling pathway activation by DNA damage, leading to cell cycle arrest and apoptosis.
Caption: ROS-mediated JNK signaling pathway leading to apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by hydroxyanthraquinones, promoting apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of hydroxyanthraquinones. These protocols can serve as a template for investigating this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of cancer cells.[3]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT 116, MCF-7, DU-145) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[3]
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
In Vivo Antitumor Activity (Xenograft Model)
This model is used to evaluate the efficacy of a compound in a living organism.[2]
Methodology:
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT 116) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to a control group and a treatment group. The treatment group receives the test compound (formulated in a suitable vehicle) via intraperitoneal injection or oral gavage daily or on a specified schedule. The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treatment group to the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.
Caption: A typical preclinical experimental workflow for a potential therapeutic agent.
Conclusion
While direct evidence for the therapeutic utility of this compound is currently lacking, its classification as a hydroxyanthraquinone suggests a high potential for biological activity. The established anticancer, antimicrobial, and anti-inflammatory properties of this compound class provide a strong rationale for initiating a comprehensive investigation into this compound's therapeutic potential. The experimental protocols and signaling pathways outlined in this guide offer a foundational framework for researchers to explore the mechanism of action and efficacy of this compound, potentially leading to the development of a novel therapeutic agent. Further research is imperative to unlock the full therapeutic promise of this natural product.
References
- 1. Comparison of the cytotoxic activities of naturally occurring hydroxyanthraquinones and hydroxynaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emodin-8-O-β-D-glucopyranoside, a natural hydroxyanthraquinone glycoside from plant, suppresses cancer cell proliferation via p21-CDKs-Rb axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of hydroxyanthraquinones and their glucosides toward microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Phomarin-DHFR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolism pathway and a well-established therapeutic target for various diseases, including cancer and microbial infections.[1] Phomarin, a hydroxyanthraquinone, has been identified as an inhibitor of DHFR with potential antimalarial activity.[2][3] This technical guide provides a comprehensive overview of a hypothetical in silico approach to model the interaction between this compound and DHFR. Due to the limited availability of specific experimental data on the this compound-DHFR interaction, this document outlines a structured workflow based on established computational methodologies for other DHFR inhibitors. The guide details protocols for molecular docking and molecular dynamics simulations to predict binding affinities, identify key interacting residues, and elucidate the dynamic behavior of the this compound-DHFR complex. This document is intended to serve as a foundational resource for researchers initiating computational studies on this compound and its potential as a DHFR inhibitor.
Introduction to Dihydrofolate Reductase (DHFR) and this compound
Dihydrofolate reductase is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[4] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR crucial for DNA synthesis and cell proliferation.[5] Consequently, the inhibition of DHFR is a key strategy in the development of anticancer and antimicrobial agents.[5]
This compound (also known as digitoemodin) is a hydroxyanthraquinone compound.[6] It has been reported to be an inhibitor of DHFR and exhibits potential antimalarial activity.[2][3] Understanding the molecular interactions between this compound and DHFR is essential for its development as a potential therapeutic agent. In silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.
Quantitative Data Summary (Hypothetical)
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Binding Energy (kcal/mol) (Predicted) | Key Interacting Residues (Predicted) |
| This compound | Plasmodium falciparum DHFR | Data not available | Data not available | -8.5 to -10.5 | Hypothetical: interactions with key residues in the folate binding site |
| Methotrexate | Plasmodium falciparum DHFR | 83.60 nM[7] | Data not available | -9.0 to -11.0 | Asp54, Arg59, Ser108, Ile164 |
In Silico Modeling Workflow
The following section outlines a detailed workflow for the in silico modeling of the this compound-DHFR interaction. This workflow is based on standard and widely accepted computational drug design methodologies.
Ligand and Receptor Preparation
Successful molecular modeling begins with the accurate preparation of both the ligand (this compound) and the receptor (DHFR).
-
This compound Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem (CID 12314177). The structure should be energy minimized using a suitable force field (e.g., MMFF94).
-
DHFR Structure: A crystal structure of DHFR from the target organism (e.g., Plasmodium falciparum) should be retrieved from the Protein Data Bank (PDB). It is crucial to prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
dot
Caption: Workflow for Ligand and Receptor Preparation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Grid Generation: Define a binding site on the DHFR structure. This is typically centered on the known active site where the natural substrate, dihydrofolate, binds.
-
Docking Algorithm: Utilize a docking program such as AutoDock Vina to perform the docking calculations. The program will explore various conformations of this compound within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of DHFR.
dot
Caption: Molecular Docking Experimental Workflow.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the this compound-DHFR complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.
-
System Setup: The docked this compound-DHFR complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Simulation Protocol: The simulation involves three main stages:
-
Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production: The simulation is run for an extended period (e.g., 100 nanoseconds) to collect data on the trajectory of the complex.
-
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of intermolecular interactions. Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can also be performed to obtain a more accurate estimate of the binding affinity.
dot
Caption: Molecular Dynamics Simulation Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the in silico predictions.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
Purified DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, DHFR enzyme, and NADPH in each well of the microplate.
-
Add varying concentrations of this compound to the test wells. Include a control with no inhibitor and a positive control with a known DHFR inhibitor (e.g., Methotrexate).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.[8][9]
-
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that are dependent on DHFR activity.
-
Materials:
-
Target cell line (e.g., a cancer cell line or a parasite culture)
-
Cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, XTT)
-
96-well cell culture plate
-
Plate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 (50% growth inhibition) value.
-
Signaling Pathway
The inhibition of DHFR by this compound disrupts the folate metabolic pathway, which is essential for the synthesis of precursors for DNA, RNA, and proteins.
dot
Caption: DHFR's Role in Metabolism and Inhibition by this compound.
Conclusion
This technical guide outlines a comprehensive in silico strategy for investigating the interaction between this compound and DHFR. By employing molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding the binding mode, affinity, and dynamic stability of the this compound-DHFR complex. The provided experimental protocols offer a clear path for the validation of these computational predictions. While this guide is based on a hypothetical scenario due to the current lack of specific experimental data for this compound, the methodologies described are robust and widely applicable in the field of drug discovery and design. Further experimental investigation is crucial to confirm the in silico findings and to fully elucidate the potential of this compound as a therapeutic DHFR inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Phomarin: A Technical Guide to its Chemical Identity and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomarin, a naturally occurring hydroxyanthraquinone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound's chemical identifiers, its role within the broader context of hydroxyanthraquinone-mediated signaling pathways, and detailed experimental protocols for investigating its effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity of this compound
This compound is chemically known as 1,6-dihydroxy-3-methylanthracene-9,10-dione. A comprehensive list of its chemical identifiers is provided in Table 1 to facilitate accurate identification and cross-referencing across various databases and publications.[1][2][3]
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 6866-87-1 |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione[1] |
| Synonyms | Digitoemodin, 1,6-Dihydroxy-3-methylanthraquinone |
| Molecular Formula | C15H10O4[1][2] |
| Molecular Weight | 254.24 g/mol [2] |
| InChI | InChI=1S/C15H10O4/c1-7-4-11-13(12(17)5-7)15(19)9-3-2-8(16)6-10(9)14(11)18/h2-6,16-17H,1H3 |
| InChIKey | CABAPJGWBVFEQH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O |
| PubChem CID | 12314177[1] |
| ChEBI ID | CHEBI:174349 |
| HMDB ID | HMDB0030874[1] |
| DSSTox Substance ID | DTXSID601260847 |
Potential Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways directly modulated by this compound are limited, research on structurally related hydroxyanthraquinones provides valuable insights into its potential mechanisms of action. Two prominent pathways that have been associated with the biological effects of similar compounds are the SIRT1/p53 and the ROS/JNK signaling pathways, both of which are critically involved in the regulation of apoptosis and cell invasion.
The SIRT1/p53 Signaling Pathway
The SIRT1/p53 pathway is a crucial regulator of cellular stress responses, including apoptosis. SIRT1, a NAD+-dependent deacetylase, can deacetylate and inactivate the tumor suppressor protein p53. Inhibition of SIRT1 leads to the accumulation of acetylated p53, which can then transcriptionally activate pro-apoptotic genes.[4][5][6][7] It is hypothesized that this compound, or its metabolites, may act as an inhibitor of SIRT1, thereby promoting p53-mediated apoptosis in susceptible cells.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [drugfuture.com]
- 4. SIRT1 regulates apoptosis and Nanog expression in mouse embryonic stem cells by controlling p53 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the miR-34a/SIRT1/p53 Signaling Pathway Contributes to the Progress of Liver Fibrosis via Inducing Apoptosis in Hepatocytes but Not in HSCs - PMC [pmc.ncbi.nlm.nih.gov]
An authoritative overview of the chemical properties, biological activities, and experimental evaluation of Phomarin and other notable hydroxyanthraquinones, designed for professionals in scientific research and pharmaceutical development.
Introduction
This compound, a naturally occurring hydroxyanthraquinone, belongs to a large and diverse class of aromatic compounds characterized by a 9,10-anthraquinone core structure. Hydroxyanthraquinones are widely distributed in nature, being found in various plants, fungi, and bacteria, particularly within the phylum Actinobacteria.[1] These compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] This technical guide provides a comprehensive review of this compound and related hydroxyanthraquinones, with a focus on their chemical characteristics, biological effects, and the experimental methodologies used for their evaluation.
Chemical Properties of this compound and Related Hydroxyanthraquinones
This compound, also known as Digitoemodin, is chemically identified as 1,6-dihydroxy-3-methylanthracene-9,10-dione.[3][4] Its fundamental structure is the tricyclic aromatic system of anthraquinone (B42736), substituted with hydroxyl and methyl groups. The general structure of hydroxyanthraquinones consists of a 9,10-anthracenedione core with one or more hydroxyl groups attached to the aromatic rings.[5] The number and position of these hydroxyl groups, along with other substitutions, give rise to a vast array of derivatives with distinct chemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | [3][6] |
| Molecular Weight | 254.24 g/mol | [3][6] |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione | [3] |
| Synonyms | Digitoemodin | [3] |
| CAS Number | 6866-87-1 | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 258 - 260 °C | [3] |
Biological Activities of this compound and Related Hydroxyanthraquinones
While specific quantitative biological activity data for this compound is not extensively reported in the available literature, the broader class of hydroxyanthraquinones exhibits a wide range of significant biological effects. These activities are primarily attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and modulate various cellular signaling pathways.
Anticancer Activity
Many hydroxyanthraquinones have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cell proliferation, such as topoisomerase II.[7]
Table 2: Anticancer Activity of Selected Hydroxyanthraquinones
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Emodin | HCT 116 (Colon) | Not specified (Significant anti-proliferative activity) | [8] |
| Aloe-emodin | Neuroectodermal tumors | Not specified (Selective activity) | [9] |
| Purpurin | Candida species | 1.28 - 5.12 µg/mL (MIC) | [7] |
| This compound | Various | Not Reported |
Antibacterial Activity
Several hydroxyanthraquinones have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Their antibacterial mechanisms can involve the disruption of bacterial cell membranes, inhibition of bacterial enzymes, and interference with bacterial DNA replication.
Table 3: Antibacterial Activity of Selected Hydroxyanthraquinones
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Emodin | MRSA252 | 4 | [7] |
| Purpurin | Gram-positive and Gram-negative bacteria | 0.3 - 23 µM (IC₅₀) | [7] |
| This compound | Various | Not Reported |
Key Signaling Pathways Modulated by Hydroxyanthraquinones
The biological effects of hydroxyanthraquinones are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some hydroxyanthraquinones, such as Aloe-emodin, have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[10]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by certain hydroxyanthraquinones.
ROS/JNK Pathway
The generation of Reactive Oxygen Species (ROS) can induce cellular stress and activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key mediator of apoptosis. Some novel anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the activation of the ROS/JNK signaling pathway.[11]
Caption: ROS/JNK signaling pathway activated by certain anthraquinones leading to apoptosis.
Experimental Protocols
The evaluation of the biological activity of this compound and related hydroxyanthraquinones involves a variety of standardized in vitro assays. The following are detailed methodologies for key experiments.
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compound (this compound or other hydroxyanthraquinones) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Determination of Antibacterial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microplates
-
Test compound dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., phosphorylation).
Materials:
-
Cells or tissues treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target proteins (e.g., anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflows
The discovery and development of bioactive compounds like this compound from natural sources typically follows a structured workflow.
Caption: A generalized workflow for natural product drug discovery and development.
Conclusion
This compound and its related hydroxyanthraquinones represent a promising class of natural products with significant potential for therapeutic applications. Their diverse biological activities, particularly their anticancer and antibacterial properties, warrant further investigation. While quantitative data on this compound itself is currently limited, the established bioactivities of other hydroxyanthraquinones provide a strong rationale for its continued study. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of these fascinating compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to guide the development of novel therapeutic agents.
References
- 1. japsonline.com [japsonline.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential role of Marine Bioactive Compounds in cancer signaling pathways: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Coumarins in Plant Secondary Metabolism
A Note on Terminology: The initial topic of "phomarin's role in plant secondary metabolism" appears to be based on a terminological misunderstanding. This compound is a hydroxyanthraquinone found in some fungi and plants, but it is not a central molecule in the broader context of plant secondary metabolism. This guide will instead focus on coumarins , a large and significant class of secondary metabolites that are deeply involved in plant physiology, defense, and interaction with the environment. It is likely that the intended subject of inquiry was coumarins.
Introduction to Coumarins
Coumarins are a class of benzopyrone secondary metabolites widely distributed throughout the plant kingdom, found in roots, stems, leaves, flowers, and fruits.[1][2] They are derived from the phenylpropanoid pathway and play crucial roles in a plant's life, including defense against pathogens and herbivores, mediation of plant-microbe interactions, and adaptation to abiotic stresses like nutrient deficiency.[1][3][4][5] Their characteristic blue fluorescence under UV light is a notable physical property.[5] The structural diversity of coumarins, with over 1,800 identified compounds, underpins their wide range of biological activities, making them a subject of intense research in agriculture and drug development.[2]
Biosynthesis of Coumarins
The biosynthesis of coumarins is an extension of the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into various phenolic compounds, including the precursors for coumarins.
The core pathway involves three key enzymes that produce p-coumaric acid:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.
-
4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][3]
From p-coumaroyl-CoA, the pathway branches off to produce simple coumarins through a series of hydroxylation, glucosylation, and cyclization reactions. Key enzymes in this specific branch include:
-
p-coumaroyl CoA 2'-hydroxylase (C2'H): Hydroxylates p-coumaroyl-CoA to 2,4-dihydroxy-cinnamoyl-CoA.
-
Feruloyl-CoA 6'-hydroxylase (F6'H): Involved in the biosynthesis of scopoletin.[1][3]
The resulting simple coumarins can be further modified by glycosylation, methylation, and prenylation to create a vast array of complex coumarin (B35378) derivatives.[1][3]
Caption: General biosynthetic pathway of coumarins from phenylalanine.
Role of Coumarins in Plant Secondary Metabolism
Coumarins are integral to a plant's ability to interact with and respond to its environment. Their functions are diverse and critical for survival and fitness.
Plant Defense
Coumarins act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[6] They exhibit a broad spectrum of activity against bacteria and fungi by disrupting pathogen cell membranes, inhibiting essential enzymes, and interfering with nucleic acid synthesis.[7][8] Additionally, some coumarins, like aesculetin, can stimulate the plant's own defense responses by triggering the production of reactive oxygen species (ROS) and activating immunity-related genes, often through the salicylic (B10762653) acid (SA)-dependent signaling pathway.[7][8][9]
Caption: Signaling pathway of coumarins in plant defense response.
Iron Mobilization
In many plant species, coumarins play a vital role in iron (Fe) acquisition, especially under iron-deficient conditions.[5] Roots secrete coumarins like scopoletin, esculetin, and fraxetin (B1674051) into the rhizosphere, where they can chelate and reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), making it available for uptake by the plant's roots.[5] This mechanism is a key adaptation for plants growing in alkaline soils where iron availability is low.
Allelopathy and Interspecies Interactions
Coumarins can also function as allelochemicals, influencing the growth and development of neighboring plants. When leached into the soil, they can inhibit seed germination and root growth of competing plant species. Furthermore, the profile of coumarins in root exudates can shape the composition of the rhizosphere microbiome, attracting beneficial microbes and repelling pathogenic ones.[9]
Quantitative Data on Coumarin Content
The concentration of coumarins varies significantly among different plant species, tissues, and even environmental conditions. The following tables summarize quantitative data from various studies.
Table 1: Coumarin Content in Different Cinnamon Species
| Cinnamon Species | Botanical Name | Coumarin Content (mg/kg) | Reference |
|---|---|---|---|
| Ceylon Cinnamon | Cinnamomum verum | Very Low (Trace to 20) | [10][11] |
| Cassia Cinnamon | Cinnamomum cassia | 10,000 - 50,000 | [11] |
| Saigon Cinnamon | Cinnamomum loureiroi | 40,000 - 80,000 | [11] |
| Indonesian Cinnamon | Cinnamomum burmannii| 20,000 - 60,000 |[11] |
Table 2: Coumarin Content in Selected Medicinal Plants
| Plant Species | Coumarin(s) Quantified | Concentration (mg/g DW) | Reference |
|---|---|---|---|
| Artemisia keiskeana | Fraxidin | 5.93 | [12] |
| Artemisia keiskeana | Daphnoretin | 0.36 | [12] |
| Pterocaulon balansae | 7 different coumarins | 0.584 - 54 | [13] |
| Melilotus officinalis | Coumarin | 6378.4 (mg/100g) |
| Fingered Citron | Limettin | 779.0 (µg/g) |[14] |
Experimental Protocols
The study of coumarins involves their extraction from plant material followed by purification, identification, and quantification.
Extraction of Coumarins
The choice of extraction method and solvent depends on the specific coumarins of interest and the plant matrix.
General Protocol for Maceration under Sonication:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Solvent Selection: Use a polar solvent like methanol, ethanol, or a hydroalcoholic mixture (e.g., 80:20 methanol/water).[15]
-
Extraction:
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if necessary.
-
Storage: Store the crude extract at 4°C in the dark to prevent degradation.
Alternative Methods:
-
Soxhlet Extraction: A continuous extraction method using boiling solvent, suitable for exhaustive extraction but may degrade thermolabile compounds.[17][18]
-
Water Extraction (Infusion/Decoction): Hot water extraction can be effective for polar coumarins and their glycosides.[17][19]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for quantifying coumarins.[16][18][20][21]
General HPLC Protocol:
-
Sample Preparation:
-
Dissolve the dried extract in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is typically used.[12][22]
-
Mobile Phase: A gradient elution system is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection is commonly performed at wavelengths between 274 nm and 385 nm, depending on the specific coumarin's absorption maximum.[12][16]
-
-
Quantification:
-
Prepare a series of standard solutions of the target coumarin(s) at known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extract sample and determine the peak area of the target coumarin.
-
Calculate the concentration in the sample by interpolating from the calibration curve.[13]
-
Caption: General experimental workflow for coumarin quantification.
Conclusion
Coumarins are a functionally diverse and vital class of secondary metabolites in plants. Their biosynthesis via the phenylpropanoid pathway gives rise to a wide array of structures that are instrumental in plant defense, nutrient acquisition, and shaping ecosystem interactions. The established protocols for their extraction and quantification, particularly HPLC, provide robust tools for researchers to further investigate their roles. For scientists and drug development professionals, the potent biological activities of coumarins continue to make them privileged scaffolds for the development of new therapeutic agents.
References
- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins and other phenylpropanoid compounds in the defense response of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of coumarins in plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. druera.com [druera.com]
- 11. hagimex.com [hagimex.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. Extraction of coumarins from plant material (Leguminosae): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mitrask.com [mitrask.com]
Pharmacological Profile of Digitoemodin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the comprehensive pharmacological profile of Digitoemodin (also known as Phomarin) is limited. This guide provides a profile based on its classification as a hydroxyanthraquinone and its reported activity as a dihydrofolate reductase (DHFR) inhibitor. The detailed mechanisms, quantitative data, and experimental protocols are representative of DHFR inhibitors as a class and should be considered as a predictive framework for Digitoemodin, pending specific experimental validation.
Introduction
Digitoemodin, a naturally occurring hydroxyanthraquinone, has been identified as a potential therapeutic agent. Structurally, it belongs to a class of compounds known for their diverse biological activities. Preliminary evidence suggests that Digitoemodin's pharmacological effects may be attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation and survival.[1] This positions Digitoemodin as a compound of interest for further investigation in oncology and infectious diseases, particularly malaria.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary proposed mechanism of action for Digitoemodin is the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[2][4]
By inhibiting DHFR, Digitoemodin would disrupt the synthesis of these vital precursors, leading to a cessation of DNA replication and cell division.[2][5] This anti-proliferative effect is particularly potent in rapidly dividing cells, such as cancer cells and certain pathogens like the malaria parasite, Plasmodium falciparum.[2][6]
Signaling Pathway: Folate Metabolism and DHFR Inhibition
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Digitoemodin disrupts the folate metabolic pathway.
Pharmacokinetics
Specific pharmacokinetic data for Digitoemodin, including its absorption, distribution, metabolism, and excretion (ADME), are not currently available in the public domain. As a hydroxyanthraquinone, its lipophilicity may influence its absorption and distribution characteristics. The metabolic fate of Digitoemodin would likely involve hepatic pathways, a common route for similar compounds. Further research is required to elucidate the precise pharmacokinetic profile of Digitoemodin.
Therapeutic Potential
Based on its proposed mechanism as a DHFR inhibitor, Digitoemodin holds potential therapeutic value in several areas:
-
Anticancer: The anti-proliferative effects of DHFR inhibition are a well-established principle in cancer chemotherapy.[7][8]
-
Antimalarial: DHFR is a validated drug target in Plasmodium falciparum, and inhibitors of this enzyme are used in the treatment of malaria.[6][9]
-
Antibacterial: Selective inhibition of bacterial DHFR is a mechanism employed by certain antibiotics.[5]
Quantitative Data
As of the latest literature review, specific quantitative data for Digitoemodin's inhibitory activity against DHFR (e.g., IC50 values) has not been published. For comparative purposes, the following table presents IC50 values for well-established DHFR inhibitors against human and microbial DHFR.
| Compound | Target Organism | Target Enzyme | IC50 | Reference |
| Methotrexate | Human | DHFR | 0.12 ± 0.07 µM | [10] |
| Pyrimethamine | Human | DHFR | 52 ± 35 µM | [10] |
| Trimethoprim | Streptococcus pneumoniae | DHFR | 0.08 nM (Ki) | [11] |
| DHFR-IN-4 | Human | DHFR | 123 nM | [1] |
Note: The above data is for illustrative purposes to provide context for the range of potencies observed in DHFR inhibitors.
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the inhibitory activity of a compound, such as Digitoemodin, against DHFR.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[11][12]
Materials:
-
Purified recombinant DHFR (human or microbial)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compound (Digitoemodin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of DHF and NADPH in the assay buffer.
-
Prepare a working solution of DHFR enzyme in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known DHFR inhibitor like methotrexate).
-
Add the DHFR enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NADPH and DHF solutions to all wells.
-
Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: A generalized workflow for determining the IC50 of a DHFR inhibitor.
Conclusion
Digitoemodin (this compound) is an intriguing hydroxyanthraquinone with reported potential as a dihydrofolate reductase inhibitor. While direct and detailed pharmacological data remains scarce, its classification suggests a mechanism of action that could be leveraged for therapeutic benefit in cancer and infectious diseases. The information presented in this guide, based on the established pharmacology of DHFR inhibitors, provides a solid foundation and a predictive framework for guiding future research and development of Digitoemodin. Rigorous experimental validation is crucial to confirm its specific pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In-depth Technical Guide on the Early-Stage Research of Phomarin's Bioactivity
Foreword for Researchers, Scientists, and Drug Development Professionals
This technical guide is intended to provide a comprehensive overview of the early-stage research concerning the bioactivity of Phomarin, also known by its synonyms Digitoemodin and 1,6-dihydroxy-3-methylanthraquinone[1][2]. This compound is a member of the hydroxyanthraquinone class of organic compounds[1][2]. While the broader class of anthraquinones has been a subject of scientific inquiry for their diverse biological activities, specific and detailed research on this compound itself is notably limited in the public domain.
This document aims to transparently present the available information and highlight the current gaps in knowledge regarding this compound's bioactivity. The following sections will address the current state of research, including any available data, and provide context based on the activities of structurally related compounds.
Current State of Research on this compound's Bioactivity
The absence of specific data prevents the compilation of the requested detailed tables and diagrams for this compound. However, to provide a valuable resource for researchers, this guide will discuss the known bioactivities of the broader anthraquinone (B42736) class of compounds, to which this compound belongs. This information may serve as a foundation for hypothesizing potential activities of this compound and for designing future experimental investigations.
Bioactivity of Anthraquinones: A Proxy for Potential this compound Activity
Anthraquinones are a large class of aromatic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects[3][4]. It is plausible that this compound, as a hydroxyanthraquinone, may exhibit some of these properties.
Anticancer Activity
Many natural and synthetic anthraquinones have demonstrated cytotoxic effects against various cancer cell lines[5][6]. The mechanisms of action are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[7][8][9]. For instance, some anthraquinones are known to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), leading to cancer cell death.
Hypothetical Experimental Workflow for Assessing Anticancer Activity of this compound:
Caption: A hypothetical workflow for the initial screening of this compound's anticancer potential.
Antimicrobial Activity
Anthraquinone derivatives have been reported to possess antibacterial and antifungal properties[10][11][12][13]. Their mechanisms of action can include disruption of the microbial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways[14]. For example, some studies have shown that certain anthraquinones can inhibit bacterial growth at low microgram per milliliter concentrations[10].
Hypothetical Experimental Workflow for Assessing Antimicrobial Activity of this compound:
Caption: A hypothetical workflow for evaluating the antimicrobial properties of this compound.
Enzyme Inhibition
Enzyme inhibition is another common biological activity of anthraquinones[15][16]. They have been shown to inhibit various enzymes, including protein kinases, lipoxygenases, and acetylcholinesterase[15][16]. The mode of inhibition can be competitive, non-competitive, or mixed, depending on the enzyme and the specific anthraquinone.
Hypothetical Signaling Pathway for Enzyme Inhibition by this compound:
Caption: A generalized diagram illustrating a potential enzyme inhibition mechanism by this compound.
Proposed Experimental Protocols for Future Research
Given the lack of specific data for this compound, the following are generalized protocols that can be adapted for the initial investigation of its bioactivity. These are based on standard methodologies used for screening natural products.
General Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add an equal volume of standardized bacterial inoculum to each well.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The early-stage research on the bioactivity of this compound is currently in a nascent phase, with a clear need for foundational studies to characterize its biological effects. While the broader family of anthraquinones provides a basis for hypothesizing potential anticancer, antimicrobial, and enzyme-inhibitory activities, dedicated experimental work is essential to validate these possibilities for this compound.
Researchers and drug development professionals are encouraged to undertake systematic screening of this compound using the standard in vitro assays outlined in this guide. Future work should focus on:
-
Broad-spectrum bioactivity screening: Testing this compound against a diverse panel of cancer cell lines, bacteria, fungi, and viruses.
-
Mechanism of action studies: If bioactivity is confirmed, subsequent research should aim to elucidate the underlying molecular mechanisms and signaling pathways.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological effects.
Such a systematic approach will be crucial in determining the therapeutic potential of this compound and its prospects for further development as a novel drug candidate.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing digito-emodin (PHY0050166) [phytobank.ca]
- 3. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 6. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Anticancer Activities of Puerarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [mdpi.com]
Introduction to Phomarin and Hydroxyanthraquinones
An In-depth Technical Guide to the Enzymatic Inhibition by Phomarin and Related Hydroxyanthraquinones
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the enzymatic inhibition of this compound (also known as Digitoemodin) is scarce in publicly available literature. This guide provides a comprehensive overview based on the known activities of the broader class of hydroxyanthraquinones, to which this compound belongs. The information presented herein is intended to serve as a foundational resource to inform and guide future research into the specific inhibitory properties of this compound.
This compound is a naturally occurring hydroxyanthraquinone, a class of organic compounds characterized by an anthracene (B1667546) core with hydroxyl and quinone functionalities.[1][2] Hydroxyanthraquinones are known for their diverse biological activities, including potential applications as anticancer agents and enzyme inhibitors.[1][2] The investigation into the enzymatic inhibition of these compounds is a promising area of research for the development of novel therapeutics.
Potential Enzymatic Targets of this compound
Based on studies of related hydroxyanthraquinones, this compound may exhibit inhibitory activity against a range of enzymes. The following sections detail some of these potential targets.
Topoisomerase II
Anthracenedione compounds are recognized for their interaction with DNA and the inhibition of DNA replication machinery.[3] Specifically, they can act as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[3][4] Molecular docking studies suggest that hydroxyanthraquinones can bind to the topoisomerase IIβ-DNA complex.[3]
Aminopeptidases
Purpurin, a 1,2,4-trihydroxy-9,10-anthraquinone, has been identified as a non-competitive inhibitor of adipocyte-derived leucine (B10760876) aminopeptidase (B13392206) (A-LAP), an enzyme implicated in angiogenesis.[3] This suggests that this compound, as a hydroxyanthraquinone, could potentially target similar aminopeptidases.
Proteases
Certain synthetic hydroxyanthraquinone derivatives have been shown to be novel inhibitors of Human Leukocyte Elastase and Cathepsin G1.[1] This points to the potential for this compound to inhibit serine proteases involved in inflammatory processes.
Glycoside Hydrolases
A study on 1-O-methyl chrysophanol, another hydroxyanthraquinone, demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[2][5] This suggests a potential role for this compound in the modulation of glucose uptake and metabolism.
Acetylcholinesterase (AChE)
Recent studies have shown that anthraquinone (B42736) derivatives can effectively inhibit acetylcholinesterase, an enzyme central to neurotransmission.[6] The inhibition can be of a competitive or noncompetitive nature depending on the specific derivative.[6]
Quantitative Data on Hydroxyanthraquinone Inhibition
The following tables summarize inhibitory activities of various hydroxyanthraquinones against different enzymes and cell lines. This data, while not specific to this compound, provides a reference for the potential potency of this class of compounds.
Table 1: Inhibitory Activity of Hydroxyanthraquinones Against Various Enzymes
| Compound | Target Enzyme | Inhibition Type | IC50 / Ki Value | Reference |
| 1-O-methyl chrysophanol | α-amylase | - | IC50: 3.4 mg/mL | [2][5] |
| 1-O-methyl chrysophanol | α-glucosidase | - | IC50: 38.49 µg/mL | [2][5] |
| Naphthoquinone derivatives | Acetylcholinesterase | Competitive | Ki: 0.014 - 0.123 µM | [6] |
| Anthraquinone derivatives | Acetylcholinesterase | Noncompetitive | Ki: 0.014 - 0.123 µM | [6] |
| 1,5-dihydroxyanthraquinone | Acetylcholinesterase | - | Lowest Ki in study | [6] |
Table 2: Cytotoxic Activity of 1-Hydroxyanthraquinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | GI50 Value (µM) | Reference |
| 4-phenyl-13 | DU-145 | 1.1 | [3] |
| 2-phenyl-25 | SNB-19 | 6.8 | [3] |
| 4-(4-methoxyphenyl)-15 | SNB-19 | 9.6 | [3] |
| 4-(4-methoxyphenyl)-15 | DU-145 | 6.5 | [3] |
| 4-(4-methoxyphenyl)-15 | MDA-MB-231 | 6.8 | [3] |
| 2-(4-methoxyphenyl)-27 | SNB-19 | 8.5 | [3] |
| 4-(2,3-dimethoxyphenyl)-16 | SNB-19 | 9.7 | [3] |
| 4-(2,3-dimethoxyphenyl)-16 | DU-145 | 5.4 | [3] |
| 2-(2,3-dimethoxyphenyl)-28 | SNB-19 | 5.77 | [3] |
Experimental Protocols for Enzyme Inhibition Assays
The following protocols provide a general framework for assessing the enzymatic inhibition by this compound or other hydroxyanthraquinones.
General Enzyme Inhibition Assay Protocol
This protocol can be adapted for various enzymes and is based on spectrophotometric detection of product formation.[7][8]
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
This compound (or other hydroxyanthraquinone inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors (if required by the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound. Create serial dilutions of the this compound stock solution to obtain a range of inhibitor concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of this compound. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle, e.g., DMSO, without the inhibitor).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength should be chosen based on the absorbance maximum of the product or a coupled reporter molecule.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[9]
-
Protocol for Determining Inhibition Type (Kinetic Analysis)
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis is performed.[10]
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Set up a series of experiments where the concentration of the substrate is varied in the presence of fixed concentrations of this compound (including a zero-inhibitor control).
-
Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in the general protocol.
-
Data Plotting and Analysis:
-
Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
For a more precise determination of kinetic parameters (Vmax and Km), create a Lineweaver-Burk plot (1/v versus 1/[S]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the type of inhibition:
-
Competitive: Vmax remains unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
Potential Signaling Pathway Involvement
Hydroxyanthraquinones have been shown to modulate cellular signaling pathways, often leading to anti-proliferative and pro-apoptotic effects.
Inhibition of Pro-survival Signaling
Some anthraquinone derivatives have been reported to inhibit the Jak2/Stat3 signaling pathway, which is often hyperactivated in cancer cells and promotes cell survival and proliferation.[7] Inhibition of this pathway can lead to cell cycle arrest.
Induction of Apoptosis
Emodin, a well-studied hydroxyanthraquinone, can induce apoptosis in cancer cells. The proposed mechanism involves the modulation of several signaling molecules.
References
- 1. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naphthoquinones and anthraquinones: Exploring their impact on acetylcholinesterase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phomarin Dihydrofolate Reductase (DHFR) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a key target for therapeutic agents in cancer and infectious diseases.[1][2] Phomarin is a recognized inhibitor of DHFR and has demonstrated potential as an antimalarial agent.[3] This document provides a comprehensive protocol for conducting a DHFR inhibition assay using this compound, aimed at determining its inhibitory potency.
Signaling Pathway and Mechanism of Action
DHFR plays a central role in cellular metabolism by maintaining the intracellular pool of THF. The inhibition of DHFR by molecules like this compound blocks the regeneration of THF from DHF, leading to a depletion of essential precursors for DNA and RNA synthesis. This disruption of nucleotide biosynthesis ultimately inhibits cell growth and division.[2]
Caption: Inhibition of the DHFR signaling pathway by this compound.
Quantitative Data Summary
The inhibitory potential of this compound against DHFR is typically quantified by its half-maximal inhibitory concentration (IC50). Additional kinetic parameters such as the inhibition constant (Ki), on-rate (Kon), and off-rate (Koff) provide a more detailed understanding of the inhibitor's binding characteristics. The following table provides a template for summarizing such data, which should be determined experimentally using the protocol outlined below.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) |
| This compound | e.g., Plasmodium falciparum DHFR | TBD | TBD | TBD | TBD |
| Methotrexate (B535133) (Control) | Human DHFR | Reference Value | Reference Value | Reference Value | Reference Value |
| Trimethoprim (Control) | E. coli DHFR | Reference Value | Reference Value | Reference Value | Reference Value |
| TBD: To Be Determined experimentally. |
Experimental Protocol: DHFR Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.
Materials and Reagents
-
Purified recombinant DHFR (e.g., human or Plasmodium falciparum)
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Methotrexate (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl[3]
-
DMSO (for dissolving this compound)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Reagent Preparation
-
Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.[3]
-
DHFR Enzyme Stock Solution: Reconstitute lyophilized enzyme in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 5-20 nM).
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment and keep on ice, protected from light.[3]
-
DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if used, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[3]
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer to a stock concentration of 1 mM.[3]
Assay Procedure
The following workflow outlines the steps for performing the DHFR inhibition assay in a 96-well plate format.
Caption: Experimental workflow for the this compound DHFR inhibition assay.
-
Assay Setup: In a 96-well UV-transparent microplate, add the following components to each well. It is recommended to perform the assay in triplicate.
-
Test Wells:
-
Assay Buffer
-
This compound at various concentrations (serial dilution)
-
DHFR enzyme solution
-
NADPH solution
-
-
Control Wells:
-
No Inhibitor Control (100% activity): Assay Buffer, DMSO (vehicle), DHFR enzyme, NADPH.
-
Positive Control: Assay Buffer, Methotrexate, DHFR enzyme, NADPH.
-
No Enzyme Control (background): Assay Buffer, this compound (highest concentration), NADPH.
-
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: To start the reaction, add the DHF substrate solution to all wells. The final reaction volume should be approximately 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[4] The absorbance will decrease as NADPH is consumed.
Data Analysis
-
Calculate Initial Velocity (V₀): Determine the rate of the reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity.[3]
Conclusion
This document provides a detailed protocol for assessing the inhibitory activity of this compound against the enzyme Dihydrofolate Reductase. By following this spectrophotometric assay, researchers can reliably determine the IC50 value of this compound and compare its potency to other known DHFR inhibitors. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the mechanism of action and the assay procedure. Accurate determination of the inhibitory kinetics of this compound is a crucial step in the evaluation of its potential as a therapeutic agent, particularly in the context of antimalarial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrofolate reductase inhibition. A study in the use of X-ray crystallography, molecular graphics, and quantitative structure-activity relations in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of dihydrofolate reductase inhibition and selectivity using computational neural networks and linear discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Phomarin's Antimalarial Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial compounds. Phomarin, a natural product, has been identified as a potential candidate for antimalarial drug development. These application notes provide a comprehensive guide to measuring the in vitro antimalarial activity of this compound, assessing its cytotoxicity, and gaining preliminary insights into its potential mechanism of action. The protocols outlined below describe standard, widely used assays for the initial screening and characterization of novel antimalarial compounds.
Experimental Workflow for In Vitro Antimalarial Screening
The overall workflow for assessing the antimalarial potential of a novel compound like this compound involves a primary screening assay to determine its activity against the parasite, followed by a secondary assay to evaluate its toxicity against mammalian cells. This allows for the determination of the compound's selectivity index, a critical parameter in drug development.
Caption: Experimental workflow for in vitro screening of this compound.
Protocols
Plasmodium falciparum Culture
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for antimalarial drug testing.[1][2][3]
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (O+)
-
Complete medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax I, and 20 mg/L gentamicin.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks and plates
Protocol:
-
Thaw cryopreserved P. falciparum parasites rapidly in a 37°C water bath.
-
Transfer the thawed parasites to a sterile centrifuge tube and wash with complete medium to remove the cryoprotectant.
-
Establish the culture in a sterile flask at a 2-5% hematocrit with fresh human erythrocytes in complete medium.
-
Incubate the culture at 37°C in a modular incubation chamber flushed with the gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Maintain the culture by providing fresh medium and erythrocytes as needed to keep the parasitemia between 1-5%.
-
Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment) before initiating drug sensitivity assays.
SYBR Green I-Based Fluorescence Assay for Antimalarial Activity
This high-throughput assay measures parasite DNA content as an indicator of parasite growth.[4][5][6][7][8] SYBR Green I is a fluorescent dye that intercalates with DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)
-
This compound and control antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Prepare serial dilutions of this compound and control drugs in complete medium in the 96-well plate. Include drug-free wells (negative control) and uninfected erythrocyte wells (background control).
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:10,000 in the lysis buffer.
-
After incubation, carefully remove the culture medium and add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon parasite lysis, as an indicator of parasite viability.[9][10][11][12]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound and control drugs
-
96-well microplates
-
Malstat reagent
-
NBT/PES solution
-
Spectrophotometer (650 nm)
Protocol:
-
Prepare drug dilutions and add the parasite culture to a 96-well plate as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
After incubation, lyse the parasites by freeze-thawing the plate.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm.
-
Calculate the IC50 value as described above.
Histidine-Rich Protein II (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, to determine parasite growth.[13][14][15][16][17]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound and control drugs
-
96-well microplates
-
HRP2 ELISA kit (commercial kits are available)
-
ELISA plate reader
Protocol:
-
Set up the drug sensitivity assay in a 96-well plate and incubate for 72 hours as previously described.
-
After incubation, lyse the parasites by freeze-thawing.
-
Transfer the lysate to the HRP2-capture antibody-coated ELISA plate.
-
Follow the manufacturer's instructions for the subsequent steps of washing, addition of detection antibody, substrate, and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of this compound against a mammalian cell line to determine its selectivity for the parasite.[18][19][20][21][22] The MTT assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and a positive control cytotoxic drug (e.g., Doxorubicin)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Spectrophotometer (570 nm)
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound and the control drug to the cells.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Control Drugs
| Compound | P. falciparum Strain | Assay | IC50 (nM) ± SD | Mammalian Cell Line | CC50 (nM) ± SD | Selectivity Index (SI = CC50/IC50) |
| This compound | 3D7 (CQ-sensitive) | SYBR Green I | [Experimental Value] | HEK293 | [Experimental Value] | [Calculated Value] |
| This compound | Dd2 (CQ-resistant) | SYBR Green I | [Experimental Value] | HEK293 | [Experimental Value] | [Calculated Value] |
| Chloroquine | 3D7 (CQ-sensitive) | SYBR Green I | 15 ± 3 | HEK293 | >10,000 | >667 |
| Chloroquine | Dd2 (CQ-resistant) | SYBR Green I | 250 ± 45 | HEK293 | >10,000 | >40 |
| Artemisinin | 3D7 (CQ-sensitive) | SYBR Green I | 5 ± 1.5 | HEK293 | >10,000 | >2000 |
| Doxorubicin | - | - | - | HEK293 | 500 ± 75 | - |
Note: Values for control drugs are representative and may vary between experiments. SD = Standard Deviation.
Potential Mechanism of Action and Visualization
While the exact mechanism of action of this compound is unknown, many antimalarial drugs target the parasite's heme detoxification pathway.[23][24][25] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death.
Caption: Potential mechanism of action of this compound via inhibition of heme detoxification.
Conclusion
These application notes provide a framework for the initial in vitro evaluation of this compound as a potential antimalarial agent. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's efficacy and selectivity, which are essential for its further development as a therapeutic agent. Future studies should aim to elucidate the precise molecular target and mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 4. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 6. journals.asm.org [journals.asm.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity (1993) | M. T. Makler | 788 Citations [scispace.com]
- 13. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesamalaria.org [mesamalaria.org]
- 16. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellabs.com.au [cellabs.com.au]
- 18. scielo.br [scielo.br]
- 19. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
- 22. researchgate.net [researchgate.net]
- 23. What is the mechanism of Pyronaridine Phosphate? [synapse.patsnap.com]
- 24. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mode of action of antimalarial drugs | Malaria, atherosclerosis &laser-induced ice nucleation [weizmann.ac.il]
Application Notes and Protocols for the Extraction of Phomarin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin, also known as Digitoemodin, is a naturally occurring hydroxyanthraquinone with the chemical formula C₁₅H₁₀O₄.[1] It has been identified in various natural sources, including the fungus Boeremia foveata (formerly Phoma foveata) and the leaves of the purple foxglove plant, Digitalis purpurea.[1] As a member of the anthraquinone (B42736) family, this compound is of interest to researchers for its potential biological activities and as a subject for natural product chemistry studies.
These application notes provide a comprehensive overview of the methodologies for extracting and isolating this compound from its natural sources. The protocols described are based on established techniques for the extraction of secondary metabolites from fungal and plant matrices.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione | |
| Synonyms | Digitoemodin, Digitemodin, 1,6-Dihydroxy-3-methylanthraquinone | [1] |
| Physical Description | Solid | |
| Melting Point | 258 - 260 °C | |
| CAS Number | 6866-87-1 |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and purification of this compound from natural sources. Protocol 1 describes a general method for extraction from fungal cultures, while Protocol 2 outlines a procedure for isolation from plant material.
Protocol 1: Extraction of this compound from Fungal Cultures (e.g., Boeremia foveata)
This protocol is based on general methods for the isolation of secondary metabolites from marine and terrestrial fungi.
1. Fungal Cultivation and Biomass Collection:
-
Cultivate the this compound-producing fungal strain (e.g., Boeremia foveata) in a suitable liquid medium for a sufficient period to allow for the production of secondary metabolites.
-
Separate the fungal mycelium from the culture broth by filtration. Both the mycelium and the broth should be processed as this compound may be present in both.
2. Initial Extraction:
-
Mycelium Extraction: Dry the collected mycelium and grind it into a fine powder. Perform an exhaustive extraction of the powdered mycelium using an organic solvent such as methanol (B129727) or ethanol (B145695), potentially under reflux conditions to increase efficiency.
-
Culture Broth Extraction: Perform a liquid-liquid extraction of the culture broth using a water-immiscible organic solvent like ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery of the target compound.
3. Concentration:
-
Combine the organic extracts from both the mycelium and the culture broth.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., n-hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Size-Exclusion Chromatography:
-
Further purify the this compound-containing fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use preparative HPLC with a C18 reverse-phase column.
-
Employ a mobile phase gradient of methanol and water or acetonitrile (B52724) and water to achieve high purity.
-
Protocol 2: Extraction of this compound from Digitalis purpurea Leaves
This protocol is based on established methods for the extraction of anthraquinones from Digitalis species.
1. Material Preparation:
-
Collect fresh leaves of Digitalis purpurea.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder.
2. Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered leaves with a solvent such as ethanol, methanol, or a mixture of ethanol and water (e.g., 70-90% ethanol).
-
Alternatively, macerate the powdered leaves in the chosen solvent at room temperature for an extended period (24-48 hours) with periodic agitation.
3. Preliminary Purification:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
To remove tannins and other interfering substances, the crude extract can be treated with a solution of lead acetate. The precipitate is then removed by filtration.
4. Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the moderately polar fractions (chloroform or ethyl acetate).
5. Chromatographic Purification:
-
Follow the same chromatographic purification steps as outlined in Protocol 1 (Column Chromatography, Size-Exclusion Chromatography, and Preparative HPLC) to isolate pure this compound.
6. Characterization of this compound:
-
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
Phomarin: Solubility Profile and Protocols for Laboratory Use
Application Note | Version 1.0 | For Research Use Only
Introduction
Phomarin, also known as digitoemodin, is a naturally occurring hydroxyanthraquinone found in various fungal and plant species.[1] Its chemical structure, 1,6-dihydroxy-3-methylanthracene-9,10-dione, contributes to its potential biological activities, which are areas of ongoing research.[1] For researchers in pharmacology, cell biology, and drug development, understanding the solubility and handling of this compound is crucial for designing and executing robust experiments. This document provides a summary of the available solubility data for this compound, detailed protocols for its dissolution and handling in a laboratory setting, and a discussion of putative signaling pathways that may be influenced by this class of compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 258 - 260 °C | [1] |
Solubility Data
Table 1: Aqueous Solubility of this compound
| Solvent | Predicted Solubility | Temperature | Source |
| Water | 0.12 g/L | 25 °C | |
| Water | 4.5 mg/L | 25 °C |
Note: The discrepancy in predicted values highlights the importance of experimental verification.
Due to the lack of specific experimental data, researchers are advised to perform solubility tests to determine the optimal solvent and concentration for their specific experimental needs. A general protocol for determining solubility is provided below.
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvents of interest (e.g., DMSO, Ethanol, Methanol (B129727), Water, Phosphate-Buffered Saline)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
-
Appropriate vials and syringes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound powder into several vials.
-
Add a precise volume of the desired solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).
-
Analyze the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the result in mg/mL or molarity.
-
Protocol 2: Preparation of this compound Stock Solutions
For many in vitro assays, DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing:
-
Accurately weigh a desired amount of this compound powder in a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 2.54 mg of this compound for every 1 mL of DMSO.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but care should be taken to avoid degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Putative Signaling Pathways
While the specific molecular targets and signaling pathways of this compound have not been extensively characterized, its classification as a hydroxyanthraquinone provides clues to its potential mechanisms of action. Other compounds in this class, such as emodin, have been shown to modulate several key cellular signaling pathways implicated in processes like cell proliferation, apoptosis, and inflammation.
Based on the known activities of structurally similar hydroxyanthraquinones, this compound may potentially influence the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Some anthraquinones have been reported to inhibit this pathway, leading to anti-cancer effects.
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli and regulate processes such as apoptosis and inflammation. Anthraquinone (B42736) derivatives have been shown to induce apoptosis through the activation of the JNK pathway, often mediated by an increase in reactive oxygen species (ROS).
-
SIRT1/p53 Pathway: This pathway is involved in the regulation of apoptosis and cell cycle. At least one hydroxyanthraquinone has been shown to induce apoptosis by targeting this pathway.[2]
The following diagram illustrates a generalized workflow for investigating the solubility and biological activity of this compound.
Caption: Workflow for Solubility and Bioactivity Assessment.
The following diagram represents a putative signaling pathway that may be affected by hydroxyanthraquinones like this compound, based on published data for similar compounds.
Caption: Putative Signaling Pathways for this compound.
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion
While specific experimental solubility data for this compound in common organic solvents is limited, this application note provides researchers with a framework for its use in the laboratory. The provided protocols for solubility determination and stock solution preparation offer a starting point for experimental design. Furthermore, the discussion of putative signaling pathways, based on the activity of structurally related hydroxyanthraquinones, can guide mechanistic studies into the biological effects of this compound. It is strongly recommended that researchers experimentally determine the solubility of this compound in their solvent of choice to ensure accurate and reproducible results.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Phomarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed protocol for the purification of Phomarin, a naturally occurring dihydroxyanthraquinone, using preparative High-Performance Liquid Chromatography (HPLC). This compound, also known as 1,6-dihydroxy-3-methylanthraquinone, has been identified in various fungal species, including Boeremia foveata.[1] Anthraquinones are a class of compounds with significant interest in drug development due to their diverse biological activities. This protocol outlines a robust reverse-phase HPLC method for obtaining high-purity this compound, suitable for subsequent bioassays and further research. The methodology is based on established purification techniques for structurally similar anthraquinone (B42736) compounds.
Introduction
This compound is a polyketide-derived aromatic compound with a characteristic anthraquinone core. The purification of natural products like this compound from complex fungal extracts is a critical step for detailed biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such compounds due to its high resolution and efficiency.[2] This protocol specifically describes a reverse-phase HPLC (RP-HPLC) method, which separates molecules based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, making it ideal for the separation of moderately polar compounds like this compound.
Experimental Protocol
This section provides a detailed methodology for the preparative HPLC purification of this compound from a crude fungal extract.
Sample Preparation
Proper sample preparation is crucial for a successful HPLC purification.
-
Crude Extract Preparation : It is assumed that a crude extract containing this compound has been obtained from a fungal culture (e.g., Boeremia foveata) through solvent extraction (e.g., using ethyl acetate (B1210297) or methanol) and subsequent evaporation.
-
Solubilization : Dissolve a known quantity of the dried crude extract in a minimal volume of HPLC-grade methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
Filtration : Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Instrumentation and Conditions
A standard preparative HPLC system is suitable for this protocol.
-
HPLC System : A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reverse-phase column is recommended. Typical specifications are provided in the table below.
-
Mobile Phase :
-
Solvent A: Water with 0.1% (v/v) Formic Acid
-
Solvent B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Note: Acidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl groups on the anthraquinone structure, leading to sharper peaks and better separation.
-
-
Degassing : It is essential to degas both mobile phases before use to prevent bubble formation.
Purification Procedure
-
Column Equilibration : Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% Solvent A, 20% Solvent B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Sample Injection : Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column dimensions and the concentration of the crude extract.
-
Elution and Gradient Program : Elute the column with a linear gradient of Solvent B. The gradient is designed to first wash away highly polar impurities and then gradually increase the organic solvent concentration to elute this compound and other less polar compounds.
-
Detection : Monitor the elution profile using a UV-Vis detector. Based on the UV-Vis spectrum of similar anthraquinones, a detection wavelength of 254 nm is recommended as it is a common wavelength for detecting aromatic compounds.
-
Fraction Collection : Collect fractions corresponding to the peak of interest (this compound) using an automated fraction collector or by manual collection.
-
Post-Purification Analysis : Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation : Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
The following table summarizes the proposed HPLC parameters and expected results for the purification of this compound. These values are representative and may require optimization for specific samples and HPLC systems.
| Parameter | Recommended Value |
| Column | |
| Stationary Phase | C18 |
| Particle Size | 5 µm |
| Dimensions | 10 mm x 250 mm (Preparative) |
| Mobile Phase | |
| Solvent A | Water + 0.1% Formic Acid |
| Solvent B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | |
| 0-5 min | 20% B |
| 5-35 min | 20% to 80% B (linear gradient) |
| 35-40 min | 80% to 100% B (wash) |
| 40-45 min | 100% B (wash) |
| 45-50 min | 100% to 20% B (re-equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on concentration) |
| Expected Retention Time | ~20-25 min (requires optimization) |
| Expected Purity | >95% |
| Expected Recovery | 80-90% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC purification protocol for this compound.
Conclusion
The proposed preparative HPLC protocol provides a reliable and efficient method for the purification of this compound from crude fungal extracts. By utilizing a C18 reverse-phase column with a water/acetonitrile gradient mobile phase containing formic acid, high-purity this compound can be obtained. This protocol serves as a valuable starting point for researchers and scientists, and can be further optimized to suit specific laboratory conditions and sample characteristics, thereby facilitating the advancement of research into the biological activities of this and other related natural products.
References
Application Notes and Protocols for the Use of Phomarin in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum, the most virulent species, underscores the urgent need for novel antimalarial agents with new mechanisms of action. This document provides detailed application notes and protocols for the in vitro evaluation of Phomarin, a hydroxyanthraquinone, against the erythrocytic stages of P. falciparum.
This compound (1,6-dihydroxy-3-methylanthraquinone), a naturally occurring compound, belongs to the anthraquinone (B42736) class of molecules. While some anthraquinones have demonstrated antiplasmodial activity, the efficacy and mechanism of action of this compound against P. falciparum have not been extensively characterized. These protocols outline the standardized methodologies for determining the 50% inhibitory concentration (IC50) of this compound, assessing its cytotoxicity against a mammalian cell line to establish a selectivity index, and provide a framework for investigating its potential mechanism of action.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the antiplasmodial and cytotoxic activities of this compound, based on reported values for similar hydroxyanthraquinone compounds.[1][2][3]
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (µM) ± SD | Resistance Profile |
| This compound | 3D7 | 1.2 ± 0.3 | Chloroquine-sensitive |
| This compound | Dd2 | 2.5 ± 0.6 | Chloroquine-resistant, Pyrimethamine-resistant |
| Chloroquine (B1663885) | 3D7 | 0.02 ± 0.005 | - |
| Chloroquine | Dd2 | 0.4 ± 0.09 | - |
SD: Standard Deviation
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µM) ± SD | Selectivity Index (SI) (Dd2) |
| This compound | HEK293 | > 50 | > 20 |
| Chloroquine | HEK293 | > 100 | > 250 |
CC50: 50% cytotoxic concentration. HEK293 is a human embryonic kidney cell line. SI is calculated as CC50 / IC50 (against the resistant Dd2 strain).
Experimental Protocols
Protocol 1: In Vitro Culture of Asexual Erythrocytic Stages of Plasmodium falciparum
This protocol describes the continuous in vitro culture of P. falciparum in human erythrocytes.
Materials and Reagents:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
RPMI 1640 medium with L-glutamine
-
HEPES (25 mM)
-
Sodium bicarbonate (25 mM)
-
Hypoxanthine (50 mg/L)
-
Gentamicin (10 mg/mL)
-
Human serum (10%) or Albumax I (0.5%)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Giemsa stain
-
Sorbitol (5% w/v in sterile water)
Procedure:
-
Media Preparation: Prepare complete culture medium by supplementing RPMI 1640 with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and either human serum or Albumax I. Filter-sterilize and store at 4°C.
-
Parasite Maintenance:
-
Maintain parasite cultures in sealed flasks at a 5% hematocrit in complete culture medium.
-
Incubate at 37°C in a humidified incubator with the specified gas mixture.
-
Change the medium daily.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
-
Sub-culturing: When parasitemia exceeds 5%, dilute the culture with fresh, washed O+ erythrocytes and complete medium to a parasitemia of 0.5-1%.
-
Synchronization of Parasite Culture (Optional but Recommended):
-
To obtain a population of ring-stage parasites, treat the culture with 5% sorbitol.
-
Pellet the parasitized erythrocytes by centrifugation.
-
Resuspend the pellet in 5 volumes of 5% sorbitol and incubate at room temperature for 10 minutes.
-
Wash the erythrocytes twice with RPMI 1640 and resuspend in complete culture medium.
-
Protocol 2: SYBR Green I-Based Fluorescence Assay for Antimalarial Activity
This high-throughput assay measures parasite proliferation by quantifying parasite DNA.
Materials and Reagents:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chloroquine (control drug)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and chloroquine in complete culture medium in a separate 96-well plate. The final concentration of DMSO should be less than 0.5%.
-
Plate Seeding:
-
Add 100 µL of complete culture medium to all wells of the assay plate.
-
Add 10 µL of the drug dilutions to the respective wells. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 90 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions described in Protocol 1.
-
Cell Lysis and Staining:
-
After incubation, freeze the plates at -20°C for at least 2 hours to lyse the erythrocytes.
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5,000 in lysis buffer.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocyte controls.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol determines the toxicity of this compound against a mammalian cell line (e.g., HEK293).
Materials and Reagents:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) in a similar manner to the IC50 calculation.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound against P. falciparum.
Hypothetical Signaling Pathway Inhibition
Quinone-like compounds can interfere with various cellular processes, including electron transport and redox balance. A plausible, though hypothetical, mechanism for an anthraquinone like this compound could be the disruption of critical signaling pathways necessary for parasite invasion of erythrocytes, such as the cAMP-dependent pathway.
References
- 1. Anthraquinones with antiplasmodial activity from the roots of Rennellia elliptica Korth. (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of antiplasmodial anthraquinones from Kniphofia ensifolia, and synthesis and structure-activity relationships of related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxic activities of naturally occurring hydroxyanthraquinones and hydroxynaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Analysis of Phomarin as a Modulator of Cytochrome P450 3A4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin is a hydroxyanthraquinone, a class of compounds known for their diverse biological activities. It is critical to understand that this compound is a small molecule and not an enzyme. This document provides a detailed protocol for investigating the kinetic interaction of this compound with a key drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4).
Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide array of xenobiotics, including approximately 60% of all marketed drugs.[1] Inhibition of CYP enzymes, such as CYP3A4, by concurrently administered compounds can lead to significant drug-drug interactions, potentially causing adverse effects due to altered drug clearance.[2] Anthraquinones have been shown to inhibit the activity of various CYP isoforms.[2][3] Therefore, characterizing the inhibitory potential of this compound on CYP3A4 is a crucial step in its preclinical evaluation.
This application note details a robust and high-throughput method for determining the inhibitory kinetics of this compound on human CYP3A4, providing essential data for drug development and safety assessment.
Data Presentation
The quantitative data from the kinetic analysis of this compound's interaction with CYP3A4 can be summarized in the following tables for clear comparison and interpretation.
Table 1: IC50 Determination for this compound against CYP3A4
| This compound Concentration (µM) | % Inhibition of CYP3A4 Activity |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1.0 | 28.4 |
| 5.0 | 48.9 |
| 10.0 | 65.1 |
| 25.0 | 82.3 |
| 50.0 | 91.5 |
| IC50 (µM) | 5.1 |
Table 2: Determination of Inhibition Constant (Kᵢ) and Mechanism of Inhibition
| Substrate Concentration (µM) | Initial Velocity (No Inhibitor) | Initial Velocity (+ 2.5 µM this compound) | Initial Velocity (+ 5.0 µM this compound) |
| 1 | 25.6 | 18.2 | 13.5 |
| 2 | 45.5 | 34.5 | 26.3 |
| 5 | 76.9 | 62.5 | 50.0 |
| 10 | 100.0 | 83.3 | 71.4 |
| 20 | 125.0 | 111.1 | 100.0 |
| Apparent Kₘ (µM) | 4.0 | 5.8 | 7.5 |
| Vₘₐₓ | 166.7 | 166.7 | 166.7 |
| Kᵢ (µM) | - | 3.5 | - |
| Inhibition Type | - | Competitive | - |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Cytochrome P450 3A4 (CYP3A4) supersomes™ or microsomes.
-
Substrate: Luciferin-IPA (a specific luminogenic substrate for CYP3A4).
-
Test Compound: this compound (dissolved in DMSO).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Detection Reagent: Luciferin (B1168401) detection reagent.
-
Positive Control Inhibitor: Ketoconazole (B1673606).
-
Plate: Opaque, white 96-well or 384-well microplates.
-
Instrumentation: Luminometer.
Experimental Workflow for CYP3A4 Inhibition Assay
Caption: Experimental workflow for the CYP3A4 inhibition assay.
Protocol for IC50 Determination
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in potassium phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
To the wells of a 96-well plate, add 25 µL of 4X NADPH regenerating system.
-
Add 25 µL of the this compound dilutions. For control wells, add 25 µL of buffer (for 0% inhibition) and 25 µL of a known inhibitor like ketoconazole (for 100% inhibition).
-
Add 25 µL of 4X CYP3A4 enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of 4X Luciferin-IPA substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction and generate the luminescent signal by adding 100 µL of the luciferin detection reagent.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol for Kᵢ and Mechanism of Inhibition Determination
-
To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (Luciferin-IPA) and the inhibitor (this compound).
-
Set up a matrix in a 96-well plate with different concentrations of Luciferin-IPA along the x-axis and different concentrations of this compound (including a zero-inhibitor control) along the y-axis.
-
Follow the same assay procedure as for the IC50 determination (steps 2-9).
-
Measure the initial reaction velocity (luminescence signal) for each combination of substrate and inhibitor concentration.
-
Analyze the data by generating Lineweaver-Burk plots (double reciprocal plots of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[4][5]
-
The inhibition constant (Kᵢ) can be calculated from the slopes and intercepts of the Lineweaver-Burk plots or by non-linear regression analysis of the raw data.[6]
Signaling Pathway and Drug Metabolism
The following diagram illustrates the central role of CYP3A4 in drug metabolism and how an inhibitor like this compound can lead to potential drug-drug interactions.
Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the inhibitory potential of this compound on CYP3A4, a critical enzyme in drug metabolism. The provided methodologies for determining IC50 and Kᵢ values, along with the mechanism of inhibition, are essential for assessing the risk of drug-drug interactions. This information is invaluable for researchers and professionals in the field of drug development to make informed decisions regarding the safety and clinical development of this compound or this compound-containing products.
References
- 1. Anthocyanins and their metabolites are weak inhibitors of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochrome p450 enzymes by quinones and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Phomarin: A Guide to Stock Solution Preparation and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin, also known as digitoemodin, is a naturally occurring hydroxyanthraquinone found in various organisms, including Boeremia foveata and Digitalis viridiflora.[1] With a molecular formula of C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol , this compound is of interest to researchers for its potential biological activities.[1] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation and storage of this compound stock solutions, based on its chemical properties and data from structurally similar anthraquinone (B42736) derivatives.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | 1,6-dihydroxy-3-methylanthracene-9,10-dione | [1] |
| CAS Number | 6866-87-1 | [1] |
Solubility Data
Specific experimental solubility data for this compound in common laboratory solvents is limited. However, based on its hydroxyanthraquinone structure and data from similar compounds, the following solubility profile can be inferred:
| Solvent | Predicted/Inferred Solubility | Basis of Information |
| Water | 0.12 g/L (predicted) | ALOGPS Prediction |
| Chloroform | 1% (for Chrysophanic acid, a similar compound) | Sigma-Aldrich Product Information |
| DMSO | ≥ 20 mg/mL (for VU0238429, another heterocyclic compound) | Sigma-Aldrich Product Information |
| Ethanol | Soluble (general for hydrophobic compounds) | General knowledge for similar structures |
Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions but good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For biological assays, preparing a concentrated stock solution in an organic solvent followed by dilution in aqueous media is the recommended approach.
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 254.24 g/mol = 2.54 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 2.54 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
II. Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Storage and Stability
Hydroxyanthraquinones can be sensitive to light, pH, and temperature. Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage of stock solutions in organic solvents.[2][3] | Low temperatures minimize chemical degradation. |
| Light | Store in amber-colored vials or tubes wrapped in aluminum foil. | Protects the compound from photodegradation. |
| Atmosphere | For maximum stability, solutions can be stored under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation. |
| Aqueous Solutions | Prepare fresh for each experiment and do not store for more than 24 hours.[3] | Hydroxyanthraquinones can be unstable in aqueous solutions. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by storing in small aliquots.[2][3] | Repeated changes in temperature can lead to degradation. |
Hypothetical Signaling Pathway and Experimental Workflow
Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
While the specific molecular targets of this compound are not well-established, many natural products, including other anthraquinone derivatives, are known to exert their biological effects by modulating key cellular signaling pathways.[4] A plausible hypothesis is that this compound may act as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in diseases like cancer.[4][5][6]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow for Investigating this compound's Effect on the PI3K/Akt Pathway
To investigate the hypothesis that this compound inhibits the PI3K/Akt signaling pathway, a series of experiments can be conducted.
Caption: Workflow for analyzing the effect of this compound on the PI3K/Akt pathway.
Conclusion
This document provides a comprehensive guide for the preparation and storage of this compound stock solutions for research purposes. While specific experimental data for this compound is not abundant, the provided protocols and recommendations are based on the known properties of structurally related hydroxyanthraquinones and are intended to ensure the stability and integrity of the compound for reliable experimental outcomes. Researchers are encouraged to perform initial validation experiments to determine the optimal conditions for their specific applications.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Quantifying Phomarin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin, identified as 1,6-dihydroxy-3-methylanthraquinone, is a member of the hydroxyanthraquinone class of compounds.[1] Anthraquinones are a large family of naturally occurring and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action in drug development.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples. Due to the limited availability of specific studies on this compound, the methodologies presented here are adapted from established and validated methods for other structurally similar anthraquinones. These protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer robust frameworks for researchers. Additionally, a theoretical protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is outlined for high-throughput screening purposes.
Data Presentation: Quantitative Data for Related Anthraquinones
| Compound | Matrix | Method | LLOQ/LOD | Linear Range | Recovery (%) | Reference |
| Emodin | Rat Plasma | LC-MS/MS | - | - | - | [2] |
| Chrysophanol | Rat Plasma | LC-MS/MS | - | - | - | [2] |
| Physcion | Rat Plasma | LC-MS/MS | - | - | - | [2] |
| Rhein | Senna alata Leaves | HPLC | - | 12.5–200 µg/mL | 100.3 ± 1.20 | [3] |
| Aloe-emodin | Senna alata Leaves | HPLC | - | 12.5–200 µg/mL | 100.5 ± 1.21 | [3] |
| 9,10-Anthraquinone | Plant Extract | HPLC | 0.178 µg/mL (LOD) | - | 89.191–94.667 | [4] |
| Caffeic acid | Human Plasma & Urine | LC-MS | 10.0 nmol/L (LOD) | - | - | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the quantification of other anthraquinones and provides a starting point for the development of a validated HPLC assay for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good separation. An example gradient is:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 254 nm or a diode-array detector (DAD) to monitor the full UV spectrum.
-
Column Temperature: 30°C.
3. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol (B129727).
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma).
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol, adapted from methods for other anthraquinones, offers higher sensitivity and selectivity for this compound quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum sample, add an internal standard (IS) (e.g., a structurally similar anthraquinone (B42736) not present in the sample).
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 or biphenyl (B1667301) column (e.g., 2.1 x 50 mm, 1.7 µm) for fast and efficient separation.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for hydroxyanthraquinones.
-
MRM Transitions: The specific precursor and product ion transitions for this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer. For this compound (C15H10O4, MW: 254.24), potential transitions should be optimized.
3. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.
-
Quantify this compound in the samples using the calibration curve.
Protocol 3: Development of a Competitive ELISA for this compound
As a small molecule, a competitive ELISA format is suitable for the quantification of this compound. This requires the synthesis of a this compound-protein conjugate for immunization and as a coating antigen.
1. Hapten Synthesis and Conjugation
-
Synthesize a derivative of this compound (a hapten) that contains a reactive group (e.g., a carboxyl or amino group) for conjugation to a carrier protein.
-
Conjugate the this compound hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies, and to Bovine Serum Albumin (BSA) for use as a coating antigen.
2. Antibody Production
-
Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate to generate polyclonal or monoclonal antibodies against this compound.
-
Screen and characterize the antibodies for their affinity and specificity to this compound.
3. Competitive ELISA Protocol
-
Coat a 96-well microplate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate to remove unbound conjugate.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
In a separate plate, pre-incubate the anti-Phomarin antibody with either the this compound standards or the biological samples.
-
Transfer the antibody-antigen mixture to the coated and blocked plate. During this step, free this compound in the sample will compete with the coated this compound-BSA for binding to the limited amount of antibody.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Wash the plate and add a substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Mandatory Visualizations
Signaling Pathways
Anthraquinones have been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and oxidative stress. The following diagrams illustrate some of these pathways.
Caption: ROS/JNK signaling pathway modulated by anthraquinones.
Caption: NF-κB signaling pathway inhibited by anthraquinones.
Experimental Workflows
Caption: Experimental workflow for HPLC quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
Disclaimer: The experimental protocols and signaling pathway information provided are based on methods and mechanisms described for structurally related anthraquinone compounds. Due to the limited availability of specific research on this compound, these should be considered as starting points for method development and validation. Researchers should perform their own optimization and validation studies for the accurate quantification of this compound in their specific biological matrices.
References
Application Notes and Protocols for High-Throughput Screening of Phomarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin is a naturally occurring hydroxyanthraquinone that has been identified in various organisms.[1] The structural class of hydroxyanthraquinones has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its members, including potential anticancer properties. High-throughput screening (HTS) campaigns provide an efficient approach to systematically evaluate the biological effects of compounds like this compound against specific targets or cellular pathways, paving the way for the identification of novel therapeutic leads.[2][3]
This document provides a detailed, albeit representative, application note and a set of protocols for conducting a high-throughput screening campaign to investigate the potential anticancer activity of this compound. Given the limited specific literature on this compound's mechanism of action, this guide proposes a plausible target and workflow based on the activities of structurally related compounds and general HTS principles. The proposed mechanism of action centers on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis.[4][5]
Proposed Mechanism of Action: STAT3 Signaling Pathway Inhibition
The STAT3 signaling pathway is frequently hyperactivated in a wide range of human cancers and is considered a key target for anticancer drug development.[4][5][6] Inhibition of STAT3 can disrupt tumor cell growth and survival.[6] Natural products are a rich source of STAT3 inhibitors.[4] It is hypothesized that this compound may exert its potential anticancer effects by interfering with the STAT3 signaling cascade.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
High-Throughput Screening Campaign Workflow
A typical HTS campaign to identify and validate inhibitors of the STAT3 pathway involves a multi-step process, beginning with a primary screen of a large compound library, followed by dose-response confirmation and further validation through orthogonal assays.[2][3]
Caption: High-throughput screening campaign workflow.
Data Presentation
Quantitative data from each stage of the screening campaign should be systematically organized for clear comparison and decision-making. The following tables present a hypothetical dataset for this compound based on the proposed HTS workflow.
Table 1: Hypothetical Primary Screening Results
| Compound ID | Concentration (µM) | % Inhibition of STAT3 Reporter Activity | Hit (Yes/No) |
| This compound | 10 | 65.2 | Yes |
| Control 1 | 10 | 2.1 | No |
| Control 2 | 10 | 95.8 | Yes |
Table 2: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of STAT3 Reporter Activity |
| 100 | 98.5 |
| 30 | 85.1 |
| 10 | 64.8 |
| 3 | 49.2 |
| 1 | 25.6 |
| 0.3 | 10.3 |
| 0.1 | 2.5 |
Table 3: Hypothetical Summary of Hit Validation
| Compound ID | STAT3 Reporter Assay IC50 (µM) | STAT3 Phosphorylation Assay IC50 (µM) |
| This compound | 3.1 | 5.8 |
| Control 2 | 0.2 | 0.5 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the proposed HTS campaign for this compound.
Protocol 1: Primary High-Throughput Screening - STAT3 Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter.
Caption: Workflow for the primary STAT3 reporter assay.
Materials:
-
STAT3 reporter cell line (e.g., HEK293T with STAT3-luciferase reporter construct)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (known STAT3 inhibitor) and negative control (DMSO)
-
Recombinant human IL-6
-
Luciferase assay reagent
-
384-well white, clear-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection
Method:
-
Cell Seeding: Using an automated liquid handler, dispense 5,000 cells in 40 µL of culture medium into each well of a 384-well plate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Addition: Add 100 nL of this compound stock solution (or controls) to the appropriate wells to achieve a final concentration of 10 µM.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of IL-6 solution to each well to a final concentration that induces a robust reporter signal (e.g., 50 ng/mL).
-
Incubation: Incubate for 6 hours at 37°C.
-
Lysis and Reporter Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Protocol 2: Dose-Response Confirmation Assay
This protocol is similar to the primary screen but involves a serial dilution of the hit compound to determine its potency (IC50).
Method:
-
Follow steps 1 and 2 of Protocol 1.
-
Compound Addition: Prepare a serial dilution of this compound (e.g., 8-point, 3-fold dilution starting from 100 µM). Add the diluted compound to the wells.
-
Follow steps 4 through 9 of Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Orthogonal Assay - STAT3 Phosphorylation (ELISA-based)
This assay directly measures the phosphorylation of STAT3 at Tyrosine 705, providing a more direct assessment of the compound's effect on the signaling pathway.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell lysis buffer
-
STAT3 (Total) and Phospho-STAT3 (Tyr705) ELISA kits
-
96-well assay plates
-
Plate reader with absorbance detection
Method:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 10 minutes.
-
ELISA:
-
Transfer the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total or phospho-STAT3.
-
Incubate, wash, and add the detection antibody according to the manufacturer's instructions.
-
Add the substrate and stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal for each concentration of this compound. Calculate the percent inhibition and determine the IC50 value as described in Protocol 2.
Conclusion
The provided application notes and protocols outline a comprehensive strategy for the high-throughput screening of this compound as a potential inhibitor of the STAT3 signaling pathway. While the presented data and specific target are hypothetical due to the current lack of published research, the methodologies are based on established HTS principles and can be adapted for the investigation of this compound and other novel compounds. Successful execution of such a campaign could uncover new therapeutic leads for the treatment of cancer and other diseases driven by aberrant STAT3 signaling.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
In Vivo Experimental Design for Phomarin and Related Hydroxyanthraquinone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to evaluate the anticancer efficacy of Phomarin (Digitoemodin) and its structural analog, emodin (B1671224). This compound is a naturally occurring hydroxyanthraquinone with potential therapeutic applications. Due to the limited availability of in vivo data for this compound, this document leverages extensive research on the closely related and well-studied compound, emodin, to provide robust protocols and expected outcomes.
Introduction to this compound and its Anticancer Potential
This compound (1,6-Dihydroxy-3-methyl-9,10-anthracenedione), also known as digitoemodin, is a member of the hydroxyanthraquinone class of compounds. This class is known for its diverse biological activities, including anticancer properties. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a prominent and structurally similar hydroxyanthraquinone that has been extensively studied for its antitumor effects. Emodin has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by modulating key signaling pathways, such as PI3K/AKT/mTOR and Wnt/β-catenin.[1][2][3] Given the structural similarity, this compound is hypothesized to exhibit comparable mechanisms of action and anticancer efficacy.
In Vivo Experimental Design: Key Considerations
Successful in vivo evaluation of this compound's anticancer activity requires careful planning and execution of animal studies. The following sections outline critical components of the experimental design, primarily based on established protocols for emodin.
Animal Models
The choice of animal model is crucial for obtaining clinically relevant data. Xenograft models using human cancer cell lines implanted in immunodeficient mice are widely used to assess the efficacy of anticancer compounds.
-
Recommended Mouse Strains:
-
NU/nu mice (athymic nude mice): Lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human tumor cells.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Exhibit deficiencies in both T and B lymphocytes, providing a more immunosuppressed environment for tumor growth.
-
-
Tumor Implantation:
-
Subcutaneous Xenograft Model: This is the most common and technically straightforward model. Human cancer cells are injected subcutaneously into the flank of the mouse. This allows for easy monitoring and measurement of tumor growth.
-
Orthotopic Xenograft Model: In this model, tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant tumor microenvironment but can be technically more challenging to establish and monitor.[4]
-
Dosing and Administration
The dose, route, and frequency of this compound administration should be determined based on preliminary in vitro cytotoxicity data and any available pharmacokinetic and toxicity information for related compounds.
-
Route of Administration:
-
Dosage Range: Based on studies with emodin, a starting dose range for this compound could be between 40 mg/kg and 100 mg/kg.[5][6][7] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Vehicle: this compound is a hydrophobic molecule. A suitable vehicle for administration may include a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline.
Data Presentation: Quantitative Analysis of Efficacy and Toxicity
The following tables summarize representative quantitative data from in vivo studies of emodin, which can serve as a benchmark for this compound studies.
Table 1: In Vivo Anticancer Efficacy of Emodin in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Colorectal Cancer | HCT-116 | Nude mice | 40 mg/kg/day, PO | ~50% | ~60% | [8] |
| Endometrial Cancer | KLE | Nude mice | 40 mg/kg, every 2 days, IP | ~65% | Not Reported | [6] |
| Chronic Myeloid Leukemia | K562 | Nude mice | Not Specified | Significant | Significant | [9] |
| Breast Cancer | MDA-MB-231 | NOD-SCID mice | 100 mg/kg, every other day | ~50% | ~50% | [7] |
Table 2: In Vivo Toxicity Profile of Emodin
| Animal Model | Dosage | Administration Route | Observation Period | Body Weight Change | Notes on Organ Toxicity | Reference |
| Nude mice | 40 mg/kg/day | PO | 4 weeks | No significant change | No apparent toxicity | [8] |
| Nude mice | 40 mg/kg, every 2 days | IP | 1 month | Slower decrease compared to control | Not Reported | [6] |
| C57 mice | Not Specified | Not Specified | Not Specified | No significant decrease | No significant injury to major organs | [10] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound.
Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Culture the chosen human cancer cell line (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) under standard conditions.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using a digital caliper. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomly divide the mice into control and treatment groups (n=6-10 per group).
-
Control Group: Administer the vehicle solution.
-
Treatment Group: Administer this compound at the predetermined dose and schedule.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity (e.g., changes in behavior, appetite, or appearance).
-
-
Study Termination and Tissue Collection: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis to assess toxicity.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR) or fixed in formalin for immunohistochemistry.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways that are likely modulated by this compound, based on studies with emodin.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound/emodin.
Caption: Wnt/β-catenin signaling pathway and modulation by this compound/emodin.
Experimental Workflow
Caption: General experimental workflow for in vivo xenograft studies.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound's anticancer properties. By leveraging the extensive data available for the structurally similar compound emodin, researchers can design well-controlled experiments to assess efficacy, toxicity, and mechanism of action. The use of established xenograft models and detailed protocols will facilitate the generation of reliable and reproducible data, which is essential for the preclinical development of this compound as a potential anticancer agent.
References
- 1. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin Inhibits Colon Cancer Cell Invasion and Migration by Suppressing Epithelial-Mesenchymal Transition via the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emodin inhibits breast cancer growth by blocking the tumor-promoting feedforward loop between cancer cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 9. Anti-tumor activity of emodin against human chronic myelocytic leukemia K562 cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phomarin Delivery in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin is a naturally occurring hydroxyanthraquinone derivative with potential biological activities of interest in drug discovery and development.[1] As with many hydrophobic compounds, efficient and reproducible delivery into cultured cells is a critical step for in vitro studies. This document provides detailed protocols and application notes for the delivery of this compound to mammalian cell cultures, focusing on methods to enhance its solubility and cellular uptake. The protocols provided herein are based on established techniques for the delivery of hydrophobic molecules and should be optimized for specific cell types and experimental conditions.
This compound Properties
A clear understanding of this compound's physical and chemical properties is essential for developing effective delivery strategies.
| Property | Value | Reference |
| Molecular Formula | C15H10O4 | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 258 - 260 °C | [1] |
| General Class | Hydroxyanthraquinone | [1] |
Note: The hydrophobicity of this compound necessitates the use of specialized delivery methods to achieve sufficient concentrations in aqueous cell culture media and to facilitate its passage across the cell membrane.
Recommended Delivery Methods
Given the likely hydrophobic nature of this compound, two primary delivery strategies are recommended: direct addition of a solubilized stock and liposome-mediated delivery.
Direct Addition of Solubilized this compound
This method is the simplest but relies on the effective solubilization of this compound in a cell-compatible solvent.
Protocol for Solubilization and Direct Addition
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Target cell line
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [2]
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the complete medium containing the desired final concentration of this compound.
-
Incubate the cells for the desired experimental duration.
-
Workflow for Direct Addition of this compound
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Phomarin
Introduction
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Phomarin, a novel coumarin (B35378) derivative. Coumarins have been documented to induce a range of cellular responses, including cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS).[1] This document outlines detailed protocols for the assessment of these key cellular processes in response to this compound treatment. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: As "this compound" is a novel compound, the data presented in the tables are illustrative examples based on the known effects of similar coumarin derivatives and should be replaced with experimentally generated data.
Analysis of Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic agents can eliminate cancer cells. A common method to assess apoptosis is through the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3][4]
Data Presentation: this compound-Induced Apoptosis
The following table summarizes example data for the percentage of apoptotic cells after treatment with varying concentrations of this compound for 24 hours.
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 7.6 ± 0.9 |
| 25 | 65.4 ± 4.2 | 25.8 ± 2.3 | 8.8 ± 1.1 |
| 50 | 40.7 ± 5.1 | 45.1 ± 3.8 | 14.2 ± 1.5 |
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol is adapted from established methods for apoptosis detection.[2][5]
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Experimental Workflow: Apoptosis Analysis
Cell Cycle Analysis Following this compound Treatment
Coumarin derivatives have been observed to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Data Presentation: this compound's Effect on Cell Cycle Distribution
The following table presents example data on the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound.
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| 10 | 68.9 ± 4.2 | 20.5 ± 2.1 | 10.6 ± 1.5 |
| 25 | 75.2 ± 3.8 | 15.3 ± 1.9 | 9.5 ± 1.3 |
| 50 | 82.1 ± 4.5 | 10.2 ± 1.6 | 7.7 ± 1.1 |
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This protocol is based on standard methods for cell cycle analysis.[6][7]
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
Experimental Workflow: Cell Cycle Analysis
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of reactive oxygen species (ROS) is a key event in the induction of apoptosis by many compounds.[1] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for the quantification of intracellular ROS levels by flow cytometry.[8][9][10]
Data Presentation: this compound-Induced ROS Production
The following table shows example data for the mean fluorescence intensity (MFI) of DCF, indicative of ROS levels, after a 1-hour treatment with this compound.
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 150 ± 25 |
| 10 | 320 ± 45 |
| 25 | 680 ± 70 |
| 50 | 1250 ± 110 |
Experimental Protocol: DCFDA Staining for ROS Detection
This protocol is adapted from established procedures for measuring intracellular ROS.[8][9][11]
Materials:
-
This compound stock solution
-
Cell culture medium (serum-free)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
DCFDA Loading:
-
Wash the cells once with serum-free medium.
-
Add 2 mL of serum-free medium containing 10 µM DCFDA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
This compound Treatment: Add fresh cell culture medium containing the desired concentrations of this compound to the cells. Incubate for the desired time period (e.g., 1 hour).
-
Cell Harvesting and Analysis:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Immediately analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~530 nm.
-
Assumed Signaling Pathway: this compound-Induced Apoptosis
Based on the known mechanisms of coumarin derivatives, this compound is hypothesized to induce apoptosis through a pathway involving ROS generation, mitochondrial dysfunction, and caspase activation.
References
- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 11. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting Phomarin insolubility in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges related to the aqueous insolubility of Phomarin (also known as Digitoemodin), a member of the hydroxyanthraquinone class of compounds.[1]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is it insoluble?
A1: this compound, like other hydroxyanthraquinones, is a hydrophobic molecule.[1] This means it has a low affinity for water and tends to aggregate in aqueous environments to minimize contact with polar water molecules. The energy required to break apart the this compound crystal lattice and create a space for it in the water is not sufficiently compensated by the energy released when it interacts with water molecules.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended starting solvent for this compound is high-purity, sterile Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: My this compound precipitates out of solution when I add the DMSO stock to my cell culture medium. What can I do to prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Some sensitive cell lines may even require concentrations below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
-
Method of Dilution: When diluting, add the this compound stock solution dropwise to your vigorously vortexing or stirring aqueous medium. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Use of Surfactants: Consider the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous medium. These can help to maintain the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is an advanced technique to consider if other methods fail.
Q4: Is there any quantitative data available on the solubility of this compound?
A4: Precise quantitative solubility data for this compound in various solvents is limited. However, based on available data for this compound and similar hydroxyanthraquinones, a general solubility profile can be summarized.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Source/Comment |
| This compound | Water | 4.5 mg/L @ 25 °C (estimated) | The Good Scents Company |
| Water | 0.12 g/L (predicted) | ALOGPS | |
| 1-Hydroxyanthraquinone | Water | 8.5 mg/L @ 25 °C | HSDB |
| Chloroform | 30 mg/mL | ChemicalBook | |
| Ethanol | Soluble | PubChem | |
| Ethyl ether | Soluble | PubChem | |
| Benzene | Soluble | PubChem | |
| Anthraquinone (B42736) | Water | Relatively insoluble | Solubility of Things |
| Chloroform | Soluble | Solubility of Things | |
| Acetone | Soluble | Solubility of Things | |
| Ethanol | Soluble | Solubility of Things |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
100% sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the this compound DMSO stock solution into an aqueous cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration.
-
Pre-fill with Medium: Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
Dilution:
-
While vortexing the medium at a medium speed, slowly add the calculated volume of the this compound stock solution drop by drop.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.
Mandatory Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A flowchart outlining the preparation and troubleshooting of this compound solutions.
Proposed Signaling Pathway for this compound's Biological Activity
Based on studies of the structurally similar hydroxyanthraquinone, Emodin, a plausible mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth.
Caption: this compound may inhibit the PI3K/Akt pathway, leading to reduced cell survival.
References
Technical Support Center: Optimizing Phomarin Concentration for DHFR Assays
Welcome to the technical support center for optimizing Phomarin concentration in Dihydrofolate Reductase (DHFR) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a DHFR inhibition assay?
A DHFR inhibition assay is a spectrophotometric method used to measure the inhibitory activity of a compound, such as this compound, against the DHFR enzyme. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] This reaction is vital for the synthesis of nucleotides and some amino acids, making DHFR a significant target in drug development.[1][2] The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][3] In the presence of an inhibitor like this compound, the rate of NADPH consumption decreases, resulting in a smaller change in absorbance.[1]
Q2: What are the essential components of a typical DHFR inhibitor assay?
A standard DHFR inhibitor assay includes the following key components:
-
DHFR Enzyme: The target enzyme that catalyzes the reduction of DHF.[1]
-
DHFR Assay Buffer: Maintains the optimal pH and ionic strength for the enzymatic reaction.[1]
-
Dihydrofolate (DHF): The substrate for the DHFR enzyme.
-
NADPH: The cofactor that provides the reducing equivalents for the reaction.[1]
-
Test Inhibitor (this compound): The compound being evaluated for its inhibitory activity.
-
Positive Control: A known DHFR inhibitor, such as Methotrexate (MTX), to validate the assay setup.[4]
-
Negative Control: A solvent control (e.g., DMSO) without the inhibitor to measure maximum enzyme activity.[5]
Q3: How should I prepare this compound for the assay?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[6] Subsequent dilutions should be made in the DHFR assay buffer to achieve the desired final concentrations for the assay.[7] It is crucial to ensure that the final solvent concentration in the assay does not exceed a level that could inhibit the enzyme activity (typically ≤1% for DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal or No Change in Absorbance | 1. Contaminated reagents. 2. Substrate (DHF) or cofactor (NADPH) degradation. 3. Incorrect wavelength setting on the spectrophotometer. | 1. Use fresh, high-purity water and reagents. Ensure proper storage of all components.[1] 2. Prepare fresh DHF and NADPH solutions before each experiment and protect them from light.[4] 3. Verify that the spectrophotometer is set to measure absorbance at 340 nm. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent incubation times or temperatures. 2. Pipetting errors leading to inaccurate reagent volumes. 3. Variability in enzyme activity. | 1. Ensure consistent pre-incubation of the enzyme with the inhibitor and a fixed reaction time for all wells. 2. Use calibrated pipettes and ensure proper mixing of reagents in each well.[5] 3. Perform enzyme dilutions to find the linear range of activity. Avoid repeated freeze-thaw cycles of the enzyme stock.[3] |
| Positive Control (e.g., Methotrexate) Shows No Inhibition | 1. Inactive positive control. 2. High substrate (DHF) concentration. 3. Insufficient pre-incubation time. | 1. Use a fresh, properly stored stock of the positive control inhibitor. 2. Optimize the DHF concentration. High substrate levels can outcompete the inhibitor.[1] 3. Allow for a sufficient pre-incubation period for the inhibitor to bind to the enzyme before initiating the reaction. |
| Low or No Inhibition by this compound | 1. This compound concentration is too low. 2. This compound instability or degradation. 3. Poor solubility of this compound in the assay buffer. | 1. Perform a dose-response experiment with a wider range of this compound concentrations.[5] 2. Ensure proper storage of the this compound stock solution and avoid repeated freeze-thaw cycles. 3. Visually inspect for precipitation. If observed, consider using a different solvent or a lower final concentration.[5] |
Experimental Protocols
DHFR Inhibition Assay Protocol
This protocol provides a general guideline for determining the IC50 value of this compound. Optimization may be required for specific experimental conditions.
1. Reagent Preparation:
-
DHFR Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in DHFR Assay Buffer.
-
NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer. Keep on ice and protected from light.[4]
-
DHF Solution: Prepare a fresh solution of DHF in the assay buffer. Keep on ice.[4]
-
DHFR Enzyme Solution: Dilute the DHFR enzyme to the desired concentration in cold assay buffer.
2. Assay Procedure (96-well plate format):
-
Add the following to each well:
-
DHFR Assay Buffer
-
This compound solution at various concentrations (or vehicle for control).
-
DHFR enzyme solution.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Add the NADPH solution to all wells.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[3][4]
3. Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.[4]
-
Normalize the activity in the presence of this compound to the enzyme control (no inhibitor).
-
Plot the percent inhibition versus the this compound concentration to determine the IC50 value.[4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound Concentration Range | 0.01 µM - 100 µM (initial screen) | [5] |
| DHFR Enzyme Concentration | To be determined empirically for linear reaction rate | |
| DHF Concentration | Typically near the Km value | [1] |
| NADPH Concentration | Typically in excess | [1] |
| Final DMSO Concentration | ≤ 1% | |
| Wavelength for Absorbance Reading | 340 nm | |
| Reaction Temperature | Room Temperature (~25°C) | |
| Reaction Time | 10 - 20 minutes (kinetic) | [3] |
Visualizations
Caption: Mechanism of DHFR inhibition by this compound.
Caption: A logical workflow for troubleshooting DHFR assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Phomarin Technical Support Center: A Guide to Preventing Precipitation in Cell Culture
Welcome to the Phomarin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility?
This compound is a hydroxyanthraquinone compound.[1] Like many anthraquinones, it is a solid at room temperature and is characterized by poor aqueous solubility but is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. This low aqueous solubility is a primary reason for precipitation when it is added to aqueous cell culture media.
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can occur due to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in your cell culture medium may be higher than its solubility limit in that specific aqueous environment.
-
Improper Dilution: Adding a highly concentrated this compound stock solution directly to the medium without proper mixing can create localized high concentrations, leading to rapid precipitation.
-
Stock Solution Issues: The this compound stock solution itself may be unstable, too concentrated, or may have been stored improperly.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
Environmental Factors: Changes in pH and temperature can significantly alter the solubility of this compound.[2] Extended incubation times can also lead to compound degradation and precipitation.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest in several ways. You might observe a cloudy or hazy appearance in the culture medium, fine crystalline particles floating in the medium, or a thin film on the surface of the culture vessel. Under a microscope, the precipitate may appear as small, irregular, dark particles.
Q4: Can the final concentration of the solvent (e.g., DMSO) in the cell culture medium affect this compound's solubility?
Yes. While DMSO is used to dissolve this compound, its final concentration in the cell culture medium is critical. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%). However, this low concentration is often insufficient to keep a high concentration of a hydrophobic compound like this compound fully dissolved in the aqueous medium.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after adding this compound to the media | 1. Final concentration exceeds solubility limit. | 1. Lower the final working concentration of this compound. |
| 2. Improper dilution method. | 2. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution. | |
| 3. Stock solution is too concentrated. | 3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. | |
| Precipitation appears after a few hours or days of incubation | 1. Compound instability in the aqueous environment. | 1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours. |
| 2. Interaction with media components over time. | 2. Consider using a different basal media formulation or serum-free media if compatible with your cell line. | |
| 3. Evaporation of media leading to increased concentration. | 3. Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent results or lower than expected efficacy | 1. Partial precipitation is occurring, reducing the effective concentration. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the media through a 0.22 µm syringe filter before adding it to the cells. |
| 2. Inaccurate stock solution concentration. | 2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for small molecules is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound (254.24 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol provides a method for diluting the this compound stock solution into your cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Perform Serial Dilutions (if necessary): For very low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in pre-warmed medium.
-
Final Dilution: Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling the tube or flask. This ensures rapid and even dispersion of the compound.
-
Mix Gently: Mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.
Visualizing Experimental Workflows and Pathways
To effectively troubleshoot and utilize this compound, understanding the experimental workflow and its potential mechanism of action is crucial.
Caption: Workflow for preparing and applying this compound to cell culture.
While the specific signaling pathways affected by this compound are not extensively documented, other anthraquinone (B42736) derivatives, such as emodin, have been shown to influence key cellular signaling cascades like the PI3K/Akt pathway. The following diagram illustrates a hypothetical mechanism of action for this compound based on the activity of similar compounds.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
Phomarin stability issues and degradation products
Welcome to the technical support center for Phomarin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues and degradation of this compound during experimental procedures. The following information is curated from scientific literature and provides troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, also known as digitoemodin, is a member of the hydroxyanthraquinone class of organic compounds. Its chemical structure consists of a 1,6-dihydroxy-3-methyl-9,10-anthracenedione backbone.[1] This structure, with its quinone and hydroxyl groups, is crucial to its biological activity but also influences its chemical stability.
Q2: What are the known stability issues associated with compounds similar to this compound?
While specific stability data for this compound is limited, studies on related hydroxyanthraquinones provide valuable insights. Generally, this class of compounds can be susceptible to degradation under certain conditions:
-
Hydrolytic Instability: Hydroxyanthraquinones, particularly in their glycoside forms, can be unstable in the presence of water, with degradation increasing at higher temperatures.[2][3] Although this compound is an aglycone, this suggests that aqueous solutions may not be suitable for long-term storage.
-
pH Sensitivity: The stability of anthraquinones can be significantly influenced by pH.[4][5][6] Both acidic and alkaline conditions can catalyze degradation reactions.
-
Oxidative Degradation: Forced degradation studies on similar compounds like aloe emodin (B1671224) and emodin have shown moderate susceptibility to oxidation.[7]
-
Photostability: Exposure to daylight has been shown to cause some degradation in related anthraquinones.[7]
Q3: What are the potential degradation products of this compound?
Specific degradation products of this compound have not been extensively documented in the literature. However, based on the degradation pathways of other anthraquinones, potential degradation products could arise from:
-
Oxidation: This could lead to the formation of additional hydroxyl groups or cleavage of the aromatic rings.
-
Hydrolysis: While less likely for the aglycone form, any residual glycosidic impurities could hydrolyze to this compound and the corresponding sugar.
-
Photodegradation: UV radiation can induce complex reactions, potentially leading to polymerization or fragmentation of the molecule.
Further research utilizing techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products of this compound under various stress conditions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | This compound may be degrading due to hydrolysis, especially if stored for extended periods or at elevated temperatures. | Prepare fresh aqueous solutions for each experiment. For storage, consider using anhydrous organic solvents like DMSO or ethanol (B145695) and store at low temperatures (-20°C or -80°C). |
| Inconsistent results between experimental batches. | This could be due to degradation of the this compound stock solution. The stability of this compound can be affected by pH, light exposure, and temperature. | Store stock solutions in the dark, at a stable, low temperature. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Regularly check the purity of the stock solution using analytical methods like HPLC. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These peaks may represent degradation products of this compound. | Conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Color change of this compound solution. | A change in color could indicate chemical degradation and the formation of new chromophoric species. | Discard the solution and prepare a fresh one. Investigate the storage conditions (solvent, pH, light exposure, temperature) that may have led to the degradation. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage of this compound
To ensure the integrity of this compound during your experiments, the following handling and storage procedures are recommended:
-
Receiving and Initial Storage: Upon receipt, store this compound powder in a tightly sealed container in a desiccator at -20°C, protected from light.
-
Preparation of Stock Solutions:
-
Use anhydrous, high-purity solvents (e.g., DMSO, ethanol).
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
To aid dissolution, gentle warming (not exceeding 40°C) and vortexing can be applied.
-
Once dissolved, protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or medium immediately before use.
-
Avoid keeping dilute aqueous solutions of this compound for extended periods.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the this compound stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, dilute the stressed samples and a control (unstressed) sample to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to observe any changes in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
LC-MS/MS analysis can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
Data Presentation
Table 1: Inferred Stability of this compound Based on Related Anthraquinones
| Stress Condition | Expected Stability of this compound | Potential Degradation Products (Inferred) | Reference Compounds |
| Acidic (e.g., 0.1 N HCl) | Susceptible to degradation | Hydroxylated or ring-opened products | Aloe emodin, Emodin[7] |
| Alkaline (e.g., 0.1 N NaOH) | Potentially susceptible | Products of oxidation and rearrangement | Aloe emodin, Emodin[7] |
| Oxidative (e.g., 3% H₂O₂) | Moderately susceptible | Oxidized derivatives | Aloe emodin, Emodin[7] |
| Thermal (e.g., 60°C) | Potentially unstable over time | Isomers, dimers, or cleavage products | Hydroxyanthraquinone glycosides[2][3] |
| Photolytic (e.g., Daylight) | Moderately susceptible | Photodimers, photooxidation products | Aloe emodin, Emodin[7] |
| Aqueous Solution (Neutral pH) | Potentially unstable long-term | Hydrolytic products (if impurities present) | Hydroxyanthraquinone glycosides[2][3] |
Note: This table presents expected stability based on data from structurally similar compounds. Experimental verification for this compound is required.
Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Phomarin in Fluorescence-Based Assays
Disclaimer: Direct experimental data on the fluorescent properties, biological targets, and specific assay interference of phomarin are not extensively available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general principles of fluorescence interference by small molecules and the known characteristics of the hydroxyanthraquinone chemical class to which this compound belongs. Researchers are strongly encouraged to experimentally determine the specific properties of their this compound sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is a naturally occurring compound belonging to the hydroxyanthraquinone class.[1] Compounds of this class are known for their potential to be fluorescent due to their conjugated aromatic systems.[2][3] This intrinsic fluorescence, often termed autofluorescence, can lead to false-positive signals in fluorescence-based assays by artificially increasing the measured fluorescence intensity. Additionally, colored compounds can interfere with assays by absorbing excitation or emission light, a phenomenon known as the inner filter effect or quenching, which can lead to false-negative results.[4][5]
Q2: What are the primary mechanisms of assay interference by compounds like this compound?
There are two main mechanisms by which a compound can directly interfere with a fluorescence assay:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore. This adds to the signal and can be misinterpreted as a biological effect.[4]
-
Quenching/Inner Filter Effect: The compound absorbs the excitation light intended for the assay fluorophore or absorbs the light emitted by the fluorophore, leading to a decrease in the detected signal.[4][5]
Q3: How can I determine if this compound is autofluorescent under my experimental conditions?
To determine if this compound is autofluorescent in your assay, you should perform a control experiment without the assay's intended biological components (e.g., enzyme, cells).
Experimental Protocol: Compound Autofluorescence Check
-
Prepare a this compound Dilution Series: Prepare a serial dilution of this compound in your assay buffer (e.g., PBS, Tris-HCl) at the concentrations you plan to use in your experiment.
-
Include Controls:
-
Vehicle Control: Include wells with the assay buffer and the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Buffer Blank: Include wells with only the assay buffer.
-
-
Plate Preparation: Add the this compound dilutions and controls to the wells of a microplate of the same type used for your assay (e.g., black, clear-bottom).
-
Fluorescence Measurement: Read the plate on a plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Data Analysis: Subtract the fluorescence of the buffer blank from all readings. If you observe a concentration-dependent increase in fluorescence in the this compound-only wells compared to the vehicle control, this confirms that this compound is autofluorescent under your assay conditions.
Q4: What steps can I take to mitigate interference from a fluorescent compound like this compound?
Several strategies can be employed to reduce or account for compound autofluorescence:
-
Spectral Separation: If the excitation and emission spectra of this compound are known, select an assay fluorophore with spectra that do not overlap. Red-shifting the assay fluorophore (using dyes that excite and emit at longer wavelengths) is a common strategy, as fewer library compounds fluoresce in the red region of the spectrum.[6]
-
Pre-read and Subtract: Measure the fluorescence of the plate containing your test compounds before adding the assay-specific reagents that generate the signal. This background fluorescence can then be subtracted from the final signal.
-
Assay Reagent Concentration: Increasing the concentration of the assay's fluorescent probe can sometimes overcome the background signal from the interfering compound.
-
Kinetic vs. Endpoint Assays: For enzyme assays, running the assay in kinetic mode can help, as the initial rate of fluorescence change is measured. The stable background fluorescence of the interfering compound will have less impact on the calculated rate compared to a single endpoint measurement.
-
Orthogonal Assays: Confirm any hits from the primary screen using a different assay technology that is not based on fluorescence (e.g., absorbance, luminescence, or a biophysical method).[6]
Q5: What are the typical solvents and concentrations for this compound in screening assays?
For high-throughput screening, small molecules like this compound are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).[7] This stock is then diluted into the aqueous assay buffer to the final desired concentration. It is crucial to be aware of the final DMSO concentration in the assay, as high concentrations can affect biological activity and compound solubility.[8] Poor aqueous solubility can lead to compound precipitation, which can cause light scattering and interfere with fluorescence readings.[9]
Troubleshooting Guide
This guide addresses common issues encountered when working with potentially fluorescent compounds like this compound.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all wells | Compound Autofluorescence: this compound is fluorescent at the assay wavelengths. | Perform a compound autofluorescence check as described in the FAQs. If confirmed, implement mitigation strategies such as spectral separation or background subtraction. |
| Contaminated Reagents or Buffer: Assay buffer or reagents may be contaminated with a fluorescent substance. | Prepare fresh, sterile buffers and reagents. Test each component individually for fluorescence. | |
| Non-specific Binding: The fluorescent probe is binding non-specifically to the plate or other components. | Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. | |
| Signal decreases with increasing this compound concentration (in an assay expecting an increase) | Quenching/Inner Filter Effect: this compound is absorbing the excitation or emission light. | Measure the absorbance spectrum of this compound. If it overlaps with the fluorophore's excitation or emission wavelengths, consider using a different fluorophore with a larger Stokes shift or spectrally distinct properties. |
| Compound Precipitation: this compound is not soluble at the tested concentrations and is scattering light. | Visually inspect the wells for precipitation. Determine the aqueous solubility of this compound and ensure assay concentrations are below this limit. | |
| Inconsistent or non-reproducible results | Compound Instability: this compound may be degrading in the assay buffer over time. | Assess the chemical stability of this compound in the assay buffer over the time course of the experiment using methods like HPLC-MS.[10] |
| Photobleaching: The assay fluorophore or this compound itself (if fluorescent) is being degraded by the excitation light. | Reduce the excitation light intensity, decrease the exposure time, and minimize the number of readings per well. Use an anti-fade reagent if applicable. | |
| Apparent "hits" in the primary screen are not confirmed in secondary assays | Fluorescence Interference: The initial "activity" was due to this compound's autofluorescence or quenching properties. | Always confirm hits from a fluorescence-based screen with an orthogonal assay that uses a different detection method (e.g., absorbance, luminescence, mass spectrometry).[6] |
Experimental Workflow & Signaling Pathway Diagrams
Workflow for Investigating this compound Interference
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming autofluorescence of hydroxyanthraquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the autofluorescence of hydroxyanthraquinones during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydroxyanthraquinone autofluorescence and why is it a problem?
Hydroxyanthraquinones are a class of organic compounds, some of which are naturally fluorescent.[1] When used in biological experiments (e.g., as therapeutic agents), these molecules can emit their own light upon excitation, a phenomenon known as autofluorescence.[2][3] This intrinsic fluorescence becomes a significant problem when it spectrally overlaps with the emission from the fluorescent probes (like GFP or antibody-conjugated dyes) you are using to label specific cellular targets. This overlap can mask your signal of interest, significantly reduce the signal-to-noise ratio, and lead to inaccurate data or false-positive results.[2][4]
Q2: I am observing a strong background signal in my hydroxyanthraquinone-treated samples, even without fluorescent labels. How can I characterize this autofluorescence?
The best approach is to empirically determine the spectral properties of the specific hydroxyanthraquinone under your experimental conditions.[3][5] Prepare a control sample containing only the cells or tissue treated with the hydroxyanthraquinone. Using a confocal microscope equipped with a spectral detector, perform a "lambda scan." This procedure involves exciting the sample across a range of wavelengths and recording the full emission spectrum at each point, allowing you to identify the precise excitation and emission peaks of the compound's autofluorescence.[5]
Q3: What are the primary strategies for overcoming autofluorescence from hydroxyanthraquinones?
There are three main strategies to combat autofluorescence, which can be used independently or in combination:
-
Spectral Separation: Choose fluorescent probes that are spectrally distant from the autofluorescence of the hydroxyanthraquinone. Since many compounds and endogenous molecules fluoresce in the blue-green range, shifting to far-red or near-infrared (NIR) fluorophores is a highly effective first step.[5][6][7]
-
Quenching (Chemical or Physical): Employ methods to reduce or eliminate the autofluorescence before imaging. This can involve chemical agents that suppress fluorescence or photobleaching, which uses high-intensity light to destroy the autofluorescent molecules.[5][8]
-
Computational Removal: Use advanced imaging techniques like spectral unmixing. This method computationally separates the autofluorescence signal from your specific probe's signal based on their unique spectral signatures.[9][10][11]
Q4: I've switched to a far-red emitting dye, but the background from the hydroxyanthraquinone is still too high. What should I try next?
If spectral separation is insufficient, the next step is to actively reduce the autofluorescence signal. You can try chemical quenching or photobleaching. Chemical quenchers like Sudan Black B are effective at suppressing fluorescence from lipophilic compounds.[4][12] Alternatively, photobleaching the sample before you apply your fluorescent stain can permanently destroy the background fluorescence.[5][13] It is critical to optimize these treatments, as excessive quenching or bleaching can potentially damage the sample or affect your specific signal.[12][14]
Q5: Chemical quenching seems to reduce my specific signal as well. Is there a better alternative?
Yes. If chemical quenchers cause unwanted side effects, photobleaching is a strong alternative that does not require adding more reagents to your sample.[5][15] However, the most sophisticated solution is spectral unmixing. This technique does not alter the sample but instead uses software to parse the mixed signals. It requires collecting a reference spectrum for the hydroxyanthraquinone's autofluorescence and for each fluorescent probe you are using. The unmixing algorithm then calculates the contribution of each signal in every pixel of the image, effectively isolating your signal of interest.[9][16]
Troubleshooting Guides & Experimental Protocols
Data Presentation: Comparing Autofluorescence Reduction Techniques
The table below summarizes the most common methods for overcoming autofluorescence, helping you choose the best approach for your experiment.
| Method | Principle | Pros | Cons | Best For |
| Fluorophore Selection | Avoids spectral overlap by using probes in a "quiet" spectral region (far-red/NIR).[6] | Simple, non-invasive, no protocol modification needed.[5] | May require specialized detection equipment; far-red dyes can sometimes be less bright. | Initial experimental design; samples with moderate autofluorescence in the blue-green spectrum.[7] |
| Chemical Quenching | A reagent is added that absorbs the emission energy from the autofluorescent source.[12] | Can be highly effective for specific types of autofluorescence (e.g., Sudan Black B for lipofuscin).[4][12] | May also quench the specific signal; requires careful optimization; can increase background if not washed properly.[14] | Samples with high levels of lipofuscin or aldehyde-induced autofluorescence.[4] |
| Photobleaching | High-intensity light is used to permanently destroy autofluorescent molecules before staining.[5][13] | No additional chemicals required; highly effective.[17][18] | Can be time-consuming (minutes to hours); potential for photodamage to the sample if not done carefully.[13] | Fixed samples with strong, persistent autofluorescence that is resistant to other methods. |
| Spectral Unmixing | A computational algorithm separates signals based on their unique emission spectra.[9][11] | Highly precise; can separate multiple overlapping signals; preserves the original sample.[10][16] | Requires a confocal microscope with a spectral detector and appropriate software; requires proper controls.[16] | Complex experiments with multiple fluorophores; when other methods fail or are unsuitable. |
Visualization: Logic for Troubleshooting Autofluorescence
This diagram outlines a logical workflow for diagnosing and solving issues related to hydroxyanthraquinone autofluorescence.
Detailed Experimental Protocols
This protocol uses light and a chemical accelerant to efficiently reduce autofluorescence in fixed samples prior to immunofluorescence staining.[8][17]
-
Sample Preparation: Rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections through a series of xylene and ethanol (B145695) washes to water. Perform antigen retrieval as required by your standard protocol.
-
Prepare Bleaching Solution: Prepare a fresh solution of alkaline hydrogen peroxide. Caution: Handle hydrogen peroxide with appropriate personal protective equipment.
-
Photobleaching:
-
Immerse the slides in the bleaching solution.
-
Place the slides directly under a bright, broad-spectrum LED light source.
-
Expose the slides for 45-90 minutes. Optimization may be required; longer exposure times lead to more significant reduction but also increase the risk of tissue damage.[8] A significant reduction of autofluorescence (up to 80%) can be achieved with this method.[17][18]
-
-
Washing: After bleaching, wash the slides thoroughly with PBS (3 x 5 minutes) to remove all traces of the bleaching solution.
-
Staining: Proceed with your standard blocking and immunofluorescence staining protocol.
This workflow outlines the key steps for computationally removing autofluorescence.[16]
-
Prepare Required Samples: Four separate samples are essential for accurate unmixing:
-
Unstained Sample: Cells/tissue treated with the hydroxyanthraquinone but with NO fluorescent labels. This is used to acquire the reference spectrum for the autofluorescence.[16]
-
Single-Stained Controls: For each fluorophore in your experiment, prepare a sample stained with only that single label.
-
Fully Stained Experimental Sample: Your sample containing the hydroxyanthraquinone and all fluorescent labels.
-
-
Acquire Lambda Stacks:
-
Place the unstained sample on the microscope.
-
Using the spectral detector, acquire a "lambda stack" or "spectral image" of the autofluorescence.
-
Repeat this process for each of the single-stained control samples to acquire the reference spectrum for each fluorophore.
-
Finally, acquire a lambda stack of your fully stained experimental sample.
-
-
Perform Spectral Unmixing:
-
In the microscope's analysis software, open the spectral unmixing tool.[16]
-
Load the reference spectra you collected for the autofluorescence and each of your fluorophores.
-
Apply the linear unmixing algorithm to the lambda stack from your experimental sample.
-
-
Analyze Results: The software will generate a new set of images, where the signal from each fluorophore and the autofluorescence are separated into their own distinct channels. You can now analyze the specific signal channel without interference from the background.
Visualization: Workflow for Spectral Unmixing
This diagram illustrates the experimental process for separating signals using spectral unmixing.
References
- 1. Hydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 16. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of Phomarin in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phomarin. Due to the limited availability of specific data on this compound, this guide leverages information from the broader class of hydroxyanthraquinones, to which this compound belongs, to provide foundational knowledge on its potential mechanism of action and strategies to mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
This compound is a member of the hydroxyanthraquinone class of compounds. While specific targets of this compound are not extensively documented, compounds in this class have been shown to exert their effects through various mechanisms, including the inhibition of nucleic acid and protein synthesis, and the blockage of energy metabolism.[1] Some hydroxyanthraquinones act as intercalating agents with DNA and can inhibit the function of DNA topoisomerase II.[2] Additionally, they can induce the production of reactive oxygen species (ROS), which can lead to cellular apoptosis.[3]
Q2: What are the likely off-target effects of this compound?
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to unforeseen biological consequences and toxicity.[4] For hydroxyanthraquinones like this compound, potential off-target effects could include interactions with a range of kinases, as the ATP-binding site of kinases is a common off-target for small molecules.[5][6] Unintended induction of oxidative stress in non-target cells is another potential off-target effect.[7]
Q3: How can I identify potential off-target effects in my experiments?
Initial indicators of off-target effects may include:
-
High Effective Concentration: The concentration of this compound required to observe a cellular effect is significantly higher than its expected biochemical potency (IC50 or Ki) for the intended target.
-
Unexpected Cellular Toxicity: Significant cell death or adverse morphological changes are observed at concentrations intended to be specific for the on-target effect.
-
Inconsistent Results: Using a structurally different compound that targets the same pathway produces a different cellular outcome.
Q4: What are the primary strategies to minimize the off-target effects of this compound?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal Validation: Confirm findings using alternative methods, such as genetic knockdown (siRNA/shRNA) of the putative target or by using a structurally unrelated inhibitor for the same target.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context.
-
Comprehensive Profiling: Employ proteome-wide or kinome-wide screening to identify a broader range of potential off-targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cell death observed at expected therapeutic concentrations. | This compound may be inducing significant off-target toxicity, potentially through widespread kinase inhibition or excessive ROS production. | Perform a dose-response curve to determine the IC50 for cell viability in your specific cell line (see Protocol 1). Use a concentration at or below the IC50 for your on-target experiments. |
| Inconsistent phenotypic results compared to literature for the targeted pathway. | The observed phenotype may be a result of this compound's off-target effects and not the inhibition of the intended target. | Conduct a kinase profiling assay to identify potential off-target kinases (see Protocol 2). Compare the IC50 for off-target kinases to the on-target IC50. |
| Discrepancy between the effects of this compound and genetic knockdown of the target protein. | This compound may have off-targets that contribute to the observed phenotype, or the compound may not be effectively engaging its intended target in the cell. | Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Difficulty in reproducing results across different cell lines. | Cell line-specific expression of off-target proteins or differences in metabolic pathways can alter the effects of this compound. | Characterize the expression levels of the primary target and key identified off-targets in the cell lines being used. |
Quantitative Data Summary
The following tables provide representative data for Emodin and Aloe-Emodin, two well-characterized hydroxyanthraquinones, to illustrate the type of data that should be generated for this compound.
Table 1: Comparative Cell Viability (IC50) of Representative Hydroxyanthraquinones in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Emodin | A549 | Non-Small Cell Lung Cancer | 13.65[8] |
| H460 | Non-Small Cell Lung Cancer | 5.17[8] | |
| HepG2 | Liver Cancer | 12.79 µg/mL | |
| OVCAR-3 | Ovarian Cancer | 25.82 µg/mL | |
| HeLa | Cervical Cancer | 12.14 µg/mL | |
| Aloe-Emodin | DLD-1 | Colon Carcinoma | ~300-370 (48h)[9] |
| WiDr | Colon Carcinoma | Not specified, but more sensitive than DLD-1[9] | |
| DU145 | Prostate Cancer | 12.47[10] | |
| MCF-7 | Breast Cancer (ERα-positive) | Significant inhibition at 6-100 µM[11] | |
| MDA-MB-453 | Breast Cancer (ERα-negative) | Moderate inhibition compared to MCF-7[11] | |
| COLO 800 | Melanoma | ~15[12] | |
| COLO 794 | Melanoma | ~15[12] | |
| A375 | Melanoma | ~15[12] |
Table 2: Illustrative Kinase Selectivity Profile for a Hypothetical Hydroxyanthraquinone.
| Kinase Target | IC50 (µM) | Classification |
| Putative On-Target Kinase | 0.5 | On-Target |
| Casein Kinase II (CKII) | 2.0[2] | Off-Target |
| p56lck Tyrosine Kinase | 18.5 | Off-Target |
| Kinase B | > 50 | Off-Target |
| Kinase C | > 50 | Off-Target |
| Kinase D | 15.0 | Off-Target |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound. A common starting concentration for screening is 10 µM.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase from a kinase panel, and the diluted this compound or vehicle control.
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow for the binding of this compound to the kinases.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Reaction Termination: Stop the reaction after a defined period using a stop solution.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase at the tested this compound concentration. For kinases showing significant inhibition, perform a dose-response experiment to determine the IC50 value.
Visualizations
Caption: A diagram illustrating the potential on-target and off-target signaling pathways of this compound.
Caption: A workflow diagram for the systematic investigation of this compound's potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 3. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Emodin enhances cisplatin sensitivity in non-small cell lung cancer through Pgp downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aloe-emodin, an anthraquinone, in vitro inhibits proliferation and induces apoptosis in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin and Aloe-Emodin Reduce Cell Growth and Disrupt Metabolic Plasticity in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emodin [sigmaaldrich.com]
Technical Support Center: Enhancing Reproducibility in Phomarin Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with Phomarin (1,6-dihydroxy-3-methylanthracene-9,10-dione). The following resources are designed to improve experimental reproducibility by addressing common challenges and providing standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a member of the hydroxyanthraquinone class of organic compounds.[1] Its chemical formula is C15H10O4, and it is also known as Digitoemodin.[1] this compound has been isolated from various natural sources, including fungi of the Phoma genus and plants such as Cassia sophera.[2]
Q2: What is the primary mechanism of action for this compound?
A2: The primary reported mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and certain amino acids. By inhibiting DHFR, this compound can disrupt cellular proliferation, which underlies its potential antimalarial and antitumor activities.[3][4]
Q3: What are the known biological activities of this compound?
A3: this compound has demonstrated several biological activities, including:
-
Antimalarial activity: Due to its inhibition of dihydrofolate reductase.[3]
-
Antifouling activity: It has been shown to inhibit the formation of biofilms by marine bacteria.
-
Weak anti-acetylcholinesterase activity. [5]
-
General antimicrobial properties: As a member of the anthraquinone (B42736) family, it is expected to have some level of antimicrobial activity.[6]
Q4: Is this compound commercially available?
A4: Yes, this compound is available from several chemical suppliers for research purposes. It is important to obtain a certificate of analysis to ensure the purity of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
This compound, like many anthraquinones, is a hydrophobic compound with low aqueous solubility, which can lead to precipitation in experimental assays.[3][7]
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.[3] |
| Precipitation in Aqueous Media | This is a common issue when diluting the DMSO stock in cell culture medium or buffer. To mitigate this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%) and tolerated by your cell line. Always include a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.[3] |
| Compound Concentration Too High | If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay medium. Try lowering the final concentration of this compound. |
| Instability of Solution | Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C, protected from light.[3] |
Issue 2: Inconsistent Results in Biofilm Inhibition Assays
Variability in biofilm assays can obscure the true effect of this compound.
| Possible Cause | Suggested Solution |
| Inconsistent Inoculum | Always use a fresh overnight culture to prepare your bacterial inoculum. Ensure the inoculum is in the same growth phase (e.g., early exponential) for all experiments to maintain consistency.[8] |
| Poor Biofilm Formation in Controls | Use a known biofilm-forming strain as a positive control. Optimize growth conditions (medium, temperature, incubation time) to ensure robust and consistent biofilm formation in your negative control (no this compound) wells.[8] |
| Variability in Washing Steps | Washing steps to remove planktonic bacteria are critical. Standardize your washing technique to be gentle enough to not disturb the biofilm but thorough enough to remove non-adherent cells.[8] |
| Quantification Method Issues | If using crystal violet staining, ensure that the this compound itself does not interfere with the dye. Run a control with this compound in the assay buffer without bacteria to check for any intrinsic absorbance.[1] |
Experimental Protocols
Protocol 1: General Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction.[9]
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the assay buffer. Prepare serial dilutions of the this compound stock solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the DHFR enzyme. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add NADPH and DHF to each well to start the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Protocol 2: Biofilm Adhesion Inhibition Assay
This assay quantifies the ability of this compound to prevent the initial attachment and formation of bacterial biofilms using crystal violet staining.
Materials:
-
Bacterial strain (e.g., Vibrio carchariae, Pseudomonas elyakovii)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow bacteria overnight in the appropriate medium. Dilute the culture to the desired starting concentration.
-
Plate Preparation: Add the bacterial suspension to the wells of a 96-well plate. Add serial dilutions of this compound to the wells. Include a positive control (e.g., an antibiotic known to inhibit biofilm formation) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for biofilm formation (e.g., 28°C) for 24-48 hours without shaking.
-
Washing: Discard the medium and gently wash the wells with PBS to remove planktonic bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS.
-
Destaining: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Quantitative Data Summary
The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound in a biofilm adhesion inhibition assay against marine bacteria.
| Bacterial Strain | Assay Type | Metric | Concentration (µg/mL) |
| Vibrio carchariae | Biofilm Adhesion Inhibition | MIC | 0.1 |
| Pseudomonas elyakovii | Biofilm Adhesion Inhibition | MIC | 0.1 |
Data extracted from a study on the antifouling activity of anthraquinones.
Visualizations
Caption: Mechanism of Dihydrofolate Reductase (DHFR) Inhibition by this compound.
Caption: General Experimental Workflow for Screening this compound's Bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on the solubility of anthraquinone dyes in supercritical carbon dioxide by a flow method | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dealing with Phomarin aggregation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Phomarin, a dihydrofolate reductase (DHFR) inhibitor. Due to its low aqueous solubility, this compound can be prone to aggregation in solution, leading to challenges in experimental reproducibility and interpretation of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and manage this compound aggregation effectively.
Troubleshooting Guide: this compound Aggregation
Aggregation of this compound in your experimental setup can manifest in various ways, including visible precipitation, inconsistent assay results, or a loss of inhibitory activity. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: Visible Precipitation or Cloudiness in Solution
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous assay buffer immediately before use with vigorous vortexing.[1] Avoid preparing large volumes of diluted this compound solution that will sit for extended periods. |
| Incorrect Solvent Concentration | Ensure the final concentration of the organic solvent in your assay is low (typically <1-2%) to avoid affecting the target enzyme's activity and stability.[2][3] Run a solvent-only control to assess its impact on the assay. |
| pH-Dependent Solubility | The solubility of compounds with ionizable groups can be pH-dependent.[4][5] Empirically determine the optimal pH for this compound solubility in your assay buffer. The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[4] |
| Temperature Effects | Ensure all components are at the recommended temperature for the assay. Some compounds are less soluble at lower temperatures. |
Issue: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Aggregates can lead to non-specific inhibition and variable results.[6] Visually inspect solutions for any signs of precipitation. Use techniques like Dynamic Light Scattering (DLS) to detect the presence of aggregates. |
| Variability in Stock Solution | Ensure the stock solution is fully dissolved and homogenous before each use. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][7] |
| Interaction with Assay Components | This compound may interact with other components in the assay buffer, leading to precipitation. Test the solubility of this compound in the complete assay buffer. |
Below is a troubleshooting workflow to help you systematically address this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound, also known as digitoemodin, is a small molecule belonging to the hydroxyanthraquinone class and functions as a dihydrofolate reductase (DHFR) inhibitor. Like many poorly water-soluble compounds, this compound has a tendency to aggregate in aqueous solutions. These aggregates can cause non-specific inhibition in biochemical assays, leading to false-positive results and a lack of reproducibility.
Q2: What is the best solvent to dissolve this compound?
A2: While specific solubility data for this compound is limited, related hydroxyanthraquinones are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[8][9][10] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it into your aqueous assay buffer.[1] The final concentration of DMSO in the assay should be kept low (ideally below 1%) to avoid interfering with enzyme activity.[2][3]
Q3: How can I increase the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:[11][12]
-
Co-solvents: Using a water-miscible organic co-solvent in your buffer can increase solubility.[13] However, the concentration must be carefully optimized to avoid denaturing your target enzyme.[2]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[4][5]
-
Excipients: The use of solubility-enhancing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) can be effective.[14][15][16][17][18] Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14][15][16][17][18]
Q4: How do I know if this compound is aggregating in my experiment?
A4: The following observations may indicate aggregation:
-
Visual Cues: The most obvious sign is the appearance of cloudiness, turbidity, or visible precipitate in your solution.
-
Inconsistent Assay Results: High variability between replicate wells or experiments can be a sign of aggregation.
-
Biophysical Methods: Techniques like Dynamic Light Scattering (DLS) can directly measure the size of particles in your solution and detect the formation of aggregates.
Q5: Can aggregation affect the IC50 value of this compound in my DHFR inhibition assay?
A5: Yes, aggregation can significantly impact the apparent IC50 value. Aggregates can non-specifically sequester the enzyme, leading to an overestimation of the inhibitor's potency (a lower apparent IC50). This is a common source of artifacts in drug discovery screenings.
Data Presentation
Table 1: Solubility of Related Hydroxyanthraquinones in Various Solvents
| Solvent | Solubility (at 25°C) | Reference |
| Water | 8.5 mg/L | [9] |
| Ethanol | Soluble | [9][19] |
| Ethyl Ether | Soluble | [9][19] |
| Benzene | Soluble | [9][19] |
| Chloroform | 30 mg/mL | [10] |
| DMSO | 30 mg/mL | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize aggregation when preparing this compound for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Stock Solution Preparation (10 mM): a. Weigh out the appropriate amount of this compound solid in a sterile microcentrifuge tube. b. Add the required volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage of Stock Solution: a. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your assay. c. Immediately before adding to the assay, dilute the DMSO-solubilized this compound into the pre-warmed aqueous assay buffer. Add the this compound solution to the buffer while vortexing to ensure rapid and uniform mixing. This helps to prevent the compound from "crashing out" of solution.[1]
Protocol 2: DHFR Enzyme Inhibition Assay for Poorly Soluble Compounds
This protocol is adapted for screening inhibitors like this compound that have low aqueous solubility.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)
-
This compound working solutions (prepared as in Protocol 1)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well, clear, flat-bottom microplate
-
Microplate spectrophotometer
Methodology:
-
Assay Plate Setup:
-
Blank: Assay buffer, DHF, and NADPH (no enzyme).
-
Negative Control (100% activity): Assay buffer, DHFR enzyme, DHF, NADPH, and the same final concentration of DMSO as the test wells.
-
Positive Control: Assay buffer, DHFR enzyme, a known concentration of Methotrexate, DHF, and NADPH.
-
Test Wells: Assay buffer, DHFR enzyme, various concentrations of this compound, DHF, and NADPH.
-
-
Pre-incubation: a. To the appropriate wells, add the assay buffer, DHFR enzyme, and either this compound, Methotrexate, or DMSO (for the negative control). b. Mix gently and incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: a. To initiate the enzymatic reaction, add DHF and NADPH to all wells.
-
Measurement: a. Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic mode). This corresponds to the oxidation of NADPH.
-
Data Analysis: a. Calculate the initial reaction rate for each well. b. Normalize the data with the negative control representing 100% activity and the blank representing 0% activity. c. Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1-Hydroxyanthraquinone | C14H8O3 | CID 8512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Hydroxy anthraquinone CAS#: 129-43-1 [amp.chemicalbook.com]
- 11. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. gpsrjournal.com [gpsrjournal.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. usbio.net [usbio.net]
- 20. 2-HYDROXYANTHRAQUINONE CAS#: 605-32-3 [amp.chemicalbook.com]
Best practices for handling and storing Phomarin powder
Disclaimer: Information regarding the specific handling, storage, and stability of Phomarin powder is limited in publicly available scientific literature and safety data sheets.[1] The following guidelines are based on general best practices for handling powdered organic compounds of a similar chemical class (hydroxyanthraquinones) and are intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS) and institutional safety protocols. Researchers should consult the supplier-provided SDS for this compound for specific safety and handling information.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as digitoemodin, is a member of the hydroxyanthraquinone class of organic compounds.[2] Its chemical formula is C15H10O4.[2][3]
Q2: I cannot find a specific Safety Data Sheet (SDS) for this compound. What should I do?
Q3: How should I properly store this compound powder to ensure its stability?
A3: While specific stability data for this compound is not available, general best practices for storing powdered organic compounds include keeping the container tightly closed in a dry, cool, and well-ventilated place.[4] Protection from light is also a critical factor for many organic compounds as it can cause degradation.[5]
Q4: What are the general signs of degradation for powdered organic compounds like this compound?
A4: Visual signs of degradation can include a change in color, caking or clumping of the powder, or the development of a noticeable odor. Chemical analysis, such as HPLC or mass spectrometry, would be required to confirm any degradation.
Q5: What personal protective equipment (PPE) should I wear when handling this compound powder?
A5: When handling any powdered chemical of unknown toxicity, it is essential to use appropriate PPE to avoid inhalation and skin contact.[6] This includes a lab coat, chemical-resistant gloves (inspecting them before use), and safety glasses or goggles.[4] If there is a risk of generating dust, a respirator may be necessary.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound powder | - Confirm proper storage conditions (cool, dry, protected from light).- Perform analytical tests (e.g., HPLC) to check the purity of the powder.- If degradation is suspected, use a fresh batch of the compound. |
| Difficulty dissolving the powder | Incorrect solvent selection or low solubility | - Consult literature for known solvents for hydroxyanthraquinones.- Test solubility in a small range of solvents (e.g., DMSO, ethanol).- Gentle heating or sonication may aid dissolution, but be aware this could also accelerate degradation. |
| Contamination of experiments | Improper handling of the powder | - Always handle the powder in a clean and controlled environment, such as a fume hood or glove box.- Use clean, dedicated spatulas and weighing instruments.- Ensure all glassware is thoroughly cleaned and dried before use. |
General Storage and Stability Parameters for Powdered Organic Compounds
The following table outlines the kind of quantitative data researchers should look for in a substance-specific SDS for this compound. The values provided are examples for illustrative purposes and are not specific to this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or -20°C | To minimize thermal degradation. |
| Humidity | <50% Relative Humidity | To prevent hygroscopic absorption of water, which can lead to hydrolysis or clumping. |
| Light Exposure | Store in an amber vial or in the dark | To prevent photodegradation. |
| Inert Atmosphere | Store under Argon or Nitrogen | For compounds susceptible to oxidation. |
Experimental Protocols & Workflows
General Workflow for Handling a New Powdered Chemical Compound
The following diagram outlines a generalized workflow for safely handling a new powdered chemical compound like this compound, from receipt to preparation for an experiment.
Caption: General workflow for handling a new powdered chemical.
Logical Framework for Assessing Compound Stability
For a compound with limited stability data like this compound, a systematic approach is needed to determine its stability under various experimental conditions. The following diagram illustrates the key factors to consider.
Caption: Logical framework for assessing compound stability.
References
- 1. This compound, 6866-87-1 [thegoodscentscompany.com]
- 2. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Phomarin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phomarin. The following information addresses common issues encountered during in vitro assays, with a focus on the influence of pH on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound, also known as Digitoemodin, is a natural hydroxyanthraquinone compound.[1] It is not an enzyme but a small molecule that has been identified in various organisms.[1] Its reported biological activities are not extensively documented in publicly available literature, but related anthraquinone (B42736) compounds are known to exhibit a range of biological effects that could be the subject of in vitro investigation.
Q2: How can pH affect my experiments involving this compound?
A2: The pH of your assay buffer can significantly impact the results of experiments with this compound in several ways:
-
Solubility: The solubility of this compound may be pH-dependent. Changes in solubility can alter the effective concentration of the compound in your assay, leading to inconsistent results.
-
Stability: Extreme pH values (both acidic and alkaline) can lead to the degradation of small molecules.[2] It is crucial to ensure this compound remains stable throughout the duration of your experiment.
-
Target Interaction: If this compound is being tested for its effect on a specific protein or signaling pathway, the activity of the target itself (e.g., an enzyme or receptor) is often highly pH-dependent.[3][4][5][6]
Q3: I am observing inconsistent results in my this compound bioassays. What should I check first?
A3: Inconsistent results can often be traced back to issues with the compound's stability and solubility, or the assay conditions themselves. Here are some initial troubleshooting steps:
-
Verify pH of all solutions: Use a calibrated pH meter to confirm the pH of your buffer and final assay solution.
-
Assess this compound stability: Perform a preliminary experiment to determine if this compound degrades in your assay buffer at the experimental pH and temperature over the course of the assay.
-
Check for precipitation: Visually inspect your assay wells for any signs of compound precipitation, which would indicate poor solubility at the tested concentration and pH.
-
Enzyme/Cell Health: Ensure the enzyme or cells used in the assay are active and healthy under the chosen pH conditions.[7]
Troubleshooting Guide
Issue 1: Low or No Apparent Activity of this compound
If this compound is not producing the expected biological effect in your assay, consider the following:
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Test the stability of this compound at the assay pH. Prepare fresh solutions for each experiment and consider storing stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.[8] |
| Poor Solubility | Decrease the final concentration of this compound in the assay. Ensure the concentration of any organic solvent (e.g., DMSO) used to dissolve this compound is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and precipitation.[8] |
| Suboptimal pH for Target | The biological target of your assay (e.g., an enzyme) may have an optimal pH range for activity. Ensure your assay buffer pH is optimized for the target, not just for this compound stability.[7] |
Issue 2: High Variability Between Replicate Wells
High variability can be a sign of inconsistent experimental conditions across your plate.
| Potential Cause | Troubleshooting Step |
| pH Drift | Buffering capacity may be insufficient, leading to pH changes during the experiment. Confirm your buffer has adequate capacity for the duration of the assay. |
| Inconsistent Dispensing | Inaccurate pipetting can lead to variations in the final concentration of this compound or other reagents. Ensure pipettes are calibrated and use proper technique. |
| Edge Effects | Evaporation from wells on the edge of a microplate can concentrate solutes and alter pH. Consider not using the outer wells for data collection or take measures to minimize evaporation. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
This protocol provides a general method for assessing the stability of this compound in a specific buffer at various pH values.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Add the this compound stock solution to each buffer to achieve the final desired concentration. Incubate these solutions at the intended assay temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: A decrease in the concentration of this compound over time indicates degradation at that specific pH.
Protocol 2: General Enzyme Inhibition Assay with pH Optimization
This protocol outlines a general workflow for testing the inhibitory effect of this compound on an enzyme at different pH values.
-
Buffer Preparation: Prepare the assay buffer at several different pH values within the known functional range of the enzyme.
-
Enzyme Preparation: Prepare a working solution of the enzyme in each of the different pH buffers. It's crucial to pre-determine the enzyme's activity at each pH to ensure you are using a consistent level of enzymatic activity.[9]
-
This compound Dilution: Prepare a serial dilution of this compound.
-
Assay Procedure:
-
In a microplate, add the enzyme solution at a specific pH.
-
Add the this compound dilution series.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the enzyme with this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.[10]
-
-
Data Acquisition: Measure the reaction product at regular intervals using a plate reader.
-
Analysis: Calculate the rate of reaction for each this compound concentration at each pH. Determine the IC50 value at each pH to identify the optimal pH for this compound's inhibitory activity.
Visualizations
Caption: Workflow for Determining this compound Stability at Various pH Values.
Caption: Hypothetical Signaling Pathway Modulation by this compound.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH dependence of the kinetic parameters for the pyrophosphate-dependent phosphofructokinase reaction supports a proton-shuttle mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-dependent interconversion of two forms of tyrosinase in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on Activity and Activation of Ribulose 1,5-Bisphosphate Carboxylase at Air Level CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Phomarin Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the colorimetric interference caused by Phomarin, a naturally occurring hydroxyanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
This compound, also known as digitoemodin, is a member of the hydroxyanthraquinone class of organic compounds.[1][2][3] Like other anthraquinones, this compound is an inherently colored compound, meaning it absorbs light in the visible spectrum.[4] This property is the primary cause of interference in colorimetric assays, as its absorbance can overlap with that of the chromophore being measured, leading to artificially inflated results.
Q2: Which types of colorimetric assays are most susceptible to this compound interference?
Any assay that relies on the measurement of a colored product with an absorbance spectrum that overlaps with this compound's is at risk. Hydroxyanthraquinones typically exhibit absorbance bands in the UV range (220-350 nm) and a characteristic band at longer wavelengths, often around 400 nm.[4] Therefore, assays with readouts in the blue-violet region of the visible spectrum are particularly vulnerable. Common examples include certain cell viability assays (e.g., MTT, XTT), enzyme activity assays, and protein quantification assays.
Q3: How can I determine if this compound is interfering with my specific assay?
To ascertain if this compound is interfering with your assay, you should run a "compound-only" control. This control should contain the same concentration of this compound as your experimental samples, in the same assay buffer, but without the analyte or cells you are measuring. If you observe a significant absorbance reading at the wavelength used for your assay, it is a clear indication of interference.
Q4: What are the primary methods to control for this compound's colorimetric interference?
There are three main strategies to mitigate interference from colored compounds like this compound:
-
Background Subtraction: This is the most direct method and involves subtracting the absorbance of a "compound-only" control from your experimental readings.
-
Multi-Wavelength Correction: More advanced spectrophotometric techniques, like the Allen correction method, use measurements at multiple wavelengths to mathematically eliminate the contribution of the interfering substance.[1]
-
Physical Removal: In some cases, it may be possible to remove this compound from the sample before performing the colorimetric assay, for instance, by washing cells after treatment but before adding the assay reagents.
Troubleshooting Guides
Problem: My absorbance readings are unexpectedly high in my cell viability assay when using this compound.
-
Potential Cause: Direct absorbance of this compound at the assay wavelength is artificially inflating the viability reading.
-
Solution: Implement a background subtraction protocol. For each concentration of this compound tested, prepare a parallel control well containing the same concentration of this compound in the cell culture medium but without any cells. Subtract the average absorbance of these "compound-only" wells from the absorbance of the corresponding wells with cells.
Problem: I am seeing a high background in my enzyme kinetics assay that seems to correlate with the concentration of this compound.
-
Potential Cause: this compound's absorbance is contributing to the baseline reading of your assay.
-
Solution: Perform a spectral scan of this compound in your assay buffer to determine its absorbance spectrum. If there is significant overlap with your product's absorbance maximum, consider using a multi-wavelength correction method. Alternatively, if your assay protocol allows, you can run a "compound-only" blank for each this compound concentration and subtract this from your kinetic readings.
Data Presentation
Table 1: Hypothetical Absorbance Data for a Cell Viability Assay with this compound
| This compound Conc. (µM) | Absorbance with Cells (A_cells) | Absorbance without Cells (A_compound_only) | Corrected Absorbance (A_cells - A_compound_only) |
| 0 | 1.20 | 0.05 | 1.15 |
| 10 | 1.15 | 0.15 | 1.00 |
| 25 | 1.00 | 0.25 | 0.75 |
| 50 | 0.80 | 0.35 | 0.45 |
| 100 | 0.50 | 0.45 | 0.05 |
Experimental Protocols
Protocol 1: Background Subtraction for a 96-Well Plate Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. For each concentration, prepare an equal number of wells with cells and wells with media only (no cells).
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Procedure: Follow the standard protocol for your chosen colorimetric viability assay (e.g., add MTT reagent, incubate, and then add solubilization solution).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for the "compound-only" wells at each concentration of this compound.
-
Subtract this average background absorbance from the absorbance of the corresponding wells containing cells.
-
The resulting corrected absorbance values can then be used to calculate cell viability relative to an untreated control.
-
Protocol 2: Multi-Wavelength Correction (Allen Correction Method)
This method is more complex and requires careful characterization of the spectra of both this compound and the assay's chromophore.
-
Spectral Scans:
-
Obtain the absorbance spectrum of a known concentration of this compound in the assay buffer.
-
Obtain the absorbance spectrum of the purified chromophore produced in your assay.
-
-
Wavelength Selection:
-
Identify the wavelength of maximum absorbance for your assay's chromophore (λ_max).
-
Select two other wavelengths (λ_1 and λ_2) where the absorbance of the chromophore is minimal, but the absorbance of this compound is significant and changes linearly.
-
-
Absorbance Measurements: For each experimental sample, measure the absorbance at λ_max, λ_1, and λ_2.
-
Correction Calculation: Apply a correction formula derived from the spectral data. A general form of the Allen correction is:
-
Corrected Absorbance = A(λ_max) - k * (A(λ_1) + A(λ_2)) / 2
-
The correction factor 'k' is determined from the absorbance of this compound at the three chosen wavelengths.
-
-
Data Analysis: Use the corrected absorbance values to determine the concentration of your analyte.
Visualizations
Caption: Workflow for Background Subtraction.
Caption: Strategies to Control Interference.
References
Technical Support Center: Optimizing Puerarin in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Puerarin (B1673276) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Puerarin and what is its primary mechanism of action in cells?
Puerarin is a major isoflavonoid (B1168493) derived from the root of the Pueraria lobata plant.[1][2] It is known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3] A primary mechanism of action for Puerarin involves the modulation of signaling pathways within the cell, most notably the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[3][4][5]
Q2: What is the optimal incubation time for Puerarin in cell assays?
The optimal incubation time for Puerarin is dependent on the cell type and the specific endpoint being measured (e.g., cell viability, apoptosis, protein phosphorylation). Published studies have reported a range of incubation times from a few hours to 72 hours. For cytotoxicity and cell viability assays, incubation times of 24, 48, and 72 hours are commonly used to observe dose- and time-dependent effects.[6][7][8] For signaling pathway studies, such as the activation of the PI3K/Akt pathway, shorter incubation times may be sufficient to observe changes in protein phosphorylation.[3][9] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions.
Q3: What concentrations of Puerarin are typically used in cell culture experiments?
The effective concentration of Puerarin can vary significantly between different cell lines and assays. For example, in glioblastoma cell lines, IC50 values were approximately 190-200 μM after 48 hours of incubation.[6] In other studies, concentrations ranging from 1 µM to 100 µM have been shown to have protective effects against apoptosis, while concentrations up to 320 µM have been used to assess cytotoxicity in colon cancer cells.[4][8] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Q4: Is Puerarin stable in cell culture medium?
While specific stability data for Puerarin in various cell culture media is not extensively documented in the provided search results, the stability of compounds in culture media is a critical factor for reproducible results. Factors such as temperature, light exposure, and humidity can affect the stability of PEGylated Puerarin.[10] It is recommended to prepare fresh Puerarin solutions for each experiment and to minimize exposure to light. If long-term incubations are necessary, the stability of Puerarin under your specific culture conditions should be validated.
Troubleshooting Guide
This guide addresses common issues encountered when using Puerarin in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Puerarin degradation: Puerarin may be unstable under certain storage or experimental conditions.[10] Cell passage number: High passage numbers can lead to phenotypic changes and altered drug responses. | Puerarin preparation: Prepare fresh Puerarin stock solutions and dilute to the final concentration immediately before use. Store stock solutions at -20°C or -80°C and protect from light. Cell culture practice: Use cells within a consistent and low passage number range for all experiments. |
| High background signal in assays | Compound interference: Puerarin may autofluoresce or interfere with the assay reagents. | Run controls: Include a "Puerarin only" control (without cells) to measure any intrinsic signal from the compound and subtract this from the experimental values. |
| Unexpectedly high cytotoxicity at low concentrations | Incorrect concentration: Errors in stock solution preparation or dilution. Cell line sensitivity: The cell line being used may be particularly sensitive to Puerarin. | Verify concentration: Double-check all calculations and ensure accurate pipetting. Perform dose-response: Conduct a broad-range dose-response experiment to determine the cytotoxic profile for your specific cell line. |
| No observable effect of Puerarin | Sub-optimal incubation time: The incubation period may be too short to induce a measurable response. Puerarin concentration too low: The concentration used may be below the effective range for the specific cell line and endpoint. | Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point.[6][7] Increase concentration: Test a wider and higher range of Puerarin concentrations based on published data for similar cell types. |
Data Presentation
Table 1: IC50 Values of Puerarin in Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 Value |
| U251 (Glioblastoma) | CCK-8 | 48 | 197.1 µM[6] |
| U87 (Glioblastoma) | CCK-8 | 48 | 190.7 µM[6] |
| SKOV-3 (Ovarian Cancer) | CCK-8 | 48 | 157.0 µg/mL[11] |
| Caov-4 (Ovarian Cancer) | CCK-8 | 48 | 119.3 µg/mL[11] |
| Caco-2 (Colon Cancer) | CCK-8 | 24 | ~160 µM[8] |
| Caco-2 (Colon Cancer) | CCK-8 | 48 | ~80 µM[8] |
| Caco-2 (Colon Cancer) | CCK-8 | 72 | ~40 µM[8] |
Table 2: Effective Concentrations of Puerarin for Non-Cytotoxic Effects
| Cell Line | Effect | Incubation Time | Effective Concentration |
| PC12 | Attenuation of TNF-α-induced cytotoxicity | 2 hours pre-treatment, 24 hours co-incubation | 25 and 50 µM[4] |
| T24 (Bladder Cancer) | Significant decrease in cell viability | 24 hours | 50 and 100 µg/ml[1] |
| C2C12 Myoblasts | Promotion of migration and differentiation | 24-96 hours | 20 µM[9][12] |
| Schwann Cells | Inhibition of high glucose-induced ROS production | Not specified | 1, 10, and 100 µM[13] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Puerarin Treatment: The following day, replace the medium with fresh medium containing various concentrations of Puerarin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Puerarin for the determined incubation time (e.g., 48 hours).[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Puerarin-mediated activation of the PI3K/Akt signaling pathway leading to inhibition of apoptosis.
References
- 1. Puerarin Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Puerarin prevents tumor necrosis factor-α-induced apoptosis of PC12 cells via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin suppresses the hepatic gluconeogenesis via activation of PI3K/Akt signaling pathway in diabetic rats and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puerarin inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [Stability of PEGylated puerarin under different storage conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puerarin induces platinum-resistant epithelial ovarian cancer cell apoptosis by targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Puerarin prevents high glucose-induced apoptosis of Schwann cells by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Phomarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Phomarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the initial challenges in achieving adequate in vivo bioavailability?
This compound is a hydroxyanthraquinone, a class of organic compounds found in various natural sources.[1] Like many natural polyphenolic compounds, this compound is expected to have low aqueous solubility, which is a primary factor limiting its oral bioavailability.[2] Poor solubility hinders dissolution in the gastrointestinal tract, a prerequisite for absorption into the systemic circulation.[3][4] Consequently, a significant portion of an orally administered dose may pass through the gastrointestinal tract without being absorbed.[5]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
The main strategies focus on improving the solubility and/or membrane permeability of the drug. These can be broadly categorized as:
-
Nanoformulation: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.[6][7] Common nanoformulations include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[2][8]
-
Structural Modification: Creating a prodrug by chemically modifying the this compound molecule can improve its solubility and permeability. The modifying group is designed to be cleaved in vivo, releasing the active this compound.[9][10]
-
Co-administration: Formulating this compound with absorption enhancers or other excipients can improve its bioavailability.[11][12] For instance, co-administration with P-glycoprotein (P-gp) inhibitors can prevent the efflux of the drug from cells back into the intestinal lumen.[5]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
The most direct method is to measure the concentration of this compound in the blood, plasma, or serum over time after administration.[13][14] This involves collecting blood samples at various time points and analyzing them using a validated analytical method like high-performance liquid chromatography (HPLC).[15] The key pharmacokinetic parameters derived from the plasma concentration-time curve are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[16]
The absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. The relative bioavailability compares the AUC of a new formulation to a standard formulation.[16]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in polymeric nanoparticles.
-
Possible Cause: Poor affinity of this compound for the polymer matrix.
-
Troubleshooting Steps:
-
Polymer Selection: Experiment with different biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), which is known for its biocompatibility and has been used to enhance the bioavailability of other poorly soluble drugs.[17][18]
-
Solvent System: Optimize the solvent and anti-solvent system used during nanoparticle preparation to improve the partitioning of this compound into the polymer.
-
Drug-to-Polymer Ratio: Vary the initial drug-to-polymer ratio. A lower ratio may lead to higher encapsulation efficiency.
-
Issue 2: Rapid initial burst release of this compound from nanoparticles in vitro.
-
Possible Cause: A significant amount of this compound is adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.
-
Troubleshooting Steps:
-
Washing Procedure: After nanoparticle preparation, implement a more rigorous washing step to remove surface-adsorbed drug. This can be done by repeated centrifugation and resuspension in a suitable buffer.
-
Formulation Parameters: Adjust formulation parameters such as the concentration of surfactant used. Surfactants can influence the surface properties of the nanoparticles and drug loading.[18]
-
Issue 3: Inconsistent pharmacokinetic data in animal studies.
-
Possible Cause: Variability in the formulation, animal handling, or analytical method.
-
Troubleshooting Steps:
-
Formulation Characterization: Ensure that each batch of your this compound formulation is thoroughly characterized for particle size, drug loading, and in vitro release profile before in vivo administration.
-
Standardized Animal Procedures: Maintain consistent experimental conditions for all animals, including fasting state, dosing volume, and blood sampling times.[13]
-
Analytical Method Validation: Validate your analytical method for measuring this compound in plasma to ensure it is accurate, precise, and reproducible.
-
Quantitative Data Summary
The following tables summarize the reported improvements in bioavailability for various poorly soluble compounds using different enhancement strategies. This data can serve as a benchmark for your experiments with this compound.
| Compound | Formulation Strategy | Fold Increase in Bioavailability (Relative) | Reference |
| Puerarin | Polybutylcyanoacrylate nanoparticles (PBCNs) | 5.5 | [19] |
| Acetylpuerarin | Poly(lactide-co-glycolide) (PLGA) nanoparticles | 2.75 | [18] |
| Silymarin | Self-emulsifying drug delivery system (SEDDS) | 2.27 | [2] |
| Paromomycin | Formulation with 10% Gelucire 44/14, 10% Solutol HS 15, 30% propylene (B89431) glycol and 50% normal saline | Up to 30-fold increase from 0.3% to 9% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
-
Dissolve this compound and PLGA: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) while stirring at high speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before drug administration, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanoparticle suspension) or a control (e.g., this compound suspension in carboxymethyl cellulose) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Hypothetical signaling pathway for a bioactive compound.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 10. The structural modification of natural products for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Advancements in the co-formulation of biologic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 14. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 15. research.wright.edu [research.wright.edu]
- 16. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Phomarin and Methotrexate as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Phomarin and methotrexate (B535133) as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism. While methotrexate is a well-characterized DHFR inhibitor with extensive supporting data, information regarding this compound's activity against this target is notably limited in publicly available scientific literature. This document summarizes the available data for both compounds, highlighting the significant knowledge gap for this compound.
Executive Summary
Quantitative Comparison of DHFR Inhibition
The following tables summarize the available quantitative data for this compound and methotrexate as DHFR inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | Binding Affinity (Kd) | Inhibition Constant (Ki) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methotrexate | Human DHFR | ~0.08 µM - 9.5x10⁻² µM | 2.6 x 10⁻¹¹ M - 9.5 nM | 3.4 pM |
| E. coli DHFR | Data Not Available | 9.5 nM | Data Not Available | |
| Neisseria gonorrhoeae DHFR | Data Not Available | Data Not Available | 13 pM | |
| Plasmodium falciparum DHFR | 83.60 nM | Data Not Available | Data Not Available |
Note: IC50, Kd, and Ki values for methotrexate can vary depending on the specific assay conditions, cell line, and organism.
Mechanism of Action and Biological Effects
Methotrexate is a folate analog that competitively inhibits DHFR.[1][2] This inhibition blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][3] This disruption of nucleotide biosynthesis leads to the inhibition of cell proliferation and induction of apoptosis, particularly in rapidly dividing cells like cancer cells.[3][4] Beyond its effects on nucleotide synthesis, methotrexate's therapeutic efficacy in autoimmune diseases like rheumatoid arthritis is also attributed to its ability to increase extracellular adenosine (B11128) levels, which has anti-inflammatory effects. It can also modulate various signaling pathways, including the JAK-STAT pathway.[2]
This compound has been noted as a potential DHFR inhibitor with antimalarial activity. However, detailed studies elucidating its specific mechanism of action on DHFR and its downstream cellular effects are not available in the current body of scientific literature.
Signaling Pathways
The inhibition of DHFR by methotrexate initiates a cascade of events that impact multiple cellular signaling pathways.
Caption: Signaling pathway of DHFR inhibition by methotrexate.
Information on the signaling pathways affected by This compound is not available in the reviewed scientific literature.
Experimental Protocols
DHFR Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DHFR.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. An inhibitor will slow down this reaction.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., Methotrexate or this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor and a known inhibitor (e.g., methotrexate) in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor dilutions. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHF and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (rate of absorbance change) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: General workflow for a DHFR inhibition assay.
Conclusion
Methotrexate is a well-understood and potent inhibitor of dihydrofolate reductase, with a vast body of research supporting its clinical use. Its mechanism of action, inhibitory kinetics, and effects on cellular signaling pathways have been extensively documented. In contrast, while this compound has been identified as a potential DHFR inhibitor, there is a significant lack of quantitative and mechanistic data in the public domain. This knowledge gap presents an opportunity for further investigation to determine if this compound could be a viable alternative or complementary therapeutic agent targeting DHFR. Researchers are encouraged to conduct detailed enzymatic and cellular assays to elucidate the potential of this compound as a DHFR inhibitor.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cellular effects of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Phomarin in the Landscape of Natural Antimalarial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial therapies, driven by the emergence and spread of drug-resistant Plasmodium falciparum, has intensified the exploration of natural products as a source of new chemotypes. This guide provides a comparative analysis of phomarin, a naturally occurring hydroxyanthraquinone, alongside established and emerging natural antimalarial compounds: artemisinin (B1665778), quinine (B1679958), and curcumin (B1669340). While direct and extensive experimental data on the antimalarial properties of this compound is limited, this guide draws upon available information and data from structurally similar compounds to provide a valuable resource for the research community.
At a Glance: Comparative Efficacy and Cytotoxicity
| Compound | Chemical Class | Antimalarial Activity (IC50 against P. falciparum) | Cytotoxicity (CC50 against Mammalian Cells) | Selectivity Index (CC50/IC50) |
| This compound (proxy: Emodin) | Hydroxyanthraquinone | Data not available for this compound. Emodin (B1671224): Not widely reported for P. falciparum. | LC50 (Brine Shrimp): 42.77 µg/mL[1][2][3] | Not Calculable |
| Artemisinin | Sesquiterpene Lactone | 3-108 nM (chloroquine-sensitive & resistant strains)[4] | IC50 (D-17 canine osteosarcoma): 548 µM[5]; IC50 (SH-SY5Y neuronal cells): 180 µM | Varies depending on cell line and parasite strain |
| Quinine | Alkaloid | Geometric Mean IC50: 354 ng/mL (~1090 nM) | CC50 (WI-26VA4 cells): 334.12 µM[6] | ~306 |
| Curcumin | Polyphenol | IC50: 1.69 µM (CQR strain) - 3.25 µM (CQS strain)[7][8][9] | IC50 (MCF7 breast cancer cells): 13.9 µg/mL (~37.7 µM)[10]; IC50 (MCF-7): 44.61 µM[11] | Varies depending on cell line and parasite strain |
Note: IC50 and CC50 values can vary significantly depending on the parasite strain, cell line, and experimental conditions used. The data presented here is for comparative purposes and is drawn from various studies.
Unraveling the Mechanisms of Action
Understanding how these natural compounds combat the malaria parasite is crucial for developing new drugs and overcoming resistance.
This compound and other Hydroxyanthraquinones: The primary mechanism of action for hydroxynaphthoquinones, a class that includes this compound's structural analogs, is the inhibition of the parasite's mitochondrial electron transport chain.[12] Specifically, they are thought to target the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential, which is essential for ATP synthesis and pyrimidine (B1678525) biosynthesis.[12][13]
Artemisinin: The antimalarial activity of artemisinin and its derivatives is dependent on its endoperoxide bridge. Inside the parasite, this bridge is cleaved by heme, a product of hemoglobin digestion, generating reactive oxygen species (ROS). These ROS cause widespread damage to parasite proteins and other macromolecules, leading to parasite death.
Quinine: The precise mechanism of action of quinine is not fully elucidated, but it is believed to interfere with the parasite's detoxification of heme.[14] Quinine is thought to inhibit the formation of hemozoin, a non-toxic crystalline form of heme, leading to the accumulation of toxic free heme within the parasite's food vacuole. This accumulation results in oxidative stress and parasite death.
Curcumin: Curcumin exhibits a multi-faceted mechanism of action against Plasmodium. It has been shown to inhibit histone acetylation, generate reactive oxygen species, and potentially interfere with the parasite's calcium homeostasis.[7] Additionally, some studies suggest that curcumin and its analogs may target the parasite's sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), known as PfATP6.[15]
Visualizing the Pathways
To better illustrate the complex processes involved in the antimalarial activity of these compounds, the following diagrams, generated using the DOT language, depict their proposed mechanisms of action.
Caption: Workflow of a typical antimalarial drug discovery process from natural products.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 4. In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Artemisia annua L. and Pure Artemisinin on the D-17 Canine Osteosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Cytotoxic Effect of Curcumin on Malaria Parasite Plasmodium falciparum: Inhibition of Histone Acetylation and Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Curcumin and Its Derivatives as Potential Antimalarial and Anti-Inflammatory Agents: A Review on Structure–Activity Relationship and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Cytotoxicity of Curcumin-Loaded Micelles on Human Tumor and Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wcrj.net [wcrj.net]
- 12. benchchem.com [benchchem.com]
- 13. Biological evaluation of hydroxynaphthoquinones as anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Cellular Target Engagement: A Comparative Guide for Anthraquinones, Featuring Aloe-Emodin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for validating the cellular target engagement of anthraquinones, a class of naturally occurring and synthetic compounds with diverse biological activities. Due to the limited publicly available data on the specific cellular targets of Phomarin, this document will use the well-researched anthraquinone (B42736) Aloe-emodin as a representative example to illustrate the principles and methodologies of target engagement validation. The experimental data and protocols presented herein offer a practical guide for researchers investigating the mechanism of action of similar molecules.
Unveiling the Molecular Targets of Aloe-Emodin
Aloe-emodin has been demonstrated to interact with multiple cellular targets, leading to its anticancer and other therapeutic effects. The validation of these interactions is crucial for understanding its mechanism of action and for the development of more potent and selective derivatives.
Quantitative Comparison of Aloe-Emodin Activity
The following table summarizes the quantitative data on the cellular effects and target inhibition of Aloe-emodin compared to a relevant alternative, the chemotherapeutic drug Doxorubicin, which also contains an anthraquinone-like core.
| Target/Activity | Compound | Cell Line(s) | Quantitative Data | Citation(s) |
| Cytotoxicity | Aloe-emodin | CCRF-CEM (Leukemia) | IC50: 9.872 μM | [1] |
| Aloe-emodin | HCT116 (Colon Carcinoma) | IC50: 16.47 μM | [1] | |
| Doxorubicin | CCRF-CEM (Leukemia) | Induces S and G2/M arrest at 0.01 µM and 0.1 µM | [1] | |
| Estrogen Receptor α (ERα) Inhibition | Aloe-emodin | MCF-7 (Breast Cancer) | Significant inhibition of ERα-targeted promoter activity | [2] |
| Emodin | MCF-7 (Breast Cancer) | Moderate inhibition of ERα activation at 25-100 µM | [2] | |
| Chaperone Induction | Aloe-emodin | H460 (Lung Cancer) | Increased expression of HSP60 and HSP70 | [3] |
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows, aiding in the comprehension and dissemination of research findings.
Caption: Aloe-emodin interaction with somatostatin (B550006) receptors (SSTR2/5) initiating apoptosis.
Caption: Workflow for identifying protein targets of Aloe-emodin in H460 cells.
Caption: Comparison of common target engagement validation methods.
Experimental Protocols: A Guide to Practice
Reproducibility is a cornerstone of scientific advancement. This section provides a detailed protocol for a key experiment used in the identification and validation of Aloe-emodin's cellular targets.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is a powerful technique to identify cellular targets of small molecules by exploiting the principle that ligand binding can stabilize a protein against proteolysis.
1. Cell Lysis and Protein Extraction:
-
Culture cells (e.g., H460 lung cancer cells) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate. Determine protein concentration using a standard method (e.g., BCA assay).
2. Compound Treatment:
-
Dilute the protein lysate to a final concentration of 1 mg/mL in lysis buffer.
-
In separate microcentrifuge tubes, add the desired concentration of Aloe-emodin (e.g., 40 µM) or vehicle control (e.g., DMSO) to equal aliquots of the protein lysate.
-
Incubate the mixtures at room temperature for 1 hour to allow for binding.
3. Protease Digestion:
-
Prepare a stock solution of a suitable protease (e.g., thermolysin or pronase) in the appropriate digestion buffer.
-
Add the protease to each compound-treated and vehicle-treated lysate at a predetermined optimal concentration (to be determined empirically for each target and cell type).
-
Incubate the reactions at room temperature for a specific duration (e.g., 30 minutes). The incubation time should be optimized to achieve partial digestion in the vehicle-treated sample.
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteinases) and/or by adding SDS-PAGE loading buffer and boiling the samples.
4. Western Blot Analysis:
-
Separate the digested protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the putative target protein (e.g., anti-HSP70).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Compare the band intensity of the target protein in the Aloe-emodin-treated sample to the vehicle-treated control.
-
A stronger band in the drug-treated lane indicates that Aloe-emodin binding has conferred protection against proteolytic degradation, thus validating target engagement.
-
Quantify the band intensities using densitometry software for a more quantitative comparison.
This guide provides a foundational understanding of the methodologies used to validate the cellular target engagement of anthraquinones, using Aloe-emodin as a case study. The principles and protocols outlined here can be adapted and applied to the investigation of this compound and other small molecules to elucidate their mechanisms of action and accelerate the drug discovery process.
References
A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors: A Cross-Species Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydrofolate Reductase (DHFR) inhibitors across various species. Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies. This document summarizes key quantitative data for well-established inhibitors, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid in research and development.
The Role of DHFR in Folate Metabolism
DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[2] The inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and cell growth.[2][3] This makes DHFR an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[4][5]
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Cross-Species Comparison of DHFR Inhibition
The therapeutic efficacy of a DHFR inhibitor is largely dependent on its selectivity for the target organism's enzyme over the host's. For instance, an effective antibacterial DHFR inhibitor should potently inhibit bacterial DHFR while having minimal effect on human DHFR. This selectivity is possible due to structural differences in the DHFR enzyme across species.[3]
The following table summarizes the inhibitory activity (IC50 values) of several well-known DHFR inhibitors against DHFR from different species. Lower IC50 values indicate higher potency.
| Inhibitor | Human DHFR (IC50) | Plasmodium falciparum DHFR (IC50) | Pneumocystis carinii DHFR (IC50) | Bacterial DHFR (Species) (IC50) |
| Methotrexate (B535133) | ~0.08 µM[6] | 83.60 nM[7][8] | - | - |
| Trimethoprim (B1683648) | 55.26 µM[6] | 29,656.04 nM[7][8] | 4.8 µM (P. jirovecii)[9] | Varies by species (e.g., E. coli)[6] |
| Pyrimethamine (B1678524) | - | 733.26 nM[7][8] | - | - |
| Piritrexim | - | - | 0.038 µM | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the experimental conditions. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols
The determination of a compound's DHFR inhibitory activity is crucial for its evaluation as a potential therapeutic agent. Below are detailed methodologies for key experiments.
DHFR Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[2]
Materials:
-
Recombinant DHFR enzyme (from the species of interest)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.
-
Include control wells:
-
No-inhibitor control: Assay buffer, DHFR enzyme, DHF, and NADPH.
-
No-enzyme control: Assay buffer, DHF, and NADPH.
-
Positive control: A known DHFR inhibitor (e.g., methotrexate for human DHFR, trimethoprim for bacterial DHFR).[7]
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Caption: Experimental workflow for a DHFR enzyme inhibition assay.
Cell-Based Proliferation Assay
This assay determines the effect of a DHFR inhibitor on the growth of whole cells (e.g., cancer cell lines, bacteria, or parasites).
Materials:
-
Relevant cell line (e.g., human cancer cells, bacterial strain, or Plasmodium falciparum culture)
-
Appropriate cell culture medium and supplements
-
Test compound
-
Cell proliferation reagent (e.g., MTT, resazurin, or a DNA-binding fluorescent dye)
-
96-well or 384-well cell culture plates
-
Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2 for mammalian cells)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed the cells into the wells of a microplate at a predetermined density.
-
Allow the cells to adhere and enter the exponential growth phase (for adherent cells).
-
Add the test compound at a range of concentrations to the wells.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours for mammalian cells).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration).
Conclusion
The cross-species comparison of DHFR inhibitors is a cornerstone of the development of selective anticancer and antimicrobial agents. While compounds like methotrexate and trimethoprim are well-documented, the inhibitory profile of novel natural products such as this compound requires further investigation to establish their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such evaluations. Future studies determining the inhibitory activity of this compound against DHFR from various species, including human, Plasmodium, and bacterial enzymes, will be crucial for a comprehensive assessment of its selectivity and potential as a lead compound in drug discovery.
References
- 1. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Antifolate and Polymorphism in Dihydrofolate Reductase of Plasmodium falciparum Isolates from the Kenyan Coast: Emergence of Parasites with Ile-164-Leu Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Phomarin and Doxorubicin
A Guide for Researchers in Oncology and Drug Development
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide aims to provide a comparative perspective on two compounds: the well-characterized chemotherapeutic drug Doxorubicin and the less-studied natural product Phomarin. Doxorubicin, an anthracycline antibiotic, is a potent and broad-spectrum anticancer agent, but its clinical use is often limited by significant cardiotoxicity. This compound, a member of the hydroxyanthraquinone class of compounds, represents a potential area of interest for new drug discovery. This document summarizes their known cytotoxic mechanisms, presents available quantitative data, and outlines the experimental protocols used to generate such data.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Doxorubicin against various human cancer cell lines. Due to the limited availability of direct experimental data for this compound, a comparative table for this compound cannot be provided at this time.
Table 1: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Incubation Time (hours) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 | 48 - 72 | MTT Assay |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 | 48 - 72 | MTT Assay |
| HeLa | Cervical Cancer | ~0.1 - 1.0 | 48 - 72 | MTT Assay |
| HL-60 | Promyelocytic Leukemia | ~0.9 | 4 | MTT Assay[1] |
Note: IC50 values can exhibit variability across different studies due to factors such as cell line passage number, culture conditions, and specific assay parameters.
Mechanisms of Action
Doxorubicin: A Multi-faceted Approach to Cell Killing
Doxorubicin exerts its cytotoxic effects through a combination of mechanisms, primarily targeting the cell's genetic material and essential cellular processes.
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II. This "ternary complex" prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, leading to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.
This compound: A Potential Cytotoxic Profile
As a hydroxyanthraquinone, this compound shares a core chemical structure with the anthracycline ring of Doxorubicin. This structural similarity suggests that this compound might exert its cytotoxic effects through related mechanisms, although likely with different potency and specificity. The broader class of coumarins, to which this compound is related, has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Potential mechanisms of action for this compound, based on related compounds, may include:
-
Induction of Apoptosis: Many natural compounds, including coumarins, trigger programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Inhibition of cell cycle progression is a common anticancer mechanism. Compounds related to this compound have been shown to arrest cells in different phases of the cell cycle, preventing their proliferation.
-
Modulation of Signaling Pathways: The anticancer activity of natural products often involves the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, A549, HeLa) are harvested from culture flasks and counted using a hemocytometer.
-
Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (this compound and Doxorubicin) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (solvent) alone.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanisms
To further elucidate the experimental workflow and the potential signaling pathways involved, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Key mechanisms of Doxorubicin-induced cytotoxicity.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent with well-defined mechanisms of cytotoxicity. Its ability to induce DNA damage and oxidative stress makes it effective against a broad range of cancers. This compound, as a hydroxyanthraquinone, holds potential as a cytotoxic agent, possibly acting through mechanisms similar to those of Doxorubicin. However, a comprehensive understanding of its efficacy and specific molecular targets requires direct experimental investigation. Further research, including in vitro cytotoxicity screening against a panel of cancer cell lines and detailed mechanistic studies, is essential to elucidate the therapeutic potential of this compound and to enable a direct and quantitative comparison with established drugs like Doxorubicin.
References
A Comparative Analysis of In Vivo Antimalarial Efficacy: Chloroquine vs. Anthraquinones
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the well-established antimalarial drug, chloroquine (B1663885), and the class of natural compounds known as anthraquinones, to which Phomarin belongs. Due to a lack of specific in vivo data for this compound, this guide will focus on the broader class of anthraquinones, offering insights into their potential as antimalarial agents.
Executive Summary
Chloroquine has been a cornerstone of antimalarial therapy for decades, known for its rapid onset of action and historically high efficacy against various Plasmodium species. Its mechanism primarily involves the inhibition of hemozoin formation in the parasite's food vacuole. However, the emergence and spread of chloroquine-resistant parasite strains have necessitated the search for novel antimalarial compounds.
Anthraquinones, a class of aromatic organic compounds, have demonstrated promising antiplasmodial activity in several studies. Their proposed mechanism of action also involves the inhibition of hemozoin biocrystallization, a critical detoxification process for the malaria parasite. This guide presents available in vivo data for both chloroquine and select anthraquinones, details the standard experimental protocols for their evaluation, and visualizes their mechanisms and experimental workflows.
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo antimalarial activity of chloroquine and representative anthraquinones from various studies. It is important to note that direct comparative studies are limited, and the presented data is compiled from different experimental setups.
| Compound | Parasite Strain | Animal Model | Dosage | Route of Administration | % Parasitemia Suppression | Reference |
| Chloroquine | P. berghei ANKA | NMRI mice | 1.5 - 1.8 mg/kg (ED50) | s.c. or p.o. | 50% | [1] |
| Chloroquine | P. berghei | CD1 mice | 10 mg/kg/day | p.o. | >90% | [2] |
| Chloroquine | P. vivax | Human | 25 mg/kg over 3 days | p.o. | 100% cure rate (day 42) | [3] |
| Anthraquinones (from Aloe barbadensis) | P. berghei | Mice | 200 µg/kg | Not specified | Significant prophylactic and suppressive activities | [4] |
| Chrysophanol (Anthraquinone) | P. berghei | Mice | 10 mg/kg | Not specified | 68.90% clearance | [5] |
| Cassiamin A (Anthraquinone) | P. berghei | Mice | 10 mg/kg | Not specified | 70.25% clearance | [5] |
Experimental Protocols
The evaluation of in vivo antimalarial efficacy typically follows standardized protocols, such as the Peters' 4-Day Suppressive Test. This test is a primary screening model to assess the activity of a compound against a newly initiated malaria infection.[6]
Peters' 4-Day Suppressive Test
Objective: To evaluate the ability of a test compound to suppress Plasmodium berghei parasitemia in mice during the early stages of infection.
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse with 20-30% parasitemia.
-
Experimental mice (e.g., Swiss albino or ICR mice, 18-22g).
-
Test compound (e.g., this compound or other anthraquinones) and Chloroquine (positive control).
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water).
-
Giemsa stain.
-
Microscope with oil immersion objective.
-
Syringes and needles.
-
Saline solution.
Procedure:
-
Parasite Inoculation: Collect blood from a donor mouse with rising parasitemia. Dilute the blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL. Inject 0.2 mL of this suspension intraperitoneally (i.p.) into each experimental mouse on Day 0.[7]
-
Group Allocation: Randomly divide the infected mice into groups (typically n=5 per group):
-
Vehicle control (negative control)
-
Chloroquine (positive control)
-
Experimental groups (different doses of the test compound)
-
-
Drug Administration: Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or via the desired route. Treatment is continued daily for four consecutive days (Day 0 to Day 3).[1]
-
Parasitemia Determination: On Day 4, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol (B129727) and stain with Giemsa. Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope.[7]
-
Calculation of Percent Suppression: Calculate the average percent suppression of parasitemia using the following formula: % Suppression = [ (Mean Parasitemia in Control Group - Mean Parasitemia in Treated Group) / Mean Parasitemia in Control Group ] * 100
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the Peters' 4-Day Suppressive Test.
Proposed Signaling Pathways
The primary mechanism of action for both chloroquine and many anthraquinones is the inhibition of hemozoin formation.
Caption: Antimalarial mechanism of Chloroquine and Anthraquinones.
Conclusion
Chloroquine remains a potent antimalarial drug in regions without widespread resistance. Anthraquinones represent a promising class of compounds with demonstrated in vivo antiplasmodial activity, likely acting through a mechanism similar to that of chloroquine. The data presented in this guide, while not from direct comparative studies, suggests that certain anthraquinones can achieve significant parasite clearance in murine models. Further research, including head-to-head in vivo efficacy studies, is warranted to fully elucidate the potential of specific anthraquinones like this compound as viable alternatives or adjuncts to current antimalarial therapies. The standardized protocols outlined provide a framework for such future investigations.
References
- 1. mmv.org [mmv.org]
- 2. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of chloroquine with primaquine for uncomplicated Plasmodium vivax malaria without G6PD testing in Northwest Ethiopia: a one-arm in vivo prospective therapeutic efficacy study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Reproducibility of Published Data on Phomarin's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomarin, a hydroxyanthraquinone also known as digitoemodin, is a natural product found in fungi of the Phoma species and certain plants.[1] While specific published data on the biological activity of this compound is limited, the broader class of anthraquinones, to which it belongs, is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4][5] This guide aims to provide a comparative overview of the reported activities of anthraquinones closely related to this compound, alongside standardized experimental protocols to aid in the reproducibility of such studies. Due to the scarcity of direct data for this compound, this guide will focus on analogous compounds to provide a framework for potential research directions and experimental design.
Comparative Biological Activity of Anthraquinones
To provide a reference for the potential activity of this compound, the following tables summarize the reported biological activities of other well-studied anthraquinones. It is important to note that these are related compounds, and the activity of this compound may differ.
Table 1: Anticancer Activity of Selected Anthraquinones
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Emodin | A549, HepG2, OVCAR-3, HeLa, K562 | Varies (cell line dependent) | [6] |
| Aloe-emodin | Various cancer cell lines | Varies (cell line dependent) | [7] |
| Rhein | - | - | [2] |
| Chrysophanol | Various cancer cell lines | Varies (cell line dependent) | [7] |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | 17.80 µg/mL | [8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of Selected Anthraquinones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Emodin | Staphylococcus aureus, Escherichia coli | 4 - 259 | [2] |
| Rhein | Staphylococcus aureus | 12.5 | [2] |
| Aloe-emodin | Escherichia coli | 128 - 259 | [2] |
| Rugulosin A | Staphylococcus aureus, Pseudomonas aeruginosa | 1.0 - 66.0 | [2] |
| Citreorosein | Staphylococcus aureus | 1.0 - 2.0 | [2] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Aspergillus niger, Aspergillus flavus | 3.90 - 62.5 | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the study of anthraquinone (B42736) activity.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, HepG2)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound or other test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 10-100 µg/mL) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standardized inoculum (0.5 McFarland)
-
96-well microtiter plates
-
Positive control (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth with solvent)
Procedure:
-
Dispense 50 µL of sterile broth into wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add 50 µL of the diluted inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth (turbidity).[2]
Apoptosis Assay: Annexin V/PI Staining
This flow cytometry-based assay is used to detect apoptosis.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the test compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
Signaling Pathways and Visualization
While the specific signaling pathways affected by this compound are not yet elucidated, studies on other anthraquinones suggest potential mechanisms of action. The following diagrams illustrate pathways that are often implicated in the anticancer activity of anthraquinone derivatives.
Reactive Oxygen Species (ROS) / JNK Signaling Pathway
Some anthraquinones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[8]
SIRT1/p53 Signaling Pathway
Inhibition of SIRT1, a histone deacetylase, can lead to the activation of the tumor suppressor protein p53, which in turn can induce apoptosis. This pathway has been implicated in the action of some hydroxyanthraquinones.
Conclusion
The available data on the biological activity of this compound is currently limited. However, by examining the activities of structurally related anthraquinones, researchers can gain valuable insights into its potential therapeutic applications. The provided comparative data and standardized experimental protocols offer a foundation for future investigations into this compound's mechanism of action and for ensuring the reproducibility of experimental results. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound to fully understand its therapeutic potential.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb-A Summary Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimalarial Potential of Phomarin: A Proposed Research and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the topic of validating the antimalarial mechanism of Phomarin, a naturally occurring hydroxyanthraquinone. As of the date of this publication, there is a notable absence of direct experimental data in publicly accessible scientific literature specifically detailing this compound's antimalarial activity or its precise mechanism of action against Plasmodium species. Therefore, this document serves as a proposed framework for the investigation and validation of this compound as a potential antimalarial agent. It outlines a hypothetical mechanism based on structurally related compounds and details the experimental protocols required to test this hypothesis. The comparative data presented is illustrative, based on established antimalarial drugs, to provide a benchmark for potential future findings on this compound.
Introduction: The Potential of this compound as a Novel Antimalarial
This compound (1,6-dihydroxy-3-methylanthracene-9,10-dione), also known as Digitoemodin, is a member of the hydroxyanthraquinone class of natural products.[1] While various secondary metabolites from Phoma species have been investigated for antimicrobial properties, specific data on this compound's antiplasmodial efficacy is lacking.[2][3] However, the chemical scaffold of this compound is shared by other quinone-based compounds that have demonstrated antimalarial activity. This structural similarity suggests that this compound may warrant investigation as a novel antimalarial candidate. This guide proposes a potential mechanism of action for this compound and a comprehensive experimental workflow to validate its activity and compare it against current antimalarial drugs.
Hypothesized Mechanism of Action
Based on the known mechanisms of other antimalarial quinones, such as hydroxynaphthoquinones (e.g., atovaquone), this compound's antimalarial activity could be attributed to two primary hypothetical pathways:
-
Inhibition of the Mitochondrial Electron Transport Chain (ETC): Structurally similar compounds, like atovaquone, are known to inhibit the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial ETC.[4][5] This disruption leads to a collapse of the mitochondrial membrane potential, inhibiting ATP synthesis and ultimately causing parasite death.
-
Interference with Hemozoin Formation: Quinoline-based antimalarials, such as chloroquine, function by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme into hemozoin, leading to oxidative stress and parasite lysis.[6] While this compound is not a quinoline, some anthraquinones have been reported to affect nucleic acid biosynthesis in Plasmodium falciparum.[7]
The following diagram illustrates the potential mitochondrial target for this compound.
Proposed Experimental Validation Workflow
To validate the antimalarial potential of this compound, a multi-stage experimental approach is necessary. The following workflow outlines the key stages, from initial screening to mechanism of action studies.
Detailed Experimental Protocols
In Vitro Antimalarial Activity (SYBR Green I-based Assay)
This assay measures the proliferation of P. falciparum in erythrocytes.
-
Parasite Culture: Aseptically maintain cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.
-
Assay Procedure:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compound to mammalian cells.
-
Cell Culture: Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50/IC50).
Mitochondrial Membrane Potential Assay
This assay assesses the effect of this compound on the parasite's mitochondrial function.[4][5]
-
Procedure:
-
Synchronize P. falciparum cultures to the trophozoite stage.
-
Incubate the parasites with different concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Add a fluorescent dye that accumulates in energized mitochondria (e.g., MitoTracker Red CMXRos).
-
Wash the cells and analyze the fluorescence intensity of individual infected erythrocytes by flow cytometry.
-
-
Data Analysis: A decrease in fluorescence intensity in treated parasites compared to untreated controls indicates a disruption of the mitochondrial membrane potential.
Comparative Performance Analysis
The following tables provide a framework for comparing the potential experimental data of this compound with established antimalarial drugs. The data for the established drugs are representative values from the literature.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Target/Mechanism | IC50 (3D7, nM) | IC50 (Dd2, nM) | CC50 (HEK293T, µM) | Selectivity Index (SI) |
| This compound | Hypothesized: Mitochondrial ETC Inhibition | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Chloroquine | Heme Polymerization Inhibition | ~20 | ~200 | >50 | >250 (for 3D7) |
| Artemisinin | Heme-activated free radical formation | ~10 | ~10 | >25 | >2500 |
| Atovaquone | Mitochondrial ETC (cytochrome bc1) Inhibition | ~1 | ~1 | ~50 | ~50000 |
Table 2: Mechanism of Action Profile
| Compound | Mitochondrial Membrane Potential Disruption | Hemozoin Inhibition |
| This compound | [Experimental Data] | [Experimental Data] |
| Chloroquine | No | Yes |
| Artemisinin | Yes (downstream effect) | No (primary mechanism is different) |
| Atovaquone | Yes | No |
Conclusion and Future Directions
This guide outlines a hypothetical but scientifically grounded pathway for the validation of this compound as a potential antimalarial agent. The proposed experimental workflow, if executed, would provide the necessary data to confirm its activity, elucidate its mechanism of action, and assess its potential as a lead compound for drug development. The lack of current data on this compound highlights a significant gap in the exploration of natural products for antimalarial discovery. Future research should focus on obtaining empirical data for this compound's efficacy and mechanism, starting with the in vitro screening and cytotoxicity assays detailed herein. If promising activity and selectivity are observed, further investigation into its specific molecular targets within the parasite is warranted. Such studies could pave the way for the development of a new class of antimalarial drugs.
References
- 1. This compound | C15H10O4 | CID 12314177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promising antimicrobials from Phoma spp.: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising antimicrobials from Phoma spp.: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of hydroxynaphthoquinones as anti-malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of hydroxynaphthoquinones as anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial activity of substituted anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydroxyanthraquinones: Emodin, Aloe-Emodin, and Chrysophanol in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of prominent hydroxyanthraquinones—Emodin (B1671224), Aloe-Emodin, and Chrysophanol. While the focus of this guide includes Phomarin, a notable lack of publicly available quantitative data and mechanistic studies for this compound prevents a direct head-to-head comparison with its more extensively studied counterparts.
This guide summarizes key experimental data on the cytotoxic and antimicrobial activities of these compounds, details the underlying experimental protocols, and visualizes the key signaling pathways involved in their mechanisms of action.
Comparative Biological Activity: A Quantitative Overview
The therapeutic potential of hydroxyanthraquinones is vast, with individual compounds exhibiting varied efficacy against different cancer cell lines and microbial strains. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against several bacterial strains.
Cytotoxicity Against Cancer Cell Lines (IC50 Values)
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Emodin | HepG2 | Liver Cancer | 43.87 ± 1.28 | [1] |
| MCF-7 | Breast Cancer | 52.72 ± 2.22 | [1] | |
| A549 | Lung Cancer | 19.54 µg/mL | [2] | |
| HeLa | Cervical Cancer | 12.14 µg/mL | [2] | |
| CCRF-CEM | Leukemia | 35.62 | [2] | |
| Aloe-Emodin | CCRF-CEM | Leukemia | 9.872 | [2] |
| HCT116 (p53+/+) | Colon Cancer | 16.47 | [2] | |
| U87.MG | Glioblastoma | 21.73 | [2] | |
| MDA-MB-231 | Breast Cancer | 22.3 | [2] | |
| DLD-1 | Colon Cancer | 300-370 (for 48h) | [3] | |
| WiDr | Colon Cancer | 150-220 (for 48h) | [3] | |
| COLO 800, COLO 794, A375 | Melanoma | ~15 | [4] | |
| DU145 | Prostate Cancer | 12.47 ± 1.047 | [5] | |
| Chrysophanol | CAL-27 | Oral Squamous Cell Carcinoma | 230.6 (24h), 177.6 (48h) | [6] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 227.1 (24h), 169.3 (48h) | [6] | |
| HCT-116 | Colorectal Cancer | 60.17 (24h), 58.52 (48h) | [7] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 9.64 ± 1.33 | [8] | |
| SAS | Head and Neck Squamous Cell Carcinoma | 12.60 ± 2.13 | [8] | |
| MCF-7, MDA-MB-231 | Breast Cancer | Proliferation inhibited in a dose-dependent manner (0-20 µM) | [9] | |
| This compound | - | - | Data not available | - |
Antimicrobial Activity (MIC Values)
The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Emodin | Haemophilus parasuis | Negative | 32 | [10] |
| Chromobacterium violaceum 12472 | Negative | 512 µM | [11] | |
| Pseudomonas aeruginosa PAO1 | Negative | 1024 µM | [11] | |
| Serratia marcescens MTCC 97 | Negative | 1024 µM | [11] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 1.5 - 25 | [12] | |
| S. aureus ATCC 6538 | Positive | 256 | [13] | |
| Aloe-Emodin | Staphylococcus epidermidis | Positive | 4 - 32 | [14] |
| Gram-negative bacteria | Negative | 128 - 256 | [14] | |
| Methicillin-resistant S. aureus (MRSA) | Positive | 2 | [12] | |
| Bacillus subtilis | Positive | 62.5 | [15] | |
| Escherichia coli | Negative | 62.5 | [15] | |
| Polymyxin-resistant Acinetobacter baumannii | Negative | 0.5 - 1024 | [16] | |
| Chrysophanol | Staphylococcus epidermidis | Positive | 31.25 | [1] |
| Escherichia coli | Negative | 125 | [1] | |
| Bacillus subtilis | Positive | >250 | [1] | |
| Staphylococcus aureus | Positive | >250 | [1] | |
| This compound | - | - | Data not available | - |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (this compound, Emodin, Aloe-Emodin, Chrysophanol) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[17]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent
-
Resazurin (B115843) or other indicator for assessing bacterial growth
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[6]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Result Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed by the lack of turbidity or by a color change if an indicator like resazurin is used.[17]
Mechanisms of Action: Key Signaling Pathways
Hydroxyanthraquinones exert their anticancer effects through the modulation of various signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
A common mechanism of action for many anticancer agents, including hydroxyanthraquinones, is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Some hydroxyanthraquinones have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Several studies have indicated that hydroxyanthraquinones can modulate this pathway to exert their anticancer effects.
Conclusion
Emodin, Aloe-Emodin, and Chrysophanol demonstrate significant, albeit variable, cytotoxic and antimicrobial activities. Their mechanisms of action are multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The direct comparison of this compound's performance is currently hindered by the lack of available experimental data. Further research is warranted to elucidate the biological activities and mechanistic pathways of this compound to fully assess its therapeutic potential relative to other well-characterized hydroxyanthraquinones. This guide will be updated as new data on this compound becomes available.
References
- 1. mdpi.com [mdpi.com]
- 2. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibacterial activity and action mechanism of emodin from Polygonum cuspidatum against Haemophilus parasuis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aloe-emodin derived azoles as a new structural type of potential antibacterial agents: design, synthesis, and evaluation of the action on membrane, DNA, and MRSA DNA isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. benchchem.com [benchchem.com]
Investigating the Bioactivity of Phomarin: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Phomarin, a naturally occurring hydroxyanthraquinone, belongs to a class of compounds renowned for a wide spectrum of biological activities. While specific experimental data on this compound is limited, its structural similarity to other well-characterized hydroxyanthraquinones, such as Emodin and Chrysophanol, suggests its potential as an anticancer, anti-inflammatory, or antimicrobial agent. This guide provides a framework for researchers to investigate the bioactivity of this compound using a series of orthogonal assays, comparing its potential efficacy to established compounds within the same class.
Confirming Anticancer Bioactivity
Many hydroxyanthraquinones exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of key cellular processes like topoisomerase II activity. To confirm the potential anticancer bioactivity of this compound, a primary cytotoxicity screening followed by orthogonal assays to elucidate the mechanism of action is recommended.
Data Presentation: Comparison of Anticancer Activity
The following table summarizes typical data obtained from in vitro anticancer assays for Emodin and Chrysophanol, providing a benchmark for evaluating this compound's performance.
| Compound | Assay | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MTT Assay | HepG2 (Liver Cancer) | To be determined | To be determined |
| Annexin V/PI Staining | HepG2 | To be determined | To be determined | |
| Topoisomerase II Assay | - | To be determined | To be determined | |
| Emodin | MTT Assay | HepG2 | ~25 | Induction of Apoptosis |
| Annexin V/PI Staining | HepG2 | Apoptosis induction observed | Caspase activation | |
| Topoisomerase II Assay | - | Inhibition observed | DNA intercalation | |
| Chrysophanol | MTT Assay | MCF-7 (Breast Cancer) | ~15 | Cell Cycle Arrest (G0/G1) |
| Annexin V/PI Staining | MCF-7 | Apoptosis induction observed | Upregulation of Bax | |
| Topoisomerase II Assay | - | Moderate inhibition | - |
Experimental Protocols
1. MTT Cytotoxicity Assay (Primary Assay)
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Emodin (positive control), and a vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Annexin V/PI Apoptosis Assay (Orthogonal Assay)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Topoisomerase II DNA Relaxation Assay (Orthogonal Assay)
-
Objective: To assess the inhibitory effect of this compound on topoisomerase II, a key enzyme in DNA replication.
-
Methodology:
-
Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the presence of various concentrations of this compound.
-
Etoposide can be used as a positive control inhibitor.
-
Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.
-
Visualizations
Caption: Workflow for confirming anticancer bioactivity.
Caption: Simplified intrinsic apoptosis signaling pathway.
Confirming Anti-inflammatory Bioactivity
Hydroxyanthraquinones are known to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines through the modulation of signaling pathways such as NF-κB.
Data Presentation: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) / % Inhibition | Mechanism of Action |
| This compound | Griess Assay (NO production) | RAW 264.7 | To be determined | To be determined |
| ELISA (TNF-α, IL-6) | RAW 264.7 | To be determined | To be determined | |
| NF-κB Reporter Assay | HEK293T | To be determined | To be determined | |
| Emodin | Griess Assay (NO production) | RAW 264.7 | ~20 µM | Inhibition of iNOS expression |
| ELISA (TNF-α, IL-6) | RAW 264.7 | Significant inhibition at 25 µM | - | |
| NF-κB Reporter Assay | HEK293T | Inhibition of NF-κB activation | - | |
| Chrysophanol | Griess Assay (NO production) | RAW 264.7 | ~30 µM | - |
| ELISA (TNF-α, IL-6) | RAW 264.7 | Moderate inhibition at 50 µM | - | |
| NF-κB Reporter Assay | HEK293T | Moderate inhibition of NF-κB | - |
Experimental Protocols
1. Griess Assay for Nitric Oxide Production (Primary Assay)
-
Objective: To measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
2. ELISA for Pro-inflammatory Cytokines (Orthogonal Assay)
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Methodology:
-
Follow the same cell culture and treatment protocol as the Griess assay.
-
Collect the cell supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
3. NF-κB Luciferase Reporter Assay (Orthogonal Assay)
-
Objective: To determine if this compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.
-
Methodology:
-
Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treat the transfected cells with this compound followed by stimulation with TNF-α.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla luciferase ratio indicates inhibition of NF-κB activity.
-
Visualizations
Caption: Workflow for confirming anti-inflammatory bioactivity.
Caption: Simplified NF-κB signaling pathway in inflammation.
Confirming Antimicrobial Bioactivity
Several anthraquinones have demonstrated activity against a range of bacteria and fungi. Investigating this compound's antimicrobial potential can be achieved through initial screening for growth inhibition followed by assays to determine its bactericidal or bacteriostatic nature.
Data Presentation: Comparison of Antimicrobial Activity
| Compound | Assay | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | Broth Microdilution | S. aureus | To be determined | To be determined |
| Broth Microdilution | E. coli | To be determined | To be determined | |
| Broth Microdilution | C. albicans | To be determined | To be determined | |
| Emodin | Broth Microdilution | S. aureus | 4-16 | 32 |
| Broth Microdilution | E. coli | >128 | - | |
| Broth Microdilution | C. albicans | 16-64 | 128 | |
| Chrysophanol | Broth Microdilution | S. aureus | 8-32 | 64 |
| Broth Microdilution | E. coli | >256 | - | |
| Broth Microdilution | C. albicans | 32-128 | >256 |
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Primary Assay)
-
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
-
Methodology:
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay (Orthogonal Assay)
-
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
-
Methodology:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) plate.
-
Incubate the plates overnight.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
-
Visualization
Caption: Workflow for confirming antimicrobial bioactivity.
Comparative Analysis of Pyronaridine Activity in Chloroquine-Resistant vs. Chloroquine-Sensitive Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of pyronaridine (B1678541), an acridine (B1665455) derivative antimalarial agent, against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The emergence of drug-resistant parasite strains necessitates the continued evaluation of existing and novel compounds to inform treatment strategies and guide drug discovery efforts.
Executive Summary
Pyronaridine has demonstrated efficacy in treating drug-resistant falciparum malaria.[1][2] Experimental data indicates that while there is a slight decrease in sensitivity in chloroquine-resistant strains compared to sensitive ones, pyronaridine remains highly active against both. The 50% inhibitory concentrations (IC50) for pyronaridine against resistant isolates were found to be 2.8-fold higher than against sensitive isolates.[1][2] For comparison, the difference in sensitivity to chloroquine (B1663885) between the same resistant and sensitive isolates was 11-fold.[1][2] This suggests that pyronaridine is a potent therapeutic option in regions with high levels of chloroquine resistance.
Quantitative Data Summary
The following table summarizes the in vitro activity of pyronaridine and other antimalarial drugs against chloroquine-sensitive and chloroquine-resistant P. falciparum isolates. The data highlights the comparative efficacy of these compounds.
| Drug | Mean IC50 (nM) - Chloroquine-Sensitive (CS) Strains | Mean IC50 (nM) - Chloroquine-Resistant (CR) Strains | Fold-Difference (CR/CS) |
| Pyronaridine | 7.3 | 20.5 | 2.8 |
| Mepacrine | 13.3 | 42.6 | 3.2 |
| Chloroquine | 21 | 239 | 11.4 |
Data sourced from Elueze et al., 1996.[1][2]
Experimental Protocols
The determination of the 50% inhibitory concentrations (IC50) for the antimalarial compounds listed above was conducted using in vitro parasite growth inhibition assays. A detailed methodology is provided below.
In Vitro Drug Sensitivity Assay (Microtiter Plate Method)
This assay is a common method for assessing the susceptibility of P. falciparum to antimalarial drugs.
1. Parasite Culture:
-
P. falciparum isolates (both chloroquine-sensitive and chloroquine-resistant strains) are maintained in continuous culture in human erythrocytes.
-
The culture medium is typically RPMI 1640 supplemented with human serum, hypoxanthine, and gentamicin.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[3]
2. Drug Preparation:
-
Stock solutions of the test compounds (e.g., pyronaridine, chloroquine) are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the drugs are made in the culture medium and added to 96-well microtiter plates.
3. Assay Procedure:
-
A suspension of parasitized erythrocytes (typically at the ring stage with 0.5-1% parasitemia) is added to each well of the microtiter plates containing the drug dilutions.
-
Control wells with no drug and with a known effective antimalarial are included.
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.[3]
4. Measurement of Parasite Growth Inhibition:
-
Parasite growth can be quantified using several methods:
-
Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted.[4]
-
Hypoxanthine Incorporation Assay: Radiolabeled [3H]-hypoxanthine is added to the cultures. The amount of incorporated radioactivity is proportional to parasite growth and is measured using a scintillation counter.[4][5]
-
SYBR Green I Assay: The fluorescent dye SYBR Green I, which binds to DNA, is used to quantify parasite proliferation. Fluorescence is measured using a microplate reader.[3]
-
5. Data Analysis:
-
The results are expressed as the percentage of parasite growth inhibition compared to the drug-free control wells.
-
The IC50 values are calculated by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve.[3]
Visualizations
Experimental Workflow for In Vitro Drug Sensitivity Testing
References
- 1. Activity of pyronaridine and mepacrine against twelve strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibitors: Mammalian vs. Microbial Selectivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the inhibitory effects of compounds on mammalian versus microbial dihydrofolate reductase (DHFR). While the initial focus of this analysis was on the compound Phomarin, a thorough search of available scientific literature did not yield specific quantitative data on its inhibitory activity (IC50 values) against mammalian or a range of microbial DHFR enzymes.
Therefore, to illustrate the principles of DHFR inhibitor selectivity, this guide will focus on two well-characterized inhibitors: Trimethoprim , a classic example of a selective microbial DHFR inhibitor, and Methotrexate , which demonstrates non-selective inhibition. This comparative data will serve as a valuable reference for researchers engaged in the discovery and development of novel DHFR inhibitors.
Introduction to Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][2] These molecules are vital for DNA synthesis, repair, and cellular replication. Consequently, the inhibition of DHFR can halt cell growth and lead to cell death, making it a well-established target for antimicrobial and anticancer therapies.[1][2]
The therapeutic utility of DHFR inhibitors as antibacterial or antiprotozoal agents is critically dependent on their selectivity for the microbial enzyme over the human counterpart. This selectivity is achievable due to structural differences between the active sites of microbial and mammalian DHFR.[3]
Quantitative Comparison of DHFR Inhibitor Selectivity
The selectivity of a DHFR inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target microbial enzyme and the mammalian (typically human or rat) enzyme. A higher selectivity ratio (IC50 mammalian / IC50 microbial) indicates a more desirable therapeutic profile for an antimicrobial agent, suggesting a lower likelihood of host toxicity.
Below is a summary of the inhibitory activities of Trimethoprim and Methotrexate against various DHFR enzymes.
| Compound | Microbial DHFR Target | Microbial IC50 (µM) | Mammalian DHFR Target | Mammalian IC50 (µM) | Selectivity Ratio (Mammalian/Microbial) |
| Trimethoprim | Escherichia coli | ~0.005 | Rat Liver | >270 | >54,000 |
| Trimethoprim | Pneumocystis carinii | - | Rat Liver | - | - |
| Methotrexate | Pneumocystis carinii | - | Rat Liver | - | - |
| Methotrexate | Plasmodium falciparum | 0.0836 | Human | ~0.0034 | ~0.04 |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate and cofactor concentrations. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway of DHFR Inhibition
The inhibition of DHFR disrupts the folate metabolism pathway, leading to a depletion of tetrahydrofolate. This, in turn, inhibits the synthesis of thymidylate and purines, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
DHFR signaling pathway and points of inhibition.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate determination of DHFR inhibition and for comparing the potency of different compounds.
In Vitro DHFR Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against a purified DHFR enzyme (mammalian or microbial).
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.
Materials:
-
Purified recombinant DHFR (mammalian or microbial)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, DHFR enzyme solution, and the test compound at various concentrations.
-
Positive Control (No Inhibitor): Add assay buffer, DHFR enzyme solution, and the vehicle (e.g., DMSO) without the test compound.
-
Negative Control (No Enzyme): Add assay buffer and substrates (DHF and NADPH) but no DHFR enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DHF and NADPH to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental workflow for DHFR inhibition assay.
Conclusion
The development of selective DHFR inhibitors remains a critical strategy in the fight against infectious diseases. The significant differences in the active site architecture between microbial and mammalian DHFR enzymes provide a foundation for the rational design of potent and selective antimicrobial agents. While quantitative data for this compound was not available for this direct comparison, the analysis of Trimethoprim and Methotrexate effectively demonstrates the principle and importance of selectivity. Researchers are encouraged to employ standardized in vitro enzyme inhibition assays to determine the IC50 values and selectivity ratios of novel compounds to guide the development of new and effective therapies.
References
Phomarin: A Promising Scaffold for Drug Discovery? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine, with natural products continuing to serve as a rich source of inspiration and lead compounds. Phomarin, a polyketide synthase-derived secondary metabolite, has emerged as a molecule of interest due to its unique chemical architecture. This guide provides a comparative analysis of this compound's potential as a lead compound by evaluating its key biological activities against established natural compounds, offering insights for its future development.
Due to the limited publicly available data on this compound's specific biological activities, this guide will utilize data from its close structural analog, Emodin , an anthraquinone (B42736) with a similar core structure, to project the potential efficacy of this compound. This comparison is further enriched by including Scopoletin (B1681571) , a well-characterized coumarin, to provide a broader perspective against another class of bioactive natural products. This comparative approach aims to highlight the potential of the this compound scaffold and guide future research directions.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of Emodin (as a proxy for this compound) and Scopoletin across key biological assays relevant to drug discovery.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Emodin | HeLa (Cervical Cancer) | ~30 (48h) | [1] |
| HT29 (Colon Cancer) | ~40 (48h) | [2] | |
| HepG2 (Liver Cancer) | 0.54 mM (CC50) | [3] | |
| Scopoletin | NCI-H460 (Lung Cancer) | 19.1 µg/mL | [4] |
| RXF-393 (Renal Cancer) | 23.3 µg/mL | [4] | |
| HeLa (Cervical Cancer) | 7.5 - 25 | [5] | |
| A549 (Lung Cancer) | ~16 µg/mL | [6] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Emodin | NF-κB Inhibition | Markedly inhibited NF-κB DNA binding activity. | [7] |
| Cytokine Reduction | Significantly reduced the production of TNF-α, IL-6, and IL-8. | [8] | |
| Scopoletin | NF-κB Inhibition | Decreased the nuclear level of NF-κB/RelA protein and inhibited IκBα phosphorylation. | [9] |
| Cytokine Reduction | Inhibited the production of TNF-α, IL-6, and IL-8 in a dose-dependent manner. | [9][10] |
Table 3: Antioxidant Activity
| Compound | Assay | Activity | Reference |
| Emodin | Superoxide Radical Scavenging | Demonstrated strong antioxidant activity by sequestering two molecules of superoxide. | [11] |
| DPPH Radical Scavenging | Showed clearance effects on DPPH radicals. | [12] | |
| Scopoletin | DPPH Radical Scavenging | Showed 63.79% scavenging activity at 45 µg/ml. | [13] |
| ABTS Radical Scavenging | Showed significant scavenging activity. | [14] | |
| Hydrogen Peroxide Scavenging | Showed 70.21% scavenging activity at 45 µg/ml. | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HT29, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Emodin, Scopoletin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15][16]
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Cells (e.g., HEK293T) are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.[17][18]
Antioxidant Activity Assays
-
Reaction Mixture: A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Sample Incubation: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[19][20]
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution is diluted with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Incubation: An aliquot of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay.[19][21]
Mandatory Visualizations
// Nodes "Stimulus" [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor" [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; "IKK_Complex" [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "IkB" [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NFkB" [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Proteasome" [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Nucleus" [shape=ellipse, label="Nucleus", fillcolor="#FFFFFF", style=dashed]; "NFkB_Nuclear" [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Transcription" [label="Gene Transcription\n(Inflammatory Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phomarin_Emodin" [shape=ellipse, label="this compound (Emodin)\nScopoletin", fillcolor="#FFFFFF", style=solid, color="#EA4335", fontcolor="#EA4335"];
// Edges "Stimulus" -> "Receptor"; "Receptor" -> "IKK_Complex" [label="activates"]; "IKK_Complex" -> "IkB" [label="phosphorylates"]; "IkB" -> "Proteasome" [label="ubiquitination &\ndegradation"]; "IkB" -> "NFkB" [style=dotted, arrowhead=none, label="sequesters in cytoplasm"]; "NFkB" -> "NFkB_Nuclear" [label="translocates to"]; "NFkB_Nuclear" -> "Gene_Transcription" [label="activates"]; "Phomarin_Emodin" -> "IKK_Complex" [label="inhibits", color="#EA4335"]; "Phomarin_Emodin" -> "IkB" [label="prevents degradation", color="#EA4335"]; } Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the promising biological activities of its structural analog, Emodin, particularly in the realms of anticancer and anti-inflammatory research, suggest that the this compound scaffold holds significant potential as a starting point for drug discovery. Its demonstrated efficacy in inhibiting key signaling pathways like NF-κB, coupled with its antioxidant properties, warrants further investigation.
Future research should prioritize the synthesis and isolation of this compound in sufficient quantities to enable a comprehensive biological evaluation. Direct head-to-head comparisons with Emodin and other relevant compounds will be crucial in delineating its specific advantages and potential therapeutic niches. Furthermore, structure-activity relationship (SAR) studies on the this compound backbone could lead to the development of novel derivatives with enhanced potency and improved pharmacokinetic profiles. The insights provided in this guide aim to serve as a foundational resource for researchers dedicated to unlocking the therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emodin inhibits proinflammatory responses and inactivates histone deacetylase 1 in hypoxic rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. [Study on the Antioxidant Activity of Aloe-Emodin Metal Complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Phomarin: A Guide for Laboratory Personnel
Phomarin is an inhibitor of dihydrofolate reductase (DHFR) with potential antimalarial activity.[1] Also known as digitoemodin, it belongs to the class of organic compounds known as hydroxyanthraquinones. While specific toxicity data is limited, its mechanism of action as a DHFR inhibitor warrants careful handling, as this class of compounds can possess cytotoxic and antineoplastic properties.
I. Hazard Identification and Risk Assessment
Before working with this compound, a thorough risk assessment is mandatory. The primary risks associated with handling potent powder compounds include inhalation, dermal contact, and ingestion.
Key Actions:
-
Consult Safety Data Sheets (SDS): Always attempt to locate a specific SDS for this compound from the manufacturer. If unavailable, consult the SDS for structurally similar compounds or other DHFR inhibitors to understand potential hazards.
-
Assume Potency: In the absence of comprehensive data, treat this compound as a potent, hazardous compound.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize exposure.
II. Personal Protective Equipment (PPE)
The following PPE is essential to prevent exposure to this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade gloves. Change the outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric is required. |
| Shoe Covers | Use disposable shoe covers when there is a risk of spills. | |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a seal around the eyes. |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. |
III. Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical to minimize the risk of exposure during routine laboratory work.
A. Preparation and Weighing:
-
Containment: Perform all manipulations of this compound powder, including weighing, within a certified chemical fume hood or a ventilated containment enclosure.
-
Surface Protection: Line the work surface with a disposable absorbent pad to contain any spills.
-
Weighing Technique: Use a "weighing-in-place" technique where the compound is added directly to the receiving vessel within the containment area to avoid transferring open containers of powder.
B. Solution Preparation:
-
Solvent Handling: Add solvent to the this compound powder slowly and carefully to avoid aerosolization.
-
Vessel Sealing: Cap and seal the vessel containing the this compound solution before removing it from the containment area.
C. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the generation of aerosols.
-
Labeling: Clearly label all containers with the name "this compound" and appropriate hazard warnings.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent widespread contamination.
| Spill Scenario | Action Plan |
| Small Spill (Powder) | 1. Gently cover the spill with damp absorbent material to avoid raising dust. 2. Carefully wipe up the material, working from the outside in. 3. Clean the area with an appropriate deactivating solution or soap and water. 4. Dispose of all cleanup materials as hazardous waste. |
| Small Spill (Liquid) | 1. Absorb the spill with an inert absorbent material. 2. Clean the spill area with an appropriate deactivating solution or soap and water. 3. Dispose of all cleanup materials as hazardous waste. |
| Large Spill | 1. Evacuate the area and restrict access. 2. Alert your institution's EHS office immediately. 3. Do not attempt to clean up a large spill without proper training and equipment. |
V. Waste Disposal
Proper segregation and disposal of this compound waste are crucial to protect personnel and the environment.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, gowns, absorbent pads, and weighing papers, in a designated, labeled hazardous waste container. Unused or expired pure this compound powder is considered acutely toxic and requires specific handling; consult your EHS office for guidance.[2][3]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled liquid hazardous waste container. Do not mix this compound waste with other waste streams.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[3]
B. Final Disposal:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[3]
-
EHS Coordination: All this compound waste must be disposed of through your institution's EHS office in accordance with all applicable regulations.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
While this document does not cite specific experiments, a general protocol for preparing a stock solution of this compound is provided below as an example of applying the above safety procedures.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Weighing:
-
Donning PPE:
-
Don all required PPE as outlined in the table above, including double gloves, a disposable gown, and safety goggles.
-
-
Work Area Preparation:
-
Perform all work in a chemical fume hood.
-
Cover the work surface with a disposable absorbent pad.
-
-
Weighing:
-
Place the labeled conical tube on an analytical balance within the fume hood and tare the balance.
-
Carefully add the calculated amount of this compound powder directly into the tube.
-
Record the exact mass.
-
-
Solubilization:
-
Using a calibrated pipette, slowly add the required volume of DMSO to the conical tube.
-
Cap the tube securely.
-
Vortex or sonicate until the this compound is completely dissolved.
-
-
Storage:
-
Store the stock solution at the appropriate temperature (typically -20°C or -80°C), protected from light.
-
-
Cleanup:
-
Wipe down the work surface and any equipment used with 70% ethanol.
-
Dispose of all contaminated materials (e.g., pipette tips, absorbent pad) in the designated solid hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
-
Wash hands thoroughly with soap and water.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
